Phthalocyanine green
Description
Properties
IUPAC Name |
copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIZQZWDFCUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32HCl15CuN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline] | |
| Record name | Phthalocyanine Green | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
BRIGHT GREEN | |
CAS No. |
31235-28-6, 1328-53-6 | |
| Record name | (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31235-28-6 | |
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| Record name | Phthalocyanine Green | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001328536 | |
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| Record name | Copper, (pentadecachlorophthalocyaninato(2-))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031235286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.915 | |
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| Record name | PIGMENT GREEN 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPO9294G4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | PHTHALOCYANINE GREEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4198 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Phthalocyanine Green G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Phthalocyanine (B1677752) Green G, a synthetic pigment widely utilized across various industries. The document details its chemical structure, synthesis, and physicochemical characteristics. Furthermore, it explores the broader application of the phthalocyanine molecular framework in the biomedical field, specifically in photodynamic therapy, to address the interests of drug development professionals.
Core Properties of Phthalocyanine Green G
This compound G, also known by the Colour Index name Pigment Green 7, is a polychlorinated copper phthalocyanine.[1] It is a soft, intense green powder that is practically insoluble in water and most organic solvents.[1] This insolubility contributes to its excellent stability and resistance to migration in various applications.
Chemical Structure and Identification
The core structure of this compound G is a copper(II) complex of a highly chlorinated phthalocyanine macrocycle. The extensive chlorination of the aromatic rings shifts the absorption spectrum of the parent copper phthalocyanine blue to a brilliant green. The degree of chlorination can vary, but commercial grades typically contain 13 to 15 chlorine atoms per molecule.[2]
Table 1: Chemical Identification of this compound G
| Identifier | Value |
| IUPAC Name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, (SP-4-2)- |
| CAS Number | 1328-53-6 |
| Colour Index | C.I. Pigment Green 7 (74260) |
| Molecular Formula | C₃₂HCl₁₅CuN₈ to C₃₂Cl₁₆CuN₈ |
| Molecular Weight | Approximately 1092.7 to 1127.1 g/mol |
graph Phthalocyanine_Green_G_Structure { layout=neato; node [shape=circle, style=filled, label=""];// Central Copper Cu [label="Cu", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];
// Inner Nitrogens N1 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-1,1!"]; N2 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="1,1!"]; N3 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="1,-1!"]; N4 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-1,-1!"];
// Bridging Nitrogens N5 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-2,0!"]; N6 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,2!"]; N7 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="2,0!"]; N8 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,-2!"];
// Carbons and Chlorines (simplified representation of chlorinated benzene (B151609) rings) C1 [label="C₁-C₈\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"]; C2 [label="C₉-C₁₆\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; C3 [label="C₁₇-C₂₄\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"]; C4 [label="C₂₅-C₃₂\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2!"];
// Edges edge [color="#5F6368"]; Cu -- N1; Cu -- N2; Cu -- N3; Cu -- N4; N1 -- N5; N1 -- C1; N2 -- N6; N2 -- C2; N3 -- N7; N3 -- C3; N4 -- N8; N4 -- C4; N5 -- C4; N5 -- C1; N6 -- C1; N6 -- C2; N7 -- C2; N7 -- C3; N8 -- C3; N8 -- C4; }
Caption: Chemical structure of this compound G.
Physicochemical Properties
This compound G is renowned for its exceptional stability. It is highly resistant to acids, alkalis, solvents, heat, and ultraviolet radiation. This remarkable durability makes it suitable for a wide range of applications where color fastness is critical.
Table 2: Physicochemical Properties of this compound G
| Property | Value |
| Appearance | Bright green powder |
| Solubility | Insoluble in water and common organic solvents |
| Lightfastness | Excellent |
| Chemical Stability | High resistance to acids, alkalis, and solvents[1] |
| Thermal Stability | Stable at high temperatures |
Synthesis of this compound G
Synthesis Methodology
The industrial synthesis of this compound G involves the direct chlorination of copper phthalocyanine (Phthalocyanine Blue). This reaction is typically carried out in a molten salt eutectic mixture, such as aluminum chloride and sodium chloride, which acts as a solvent and catalyst.[1][3][4] Chlorine gas is bubbled through the molten mixture containing the copper phthalocyanine at elevated temperatures.
Caption: General workflow for the synthesis of this compound G.
Experimental Protocol: Chlorination of Copper Phthalocyanine
The following is a generalized experimental protocol based on common industrial practices. Specific parameters may vary depending on the desired degree of chlorination and final product specifications.
-
Melt Preparation: A mixture of aluminum chloride and sodium chloride (typically in a weight ratio of approximately 5:1) is heated to about 160°C to form a molten eutectic.[3]
-
Reactant Addition: The melt is cooled to a temperature between its solidification point (around 85-105°C) and 120°C. Copper phthalocyanine powder is then rapidly introduced into the molten salt with stirring.[3]
-
Chlorination: The temperature is raised to 140-160°C, and chlorine gas is passed through the reaction mixture. The rate of chlorine addition is controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.[3] The reaction progress can be monitored by sampling the mixture and observing the color change from blue to green.[5]
-
Work-up: Once the desired degree of chlorination is achieved, the reaction mass is cooled and "drowned" in a large volume of water. This precipitates the crude this compound G and dissolves the salt mixture.
-
Purification: The precipitated pigment is collected by filtration, washed extensively with water to remove residual salts and acids, and may be further treated with dilute acid and alkali to remove impurities.
-
Finishing: The washed pigment is dried and then milled to achieve the desired particle size and dispersibility for its intended application.
Spectroscopic Properties
UV-Visible Spectroscopy
The electronic absorption spectrum of this compound G is characterized by two main absorption regions: the Soret band (or B-band) in the near-UV region and the Q-band in the visible region. The extensive chlorination of the phthalocyanine macrocycle causes a significant blue-shift of the Q-band compared to the parent copper phthalocyanine, resulting in its characteristic green color. Studies have identified absorption regions for Pigment Green 7 between 400-460 nm and 580-720 nm.[6]
Experimental Protocol: UV-Visible Spectroscopy
Due to its insolubility, obtaining a solution-phase UV-Vis spectrum of this compound G is not feasible. Spectra are typically obtained from thin films or dispersions.
-
Sample Preparation (Dispersion): A small amount of the pigment is dispersed in a suitable medium (e.g., a transparent polymer or solvent in which it is minimally soluble but can be suspended) using sonication.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The dispersion is placed in a quartz cuvette in the sample beam path. A cuvette containing the pure dispersion medium is placed in the reference beam path to obtain a baseline correction.
-
Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 300-800 nm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound G molecule. The spectrum exhibits characteristic bands corresponding to the vibrations of the phthalocyanine macrocycle and the carbon-chlorine bonds.
Table 3: Characteristic IR Absorption Bands of this compound G
| Wavenumber (cm⁻¹) | Assignment |
| ~2919 | C-H asymmetric stretching vibrations |
| 1700-500 | Stretching and bending vibrations of the aromatic ring system |
| ~949 | Out-of-plane bending modes of N-Cu and C-Cl bonds[6] |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation (KBr Pellet): A few milligrams of the dry pigment are mixed with anhydrous potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired.
Application of the Phthalocyanine Scaffold in Photodynamic Therapy (PDT)
While this compound G is a chemically inert pigment, the broader class of phthalocyanine compounds has garnered significant interest in the field of drug development as photosensitizers for photodynamic therapy (PDT).[7] It is important to distinguish that the phthalocyanines used in PDT are typically functionalized derivatives designed for specific photophysical and biological properties, and not the inert Pigment Green 7.
Mechanism of Action in PDT
PDT is a therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cell death.[7] Phthalocyanine-based photosensitizers are advantageous due to their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light.[8]
The mechanism of action involves the following steps:
-
Photoexcitation: The phthalocyanine photosensitizer absorbs light, transitioning from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer (Type II Reaction): The triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9]
-
Electron Transfer (Type I Reaction): Alternatively, the triplet-state photosensitizer can react with biomolecules to produce other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[7]
-
Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage can trigger programmed cell death, or apoptosis.[7][10]
Caption: Mechanism of action of phthalocyanine photosensitizers in PDT.
Cellular Uptake and Signaling Pathways
The efficacy of a phthalocyanine photosensitizer is dependent on its ability to be taken up by target cells. The cellular uptake mechanism can vary depending on the specific chemical modifications of the phthalocyanine derivative. Hydrophobic photosensitizers tend to accumulate in cellular membranes, such as the mitochondria and endoplasmic reticulum.[7] The subcellular localization of the photosensitizer is a critical determinant of the subsequent cell death pathway.[11]
PDT-induced cellular damage triggers a cascade of signaling events that can lead to apoptosis through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: Photosensitizers localized in the mitochondria can cause direct damage to mitochondrial components, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis.[10][12][13]
-
Extrinsic (Death Receptor) Pathway: PDT can also induce the expression of death ligands (e.g., FasL) on the cell surface, which bind to their corresponding death receptors, activating another caspase cascade (initiator caspase-8) that also leads to apoptosis.[12]
These pathways highlight the complex cellular response to the oxidative stress induced by phthalocyanine-mediated photodynamic therapy.
References
- 1. dhanveenpigments.com [dhanveenpigments.com]
- 2. US4236933A - Process for this compound pigment - Google Patents [patents.google.com]
- 3. US4067881A - Manufacture of polychloro-copper phthalocyanines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity | PLOS One [journals.plos.org]
- 9. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Polychlorinated Copper Phthalocyanine
For Researchers, Scientists, and Drug Development Professionals
Polychlorinated copper phthalocyanines (CuPcClₓ) are a class of robust pigments prized for their brilliant green hues and exceptional stability. Their utility extends beyond traditional colorants into advanced applications such as catalysts, chemical sensors, and materials for photodynamic therapy, making their synthesis a topic of significant interest to the scientific community. This technical guide provides an in-depth exploration of the primary synthetic routes to polychlorinated copper phthalocyanine (B1677752), offering detailed experimental protocols, comparative data, and visual representations of the key processes.
Introduction to Polychlorinated Copper Phthalocyanine
Copper phthalocyanine (CuPc) is a macrocyclic compound with a conjugated 18 π-electron system, rendering it highly stable. The introduction of chlorine atoms onto the peripheral benzene (B151609) rings of the phthalocyanine structure dramatically alters its electronic properties and, consequently, its color. The shade of the pigment shifts from blue to green with an increasing number of chlorine atoms; a highly chlorinated molecule with 12 or more chlorine atoms exhibits an intense green color.[1] The theoretical maximum number of chlorine atoms that can be introduced is 16, resulting in perchlorinated copper phthalocyanine (CuPcCl₁₆).[2][3]
The synthesis of these vibrant green pigments can be broadly categorized into two main approaches: the direct chlorination of pre-synthesized copper phthalocyanine and the de novo synthesis from chlorinated precursors. Each method offers distinct advantages and challenges in terms of reaction control, product purity, and scalability.
Synthetic Methodologies
This section details the two primary strategies for synthesizing polychlorinated copper phthalocyanine, providing specific experimental protocols for each.
Direct Chlorination of Copper Phthalocyanine
The direct chlorination of copper phthalocyanine is a widely employed industrial method. This process involves the reaction of copper phthalocyanine with elemental chlorine in a high-temperature medium, which facilitates the substitution of hydrogen atoms on the aromatic rings with chlorine.
A common and effective method for direct chlorination involves the use of a eutectic mixture of aluminum chloride (AlCl₃) and sodium chloride (NaCl) as the reaction medium.[4][5] The molten salt acts as a solvent for both the copper phthalocyanine and the chlorine gas, enabling a homogeneous reaction.
Experimental Protocol: Molten Salt Chlorination [5]
-
Melt Preparation: A melt is prepared by heating a mixture of 1,000 parts of aluminum chloride and 210 parts of sodium chloride to approximately 160°C.
-
Reactant Introduction: The melt is then cooled to a temperature between 90°C and 110°C. 250 parts of copper phthalocyanine are rapidly introduced into the melt with stirring. The introduction of CuPc is an exothermic process, and cooling should be maintained.
-
Chlorination: Chlorine gas is then passed into the reaction mixture. The temperature is gradually raised to 120-160°C. The flow of chlorine is controlled to manage the exothermic reaction.
-
Completion and Work-up: After the desired degree of chlorination is achieved, the reaction mixture is heated to 160-180°C to complete the reaction. The hot melt is then carefully poured into water to decompose the aluminum chloride complex.
-
Isolation and Purification: The precipitated polychlorinated copper phthalocyanine is collected by filtration, washed with water until the filtrate is neutral, and then dried. Further purification can be achieved by treating the crude product with sulfuric acid.
The following diagram illustrates the workflow for the molten salt chlorination process.
References
- 1. WO2016196715A1 - Chlorinated copper phthalocyanine pigments - Google Patents [patents.google.com]
- 2. US2793214A - Chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 3. US2662085A - Process for preparation of chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4067881A - Manufacture of polychloro-copper phthalocyanines - Google Patents [patents.google.com]
Phthalocyanine green CAS number and chemical structure
An In-depth Technical Guide to Phthalocyanine (B1677752) Green
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phthalocyanine Green, a synthetic organic pigment widely utilized across various industries for its exceptional stability and vibrant color. This document details its chemical identity, structural characteristics, synthesis, and analytical protocols, tailored for a scientific audience.
Chemical Identification and Properties
This compound is a chlorinated copper phthalocyanine complex. It is known by several names, including Pigment Green 7 (PG7) and C.I. 74260.[1] Its high stability against acids, alkalis, solvents, heat, and UV radiation makes it a pigment of choice in many demanding applications.[1][2]
Chemical Structure
The core of this compound is a copper phthalocyanine (CuPc) molecule, which features a planar macrocyclic structure composed of four isoindole units linked by nitrogen atoms, with a central copper (II) ion.[3] The vibrant green color is achieved by halogenating the phthalocyanine ring structure. In the most common variant, Pigment Green 7, this involves substituting hydrogen atoms with numerous chlorine atoms.[1] The degree of chlorination can vary, typically ranging from 14 to 16 chlorine atoms, which influences the exact shade of green.[3] The chemical formula is often represented as ranging from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈.[1][2] A brominated variant, known as Pigment Green 36, also exists, where some chlorine atoms are replaced by bromine.[1]
Physicochemical Data
The following tables summarize key quantitative data for this compound (Pigment Green 7).
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1328-53-6 | [2][4][5] |
| Alternative CAS | 1328-45-6 | [1] |
| C.I. Name | Pigment Green 7 | [1][6] |
| C.I. Number | 74260 | [1] |
| UNII | BPO9294G4W | [2] |
Table 2: Molecular and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₂Cl₁₆CuN₈ (fully chlorinated) | [2] |
| C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈ (typical range) | [1] | |
| Molecular Weight | ~1092.71 g/mol (for C₃₂HCl₁₅CuN₈) | [4] |
| 1127.15 g/mol (for C₃₂Cl₁₆CuN₈) | [2] | |
| Appearance | Bright green, soft powder | [1][2] |
| Solubility | Insoluble in water and most organic solvents | [1][6] |
| Chlorine Content | 46.9% (for Cl₁₄) to 48.7% (for Cl₁₅) | [7] |
Table 3: Elemental Analysis (Theoretical for C₃₂HCl₁₅CuN₈)
| Element | Percentage | Reference |
| Carbon (C) | 35.17% | [4] |
| Hydrogen (H) | 0.09% | [4] |
| Chlorine (Cl) | 48.66% | [4] |
| Copper (Cu) | 5.82% | [4] |
| Nitrogen (N) | 10.25% | [4] |
Synthesis and Manufacturing
The industrial production of this compound involves the chlorination of copper phthalocyanine blue.[6][8] This process transforms the blue pigment into the stable green variant.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. Phthalocyanine_Green_G [chemeurope.com]
- 2. This compound G - Wikipedia [en.wikipedia.org]
- 3. Phthalo Green Pigment: Structure and Properties - Ranbar Pigment [ranbarr.com]
- 4. medkoo.com [medkoo.com]
- 5. SID 135298315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cs.zeyachem.net [cs.zeyachem.net]
- 7. Phthalo Green: How Can You Tell If It's Always the Same? - Paper, Film & Foil Converter [pffc-online.com]
- 8. zeyachem.net [zeyachem.net]
Spectroscopic Properties of Phthalocyanine Green: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanine (B1677752) Green is a synthetic organic pigment belonging to the phthalocyanine dye family. Primarily used in industrial applications such as inks, coatings, and plastics, its robust chemical and physical properties, including high thermal stability and lightfastness, make it a subject of interest in materials science.[1] This technical guide provides an in-depth overview of the spectroscopic properties of the two most common forms of Phthalocyanine Green: Pigment Green 7 (PG 7) and Pigment Green 36 (PG 36).
Pigment Green 7 is a chlorinated copper phthalocyanine, while Pigment Green 36 is a brominated and chlorinated copper phthalocyanine.[2][3] The degree and type of halogenation significantly influence the pigment's color and spectroscopic characteristics.[2] This guide will detail their absorption, fluorescence, and vibrational spectroscopic properties, along with the experimental protocols for their characterization.
Spectroscopic Data
The quantitative spectroscopic data for this compound pigments are summarized below. It is important to note that these pigments are largely insoluble in common organic solvents, which makes obtaining solution-state spectroscopic data challenging. Much of the available data is from solid-state measurements or in harsh solvents like concentrated sulfuric acid.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectra of phthalocyanines are characterized by two main absorption regions: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q-band in the visible region (around 600-700 nm). The Q-band is responsible for the intense color of these compounds.
| Pigment | Solvent/Matrix | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |
| Pigment Green 7 | Polyethylene terephthalate (B1205515) (PET) | 400-460 nm, 580-720 nm | Not reported | |
| Conc. H₂SO₄ (bromine-free types) | ~820 nm, ~860 nm | Not reported | ||
| Pigment Green 36 | Conc. H₂SO₄ (chlorinated-brominated) | ~830-840 nm, ~875-885 nm | Not reported | |
| Related Compound: ZnPc | Dimethylformamide (DMF) | 343 nm, 669 nm | 6.978 × 10⁴ M⁻¹cm⁻¹, 2.766 × 10⁵ M⁻¹cm⁻¹ | [1] |
| Related Compound: α-CuPc | Aqueous/CH₃CN | 616 nm | ~2.1 × 10⁴ M⁻¹cm⁻¹ | [4] |
Fluorescence Spectroscopy
Copper phthalocyanines, including PG 7 and PG 36, are known to be very weakly fluorescent. The paramagnetic nature of the Cu(II) ion promotes intersystem crossing to the triplet state, which quenches fluorescence. For comparison, data for a related, more fluorescent phthalocyanine compound is provided.
| Compound | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Reference(s) |
| Pigment Green 7/36 | - | - | - | Very low (not typically reported) | Not reported | |
| Related Compound: Metal-free Phthalocyanine (H₂Pc) | Chloronaphthalene | 635 nm | ~700 nm | 0.6 | Not reported | [5] |
Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy is a powerful tool for the identification and characterization of this compound pigments.
| Pigment | Technique | Key Peak Positions (cm⁻¹) | Reference(s) |
| Pigment Green 7 | Raman | 677, 1439, 1533 | |
| IR | Characteristic peaks in the 500-1700 cm⁻¹ range, C-H stretch at 2919 cm⁻¹ | ||
| Pigment Green 36 | Raman | Spectra available in IRUG database | |
| IR | Spectra available in SpectraBase | [6] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound pigments. Instrument-specific parameters should be optimized by the user.
UV-Visible Absorption Spectroscopy
Objective: To measure the absorption spectrum of this compound and determine its absorption maxima.
Methodology:
-
For Solution-State Analysis (if soluble in a specific solvent):
-
Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent (e.g., chloronaphthalene, concentrated sulfuric acid). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching cuvette with the sample solution.
-
Scan a baseline with the solvent-filled cuvettes in both beams.
-
Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum over a desired wavelength range (e.g., 300-900 nm).
-
-
-
For Solid-State Analysis (in a polymer film):
-
Sample Preparation: Disperse the pigment in a polymer matrix and cast a thin film on a transparent substrate (e.g., quartz slide).
-
Instrumentation: Use a UV-Vis spectrophotometer with a solid-state sample holder.
-
Data Acquisition:
-
Use a blank substrate as a reference.
-
Acquire the absorption spectrum of the pigment-containing film.
-
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pigment as described for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Determine the λmax from the absorption spectrum and set this as the excitation wavelength.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) that absorbs at a similar wavelength can be used, following the comparative method.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum for molecular structure identification.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dry pigment powder with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly on the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum (of the empty sample compartment or the clean ATR crystal).
-
Acquire the sample spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum for fingerprint identification.
Methodology:
-
Sample Preparation: Place a small amount of the pigment powder on a microscope slide or in a sample holder.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum. The data is presented as intensity versus Raman shift (cm⁻¹).
-
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound pigments.
Caption: Spectroscopic analysis workflow for this compound.
Conclusion
The spectroscopic properties of this compound pigments are dictated by their highly conjugated macrocyclic structure and the nature of their halogen substituents. While UV-Visible and vibrational spectroscopies are effective for characterization and identification, fluorescence is largely quenched by the central copper atom. The insolubility of these pigments in common solvents presents a significant challenge for solution-state analysis, often necessitating solid-state techniques. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with these robust and industrially significant pigments.
References
- 1. researchgate.net [researchgate.net]
- 2. US2793214A - Chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 3. greenparadisepigments.com [greenparadisepigments.com]
- 4. Phthalocyanine blue in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11139G [pubs.rsc.org]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electronic Transitions in Phthalocyanine Green Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electronic transitions inherent to Phthalocyanine (B1677752) Green molecules. It details their spectroscopic properties, the factors influencing their electronic behavior, and their application in therapeutic contexts such as photodynamic therapy. The content is structured to serve as a critical resource for professionals engaged in research, chemical sciences, and pharmaceutical development.
Introduction to Phthalocyanine Green
This compound, commonly known as Pigment Green 7 (PG7), is a synthetic organic pigment belonging to the phthalocyanine dye family.[1] Structurally, it is a complex of copper (II) with a chlorinated phthalocyanine macrocycle.[2] The synthesis involves the chlorination of copper phthalocyanine (Phthalocyanine Blue), where hydrogen atoms on the aromatic rings are substituted with chlorine atoms.[1][3] The number of chlorine atoms typically ranges from 13 to 15.[2] This extensive chlorination is responsible for the molecule's distinct green color and shifts its electronic absorption spectrum compared to its blue precursor.[2] this compound is renowned for its exceptional stability, being highly resistant to heat, acids, alkalis, solvents, and UV radiation.[2][3]
The unique optical and electrochemical properties of phthalocyanines stem from their extended 18π-electron aromatic system.[4][5] These properties make them valuable in a wide array of applications, including as photosensitizers in photodynamic therapy (PDT), a field of significant interest in drug development.[5][6]
Core Electronic Transitions and Spectroscopic Properties
The electronic absorption spectra of phthalocyanines are governed by π-π* transitions within the macrocycle and are well-described by Gouterman's four-orbital model.[7] These spectra are characterized by two primary absorption bands:
-
The Q-band: An intense, sharp absorption band in the visible region, typically between 600-800 nm.[8][9] This band arises from the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) (a₁ᵤ → e₉).[7] The Q-band is the most sensitive to structural modifications of the molecule and is critical for applications like PDT that require light absorption in the red or near-infrared region for deeper tissue penetration.[8][10]
-
The B-band (or Soret band): A second, broader band located in the ultraviolet region, around 300-400 nm.[8][9] This band originates from transitions from deeper π-orbitals to the LUMO (a₂ᵤ, b₂ᵤ → e₉).[7]
The presence of strongly electronegative chlorine atoms in this compound G shifts these absorption bands relative to the parent copper phthalocyanine.[2]
The following tables summarize key quantitative data for phthalocyanine molecules. Note that data for the parent copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc) are included as they are structurally similar and widely studied references.
Table 1: UV-Vis Absorption Data for Phthalocyanine Molecules
| Compound | Solvent | B-band λmax (nm) | Q-band λmax (nm) | Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) | Reference(s) |
|---|---|---|---|---|---|
| Copper Phthalocyanine (CuPc) | Dioxane | ~300 | ~700 | Not Specified | |
| Zinc Phthalocyanine (ZnPc) | DMF | 343 | 669 | 2.766 x 10⁵ | [11] |
| Zinc Phthalocyanine (ZnPc) | Pyridine | ~350 | 674 | 2.818 x 10⁵ | [12] |
| Unsubstituted Phthalocyanine (Pc) | Chloronaphthalene | ~350 | 698.5 | 1.62 x 10⁵ | [13] |
| Substituted ZnPcs | PGMEA | Not Specified | 682 - 712 | > 1.6 x 10⁵ |[14] |
Table 2: Fluorescence Properties of Phthalocyanine Molecules
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference(s) |
|---|---|---|---|---|---|
| Unsubstituted Phthalocyanine (Pc) | Chloronaphthalene | 635 | ~705 | 0.6 | [13] |
| Unsubstituted Phthalocyanine (Pc) | Toluene | Not Specified | Not Specified | 0.67 | [13] |
| Zinc Phthalocyanine (ZnPc) | Pyridine | 650 | ~680 | 0.3 | [12] |
| Zinc Phthalocyanine (ZnPc) | DMSO | Not Specified | Not Specified | 0.20 |[15] |
Factors Influencing Electronic Transitions
The electronic properties of this compound are highly sensitive to its molecular environment and structure.
Due to their planar aromatic structure, phthalocyanine molecules have a strong tendency to self-associate or aggregate in solution, particularly in polar solvents.[16] This aggregation significantly alters the electronic absorption spectra.[17][18]
-
H-aggregation (face-to-face): Leads to a blue-shift (hypsochromic shift) of the Q-band.[19]
-
J-aggregation (edge-to-edge): Leads to a red-shift (bathochromic shift) of the Q-band.
Aggregation can decrease the efficiency of processes like PDT by providing non-radiative decay pathways for the excited state.[19] Introducing bulky substituents on the periphery of the phthalocyanine ring is a common strategy to inhibit this aggregation.[14][19]
The polarity of the solvent can influence the position and intensity of the absorption bands, a phenomenon known as solvatochromism. In polar environments, the aggregation process is often more intense, leading to a reduction in the Q-band intensity and a spectral shift.[16][20]
Application in Drug Development: Photodynamic Therapy (PDT)
Phthalocyanines are excellent second-generation photosensitizers for PDT, a non-invasive cancer treatment.[6][21] The therapy involves the administration of a photosensitizer, which is then activated by light of a specific wavelength to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), that induce cell death.[10][21]
The mechanism involves two key photochemical processes:
-
Type I: The excited photosensitizer reacts directly with a substrate to produce free radicals.
-
Type II: The excited photosensitizer in its triplet state transfers energy directly to ground-state molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂). The Type II mechanism is generally considered dominant in PDT.
The strong Q-band absorption of this compound in the 670-700 nm range is highly advantageous for PDT, as light in this "optical window" can penetrate deeper into biological tissues.[10]
Experimental Protocols
Accurate characterization of the electronic transitions in this compound requires precise spectroscopic measurements.
This protocol outlines the standard procedure for measuring the absorbance spectrum of a phthalocyanine solution.
-
Sample Preparation:
-
Accurately weigh a small amount of the phthalocyanine compound.
-
Dissolve the compound in a suitable, high-purity spectroscopic grade solvent (e.g., DMF, Dioxane, Pyridine) to prepare a stock solution of known concentration.[11][12] Phthalocyanines are often poorly soluble in water, but soluble in many organic solvents.[8]
-
Perform serial dilutions to prepare a series of solutions with concentrations typically in the range of 1x10⁻⁶ to 1x10⁻⁵ M.[11] The final concentration should yield an absorbance maximum in the range of 0.1 to 1.0 to ensure adherence to the Beer-Lambert law.
-
-
Instrument Setup:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a pair of matched 1 cm pathlength quartz cuvettes, one with the pure solvent (reference) and one with the sample solution.
-
Set the desired spectral range (e.g., 250-900 nm).
-
Configure instrument parameters: scan rate (e.g., 100-200 nm/min), data interval (e.g., 0.25-1.0 nm), and spectral bandwidth (e.g., 1.0 nm).[12][13]
-
-
Data Acquisition and Analysis:
-
Perform a baseline correction with the solvent-filled cuvette in both beams.
-
Place the sample cuvette in the sample beam and acquire the absorption spectrum.
-
Identify the λmax values for the B-band and Q-band.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration (mol/L), and l is pathlength (cm).
-
This protocol details the measurement of fluorescence emission spectra and the determination of quantum yields.
-
Sample Preparation:
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Select an excitation wavelength, usually at or near the Q-band absorption maximum.
-
Set the excitation and emission monochromator slit widths (e.g., defining a spectral bandwidth of 4-5 nm).[13]
-
Set the scan range for emission, starting at a wavelength slightly longer than the excitation wavelength to avoid scattered light.
-
-
Data Acquisition:
-
Acquire the emission spectrum of the sample.
-
Acquire the emission spectrum of the pure solvent (blank) to subtract any background signal.
-
The acquired spectra should be corrected for the wavelength-dependent sensitivity of the instrument's detector and grating.[13]
-
-
Quantum Yield (ΦF) Determination (Comparative Method):
-
Select a standard compound with a known quantum yield that absorbs and emits in a similar spectral region (e.g., unsubstituted ZnPc, ΦF = 0.20 in DMSO).[15][22]
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r denote the sample and reference, respectively.[22]
-
References
- 1. zeyachem.net [zeyachem.net]
- 2. This compound G - Wikipedia [en.wikipedia.org]
- 3. This compound - ColourLex [colourlex.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zinc phthalocyanine, [ZnPc] [omlc.org]
- 13. omlc.org [omlc.org]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phthalocyanine Green Derivatives and their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phthalocyanine (B1677752) green derivatives, focusing on their synthesis, key properties, and applications, particularly in the realm of drug development. Phthalocyanine green, a synthetic pigment, and its derivatives are gaining increasing attention for their potential as photosensitizers in photodynamic therapy (PDT) due to their strong absorption in the near-infrared region and high efficiency in generating reactive oxygen species.
Introduction to this compound and its Derivatives
This compound G, also known as Pigment Green 7, is a copper(II) complex of a chlorinated phthalocyanine.[1] The core structure is a phthalocyanine, a large, aromatic macrocyclic organic compound. The vibrant green color arises from the extensive chlorination of the phthalocyanine blue precursor. The number of chlorine atoms typically ranges from 13 to 15, with the chemical formula often represented as C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈.[1][2] This high degree of halogenation shifts the absorption spectrum of the parent copper phthalocyanine to longer wavelengths.[1]
This compound is renowned for its exceptional stability, demonstrating resistance to acids, alkalis, solvents, heat, and ultraviolet radiation.[1][2] While the parent compound is largely insoluble in water and most organic solvents, a key area of research focuses on the synthesis of functionalized derivatives with improved solubility and tailored photophysical properties for specific applications.[3]
Derivatives of this compound are not limited to chlorinated species. Brominated derivatives, such as Pigment Green 36, are also commercially important, where some chlorine atoms are replaced by bromine.[2] Furthermore, a vast array of derivatives can be synthesized by introducing various functional groups to the periphery or at axial positions of the phthalocyanine macrocycle. These modifications are crucial for tuning the molecule's electronic properties, solubility, and biological activity.
General Synthesis Methodologies
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the halogenation of a pre-formed phthalocyanine core and the cyclotetramerization of substituted phthalic acid precursors.
Halogenation of Copper Phthalocyanine
The most common industrial method for producing this compound G is the direct chlorination of copper phthalocyanine (Phthalocyanine Blue).[1][3]
General Reaction:
Cu(C₃₂H₁₆N₈) + nCl₂ → Cu(C₃₂H₁₆₋ₙClₙ) + nHCl
This reaction is typically carried out in a molten salt mixture, such as aluminum chloride and sodium chloride, at elevated temperatures, with chlorine gas bubbled through the mixture.[2][4] The degree of chlorination can be controlled by the reaction time and temperature.[4] Achieving the final 15th and 16th chlorinations can be challenging.[1]
Synthesis of Peripherally and Non-Peripherally Substituted Derivatives
For research and drug development purposes, more precise control over the structure and functionality of the phthalocyanine derivative is often required. This is achieved by synthesizing the macrocycle from functionalized precursors, most commonly phthalonitriles.
A general approach involves the cyclotetramerization of a substituted phthalonitrile (B49051) in the presence of a metal salt (e.g., zinc acetate) and a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a high-boiling solvent like n-pentanol.
This method allows for the introduction of a wide variety of functional groups at the peripheral or non-peripheral positions of the phthalocyanine ring, thereby enabling fine-tuning of its properties.
Quantitative Data Summary
The photophysical and photochemical properties of phthalocyanine derivatives are critical for their application in areas like photodynamic therapy. The following tables summarize key quantitative data for a selection of phthalocyanine derivatives.
Table 1: Photophysical Properties of Selected Zinc Phthalocyanine Derivatives in DMSO
| Compound | Q-band λmax (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Unsubstituted ZnPc | 670-700 | 0.20 | 0.67 | [5][6] |
| Octa-substituted ZnPc derivative | ~700 | 0.090 | 0.83 | [5] |
| Tetra-substituted ZnPc derivative 1 | - | - | 0.60 - 0.72 | [7] |
| Tetra-substituted ZnPc derivative 2 | - | 0.26 - 0.38 | - | [7] |
Table 2: Solubility of Selected Phthalocyanine Derivatives
| Compound | Solvent | Solubility | Reference |
| Unsubstituted Metal Phthalocyanines | Common organic solvents | Very low | [8] |
| Fluorinated Zinc Phthalocyanine (F16PcZn) | Ethanol | ~0.6 mg/mL | [9][10] |
| Fluorinated Zinc Phthalocyanine (F64PcZn) | Ethanol | ~10 mg/mL | [9][10] |
| Peripherally Substituted Tin(II) Phthalocyanine | DMSO, DMF, THF, Toluene | Very Soluble | [8] |
Experimental Protocols
Example Protocol: Synthesis of Chlorinated Copper Phthalocyanine
This protocol is a synthesis derived from patent literature and should be adapted and optimized for laboratory conditions.
Materials:
-
Copper phthalocyanine
-
Chlorsulfonic acid
-
Sulfur dichloride
-
Antimony trichloride
-
Chlorine gas
Procedure:
-
In a suitable reaction vessel, charge 3 parts by weight of copper phthalocyanine into 41 parts by weight of chlorsulfonic acid.[11]
-
Add 1.5 parts by weight of sulfur dichloride and 0.15 parts by weight of antimony trichloride.[11]
-
Bubble chlorine gas through the reaction mixture at 30°C for two hours.[11]
-
Gradually raise the temperature to 110°C over a period of four hours.[11]
-
Cool the reaction mass to 60°C.[11]
-
Carefully "drown" the reaction mass by slowly adding it to 410 parts of water at room temperature with vigorous stirring to precipitate the product.[11]
-
Filter the green pigment, wash thoroughly with water until the filtrate is neutral, and dry to obtain the chlorinated copper phthalocyanine.[11]
Example Protocol: Synthesis of a Peripherally Substituted Zinc Phthalocyanine
This protocol is a generalized procedure based on common laboratory practices for the synthesis of substituted phthalocyanines.
Materials:
-
4-Substituted phthalonitrile
-
Anhydrous zinc acetate (B1210297) (Zn(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Pentanol
Procedure:
-
To a round-bottom flask, add the 4-substituted phthalonitrile (4 equivalents), anhydrous zinc acetate (1 equivalent), and a catalytic amount of DBU.[12]
-
Add dry n-pentanol as the solvent.[12]
-
Heat the mixture to reflux (approximately 138°C) under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.[12]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel. The eluent system will depend on the polarity of the substituents but a mixture of dichloromethane (B109758) and methanol (B129727) is often a good starting point.[12]
-
Collect the fractions containing the desired product and remove the solvent to yield the pure peripherally substituted zinc phthalocyanine.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Phthalocyanine-Mediated Photodynamic Therapy (PDT)
Phthalocyanine derivatives are effective photosensitizers for PDT. Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can induce cell death through apoptosis or necrosis. The intrinsic pathway of apoptosis is a common mechanism, which involves the mitochondria and a cascade of enzymes called caspases.[13]
Experimental Workflow: Synthesis and Characterization of Phthalocyanine Derivatives
The development of new phthalocyanine derivatives for applications in drug development requires a systematic workflow that includes synthesis, purification, and thorough characterization of the compounds.
This comprehensive approach ensures that newly synthesized phthalocyanine derivatives are well-characterized, and their potential for applications such as photodynamic therapy can be accurately assessed.
References
- 1. Peripherally Crowded Cationic Phthalocyanines as Efficient Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Series of Asymmetrical Phthalocyanines: Synthesis and Near Infrared Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Porphyrins and Phthalocyanines for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2662085A - Process for preparation of chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 12. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability of copper Phthalocyanine green
An In-depth Technical Guide to the Thermal Stability of Copper Phthalocyanine (B1677752) Green (Pigment Green 7)
Introduction
Copper Phthalocyanine Green, commonly known as Pigment Green 7 (PG7) or C.I. 74260, is a synthetic organic pigment prized for its brilliant bluish-green hue, exceptional lightfastness, and chemical inertness.[1] Its molecular structure, a copper complex of polychlorinated phthalocyanine, imparts significant stability, making it a preferred choice for demanding applications in plastics, coatings, inks, and automotive finishes where high processing temperatures and long-term durability are required.[2] This guide provides a comprehensive technical overview of the thermal stability of Copper this compound, detailing its decomposition characteristics, analytical methodologies, and the key factors that influence its performance at elevated temperatures.
The chemical formula for PG7 typically ranges from C₃₂H₃Cl₁₃CuN₈ to C₃₂HCl₁₅CuN₈, reflecting variations in the degree of chlorination.[3] This high level of chlorination is a primary contributor to its robust thermal and chemical resistance.[2]
Quantitative Thermal Stability Data
The thermal stability of Copper this compound can vary based on its specific grade, the degree of halogenation, the surrounding matrix (e.g., polymer), and the atmosphere. The following tables summarize key quantitative data from various studies.
Table 1: General Thermal Stability Limits for this compound Pigments
| Pigment Type | Matrix / Conditions | Reported Stability Temperature (°C) | Notes |
| Pigment Green 7 | General Use | 200 - 250°C | Significant color change may occur above this range.[4] |
| Pigment Green 7 | Technical Specification | 200°C | Stated heat stability from a technical data sheet.[5] |
| Pigment Green 7 | Technical Specification | Stable up to 280°C (for 10 minutes) | Data from a specific manufacturer.[6] |
| Pigment Green 7 | In Polystyrene, ABS | Up to 300°C | Higher stability observed when incorporated into specific polymers.[7] |
| Pigment Green 36 | General Use | 300 - 320°C | Bromo-chlorinated variant, showing enhanced heat resistance over PG7.[4] |
Table 2: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)
| Material | Atmosphere | Max. Decomposition Temp. (PDTmax) | Char Yield (at 800°C) | Notes |
| Copper Phthalocyanine Sheet Polymer | Air | 525°C | Not Reported | Demonstrates the inherent stability of the phthalocyanine macrocycle. |
| Copper Phthalocyanine Sheet Polymer | Nitrogen | 760°C | 91% | Shows significantly higher stability in an inert atmosphere.[8] |
Thermal Degradation Mechanisms and Pathways
The thermal decomposition of Copper this compound is a complex process involving the breakdown of the macrocyclic structure and the release of various fragments. The specific pathway depends on the temperature, atmosphere, and presence of other reactive species.
High-Temperature Inert Pyrolysis
Under an inert atmosphere (e.g., nitrogen), the degradation of the phthalocyanine ring begins at very high temperatures. The process is characterized by the cleavage of bonds within the macrocycle.
-
> 450°C: Decomposition of the central metal-nitrogen coordination centers (M–N₄) can occur, leading to the evolution of nitrogen-containing gases such as ammonia (B1221849) (NH₃), nitrogen (N₂), and hydrogen cyanide (HCN).[8]
-
> 700°C: More extensive fragmentation occurs. For Pigment Green 7, the high chlorine content leads to the formation of volatile products like cyanogen (B1215507) chloride (ClCN) and various other halogenated aromatic compounds.[9][10]
Degradation in the Presence of Peroxides
In polymer processing, the presence of radical initiators like dicumyl peroxide can lead to discoloration at temperatures lower than the pigment's intrinsic decomposition point. The mechanism involves radical attack on the phthalocyanine structure.
-
Peroxide Decomposition: Dicumyl peroxide thermally decomposes to form free radicals.
-
Radical Attack: These highly reactive radicals attack the C-N single and double bonds within the phthalocyanine macrocycle.
-
Structure Cleavage: This attack destroys the chromophore, leading to the formation of colorless precursor compounds such as phthalamide (B166641) and phthalic acid, resulting in discoloration of the polymer.[11]
Experimental Protocols
The thermal stability of PG7 is primarily evaluated using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining decomposition temperatures.[12]
-
Objective: To determine the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass at the end of the analysis.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, furnace, and gas flow controller.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry pigment powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with the desired gas (typically nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C).
-
-
Data Analysis: Plot the sample mass (or mass %) as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures at which significant weight loss events occur. The first derivative of this curve (DTG) helps to pinpoint the temperatures of the fastest decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the specific chemical fragments produced when a material is thermally decomposed.[13][14]
-
Objective: To identify the volatile and semi-volatile organic compounds released from the pigment upon thermal degradation, providing insight into the decomposition mechanism.
-
Instrumentation: A pyrolysis unit directly coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer.
-
Methodology:
-
Sample Preparation: Place a small amount of the pigment (typically 50-200 µg) into a pyrolysis sample cup or tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 700°C) in the pyrolysis unit, causing thermal fragmentation. A range of temperatures, from 300°C to 800°C, can be used to study how the degradation products change with temperature.[9][10]
-
Chromatographic Separation: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column. The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometric Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the fragments based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the separated pyrolysis products. The mass spectrum of each peak is analyzed and compared to spectral libraries (e.g., NIST) to identify the chemical structure of the degradation products.
-
Factors Influencing Thermal Stability
Several factors can influence the thermal performance of Copper this compound. Understanding these is critical for optimizing its use in various applications.
-
Degree and Type of Halogenation: The stability of the pigment is directly related to the halogen atoms substituted on the phthalocyanine ring. The high degree of chlorination in PG7 is a key reason for its stability. Bromo-chlorinated versions like Pigment Green 36 exhibit even greater thermal resistance.[1][4]
-
Atmosphere: Copper this compound is significantly more stable in an inert (oxygen-free) atmosphere like nitrogen compared to an oxidative atmosphere like air.[8] Oxidative degradation typically occurs at lower temperatures.
-
Particle Size and Crystal Structure: In general, pigments with larger particle sizes have a smaller surface-area-to-volume ratio, which can make them less susceptible to heat-induced degradation.[4] Furthermore, a more stable crystal lattice enhances resistance to thermal effects.
-
Purity: The presence of impurities from the synthesis process can potentially lower the overall thermal stability of the pigment.
-
Polymer Matrix/Binder: The polymer or resin in which the pigment is dispersed can affect its stability. Some polymers can protect the pigment, allowing it to withstand higher processing temperatures than its nominal rating, as seen with PG7 in ABS and polystyrene.[7] Conversely, interactions with certain polymer additives or degradation products can accelerate pigment breakdown.
References
- 1. tingeblends.com [tingeblends.com]
- 2. Pigment Green 7 its Advantages and uses [veeraco.com]
- 3. scribd.com [scribd.com]
- 4. What are the heat resistance properties of green pigments? - Blog [pigment-dye.com]
- 5. advaityadyechem.co.in [advaityadyechem.co.in]
- 6. Kunder Chemicals Pvt Ltd [pigmentgreen.com]
- 7. C.I. Pigment Green 7 [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrolysis gas chromatography mass spectrometry of two green phthalocyanine pigments and their identification in paint systems [agris.fao.org]
- 10. Pyrolysis gas chromatography mass spectrometry of two green phthalocyanine pigments and their identification in paint systems [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 13. researchgate.net [researchgate.net]
- 14. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Phthalocyanine Green in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Phthalocyanine (B1677752) Green, also known as Pigment Green 7 (PG7), in organic solvents. A thorough understanding of its solubility is crucial for formulation, dispersion, and application in diverse fields such as coatings, plastics, and inks.
Phthalocyanine Green G is a synthetic organic pigment derived from the chlorination of copper phthalocyanine.[1][2] It is a complex of copper(II) with a chlorinated phthalocyanine molecule.[2][3] The chemical formula for the fully chlorinated version is C₃₂Cl₁₆CuN₈, though in practice, it is typically a mixture with a degree of chlorination ranging from 13 to 15 chlorine atoms per molecule.[2][4] This high degree of halogenation and the stable macrocyclic structure are primary contributors to its chemical inertness and general lack of solubility.
Core Finding: General Insolubility
A defining characteristic of this compound is its very low solubility in water and most common organic solvents.[1][2][3][5][6][7] This property is advantageous for many of its applications, as it prevents the pigment from migrating or "bleeding" within a material.[3] Due to this inherent insolubility, quantitative solubility data in conventional organic solvents is scarce in publicly available literature. The pigment's stability extends to resistance against acids, alkalis, heat, and ultraviolet radiation.[2][3]
While generally insoluble, some niche solvent systems can dissolve phthalocyanines. For instance, unsubstituted metal phthalocyanines can show some solubility in acids like concentrated sulfuric acid, where the pigment protonates, or in high-boiling point, polar aprotic solvents, though this is not always the case for the highly chlorinated this compound.[8]
Quantitative Solubility Data
The most notable exception to the general insolubility of this compound is its dissolution in supercritical fluids. Research has been conducted to measure its solubility in supercritical carbon dioxide (SC-CO₂), which is relevant for advanced processing techniques like nanoparticle production.[9][10]
Below is a summary of the available quantitative solubility data for this compound in supercritical CO₂.
| Temperature (K) | Pressure (bar) | Mole Fraction (x 10⁻⁵) |
| 308.15 | 100 | 0.01 |
| 308.15 | 120 | 0.08 |
| 308.15 | 150 | 0.29 |
| 308.15 | 200 | 1.12 |
| 308.15 | 250 | 2.89 |
| 308.15 | 300 | 6.11 |
| 308.15 | 350 | 10.98 |
| 318.15 | 120 | 0.03 |
| 318.15 | 150 | 0.19 |
| 318.15 | 200 | 0.98 |
| 318.15 | 250 | 2.75 |
| 318.15 | 300 | 5.89 |
| 318.15 | 350 | 10.55 |
| 328.15 | 150 | 0.11 |
| 328.15 | 200 | 0.81 |
| 328.15 | 250 | 2.55 |
| 328.15 | 300 | 5.51 |
| 328.15 | 350 | 10.01 |
| 338.15 | 200 | 0.69 |
| 338.15 | 250 | 2.31 |
| 338.15 | 300 | 5.09 |
| 338.15 | 350 | 9.89 |
| Data sourced from: Solubility measurement of a pigment (this compound) in supercritical carbon dioxide: Experimental correlations and thermodynamic modeling.[9] |
Experimental Protocol for Solubility Determination
Given the lack of readily available data for organic solvents, researchers may need to determine the solubility of this compound experimentally. The following is a generalized protocol for determining the solubility of a sparingly soluble pigment like this compound in a given organic solvent using UV-Vis spectrophotometry.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound pigment powder
-
Solvent of interest (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide, Toluene)
-
Spectrophotometer capable of UV-Vis measurements
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, solvent-compatible)
-
Analytical balance
Methodology:
-
Preparation of Calibration Curve: a. Prepare a stock solution of this compound in a solvent where it has at least minimal, measurable solubility (e.g., concentrated sulfuric acid, followed by careful dilution, or a high-boiling point solvent if one can be found). If no such solvent exists, this method is not applicable and gravimetric analysis would be required. b. Perform a series of dilutions of the stock solution to create standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound (typically in the 600-750 nm range). d. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.
-
Sample Preparation for Saturation: a. Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation. b. Place the sealed container in a thermostatically controlled shaker set to the desired experimental temperature. c. Agitate the mixture for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points until the concentration in the supernatant remains constant.
-
Sample Analysis: a. After the equilibration period, allow the suspension to settle. b. Carefully extract a sample of the supernatant. c. Centrifuge the sample at high speed to pellet any remaining suspended particles. d. Filter the supernatant through a 0.2 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high absorbance readings from scattered light. e. Measure the absorbance of the clear, saturated solution at λ_max. f. If the absorbance is too high, perform a precise dilution of the saturated solution to bring the absorbance within the linear range of the calibration curve.
-
Calculation of Solubility: a. Using the measured absorbance and the equation from the calibration curve, calculate the concentration of this compound in the (diluted) saturated solution. b. If a dilution was performed, multiply the result by the dilution factor to determine the concentration of the original saturated solution. c. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.
Visualizations
Conceptual Factors Influencing Phthalocyanine Solubility
Caption: Factors influencing the solubility of phthalocyanine pigments.
Experimental Workflow for Solubility Measurement
Caption: Workflow for determining pigment solubility via UV-Vis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound G - Wikipedia [en.wikipedia.org]
- 3. Phthalocyanine_Green_G [chemeurope.com]
- 4. Phthalo Green Pigment: Structure and Properties - Ranbar Pigment [ranbarr.com]
- 5. cs.zeyachem.net [cs.zeyachem.net]
- 6. zeyachem.net [zeyachem.net]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of this compound nano pigment using supercritical CO2 gas antisolvent (GAS): experimental and modeling - PMC [pmc.ncbi.nlm.nih.gov]
The Emerald Revolution: A Technical History of Phthalocyanine Green Pigments
For Researchers, Scientists, and Drug Development Professionals
The discovery and subsequent development of phthalocyanine (B1677752) green pigments marked a pivotal moment in the chemistry of synthetic colorants. Building on the foundation of the intensely blue copper phthalocyanine, chemists unlocked a new realm of vibrant and exceptionally stable green hues that have become indispensable in a multitude of technological applications. This in-depth guide explores the core historical development of these remarkable pigments, detailing the key scientific breakthroughs, evolving experimental protocols, and the quantitative data that underscore their enduring legacy.
From Accidental Blue to Intentional Green: A Historical Overview
The journey to Phthalocyanine Green began with a serendipitous discovery in the early 20th century. In 1907, an intensely blue, insoluble compound was first observed as a byproduct in a chemical reaction.[1] However, it wasn't until the late 1920s that the significance of this class of compounds, later named phthalocyanines by Sir Reginald Patrick Linstead, was recognized.[2] Researchers at Scottish Dyes (later part of Imperial Chemical Industries, ICI) and independently Henri de Diesbach and Edmond von der Weid in 1927, noted the formation of intensely colored metal complexes, with copper phthalocyanine (CuPc) being a prominent example.[1][3] The first commercial production of a copper phthalocyanine pigment, Monastral Fast Blue B, was initiated by ICI in 1935.[1]
The transition from the brilliant blue of copper phthalocyanine to the coveted green shades was achieved through the process of halogenation. It was discovered that the introduction of chlorine and, later, bromine atoms onto the phthalocyanine macrocycle could systematically shift the absorption spectrum, resulting in a range of green colors.[4] The first commercial this compound pigment was introduced in 1938.[5] This innovation led to the development of two primary classes of this compound pigments: Pigment Green 7 (chlorinated copper phthalocyanine) and Pigment Green 36 (brominated and chloro-brominated copper phthalocyanine).[6] These pigments offered unparalleled lightfastness, chemical resistance, and thermal stability, quickly supplanting older, less durable green colorants.[7]
Synthesis of the Precursor: Copper Phthalocyanine (Phthalo Blue)
The industrial production of the foundational copper phthalocyanine blue pigment historically followed two main routes: the phthalonitrile (B49051) process and the phthalic anhydride-urea process. The former, though often yielding a purer product, was reliant on the more expensive phthalonitrile starting material.[1] The latter process, developed in 1936, offered a more economical route.[1]
Key Industrial Synthesis Pathways for Copper Phthalocyanine
Caption: Industrial Synthesis Routes to Copper Phthalocyanine.
The Halogenation Revolution: Crafting Phthalocyanine Greens
The transformation of blue copper phthalocyanine into green pigments is achieved by the electrophilic substitution of hydrogen atoms on the aromatic rings with halogen atoms, primarily chlorine and bromine. The degree and type of halogenation determine the final shade of green.
From Blue to Green: The Halogenation Pathway
Caption: General Halogenation Pathway of Copper Phthalocyanine.
Quantitative Data from Historical Synthesis Methods
The following tables summarize quantitative data extracted from historical patents and literature, illustrating the evolution of synthesis methodologies for this compound pigments.
Table 1: Evolution of Chlorination Processes for Pigment Green 7
| Parameter | Early Process (ca. 1940s) | Mid-Century Process (ca. 1950s-1960s) | Later Process (ca. 1970s-1980s) |
| Starting Material | Copper Phthalocyanine | Copper Phthalocyanine | Copper Phthalocyanine |
| Chlorinating Agent | Chlorine Gas | Chlorine Gas, Sulfur Dichloride | Sulfuryl Chloride |
| Reaction Medium | Fluidized bed of NaCl | Chlorsulfonic Acid | Aluminum Chloride/Sulfuryl Chloride mixture |
| Catalyst | - | Antimony Trichloride, Iodine Monochloride | Cuprous Chloride, Sulfur Monochloride |
| Temperature | 200 - 410 °C (gradual increase) | 30 - 115 °C | 75 - 200 °C |
| Pressure | Atmospheric | Atmospheric | 1 - 100 bars |
| Approx. Chlorine Atoms | 12 - 13 | 12 - 15 | 14 - 15.5 |
| Yield | Not explicitly stated, likely lower | ~92.5% | High (not explicitly quantified) |
Table 2: Synthesis of Bromo- and Chloro-Bromo-Phthalocyanines (Pigment Green 36)
| Parameter | Mixed Halogenation Process (ca. 1960s) |
| Starting Material | Copper Phthalocyanine |
| Brominating Agent | Elemental Bromine |
| Chlorinating Agent | Chlorine Gas |
| Reaction Medium | Aluminum Chloride/Sulfur Dioxide melt |
| Catalyst | Iodine, Ferric Chloride |
| Bromination Temperature | 52 - 65 °C |
| Chlorination Temperature | 90 - 130 °C (gradual increase) |
| Approx. Halogen Atoms | ~3.4 Br, ~12 Cl |
| Yield | Not explicitly stated |
Experimental Protocols from Historical Literature
The following protocols are generalized representations based on descriptions found in historical patents. They are intended to provide an overview of the methodologies and should be adapted with modern safety standards and laboratory practices.
Protocol 1: Chlorination of Copper Phthalocyanine in a Eutectic Salt Melt (Basis for Pigment Green 7)
This method is a common theme in several mid-20th-century patents for producing highly chlorinated copper phthalocyanine.
Workflow for Eutectic Salt Melt Chlorination
Caption: Workflow: Eutectic Salt Melt Chlorination.
Methodology:
-
Melt Preparation: A eutectic mixture of anhydrous aluminum chloride and sodium chloride is prepared in a suitable reaction vessel equipped with a stirrer, gas inlet, and condenser.
-
Reactant Addition: Copper phthalocyanine and a catalyst, such as ferric chloride or cuprous chloride, are added to the molten salt.[8]
-
Heating and Chlorination: The mixture is heated to a temperature range of 180-200 °C.[8] Chlorine gas is then bubbled through the reaction mass.
-
Reaction: The reaction is allowed to proceed for several hours at the elevated temperature with continuous chlorine sparging.
-
Work-up: After the reaction is complete, the hot melt is carefully "drowned" by pouring it into a large volume of water or dilute acid. This decomposes the aluminum chloride complex and precipitates the crude chlorinated pigment.
-
Purification: The precipitated pigment is isolated by filtration and washed extensively with water until the filtrate is neutral to remove residual salts and acid.
-
Drying: The final pigment is dried in an oven to yield Pigment Green 7.
Protocol 2: Two-Stage Halogenation for Chloro-Bromo Phthalocyanine (Basis for Pigment Green 36)
This protocol is based on patent literature describing the synthesis of mixed halogenated phthalocyanines.
Methodology:
-
Bromination Stage:
-
A melt of aluminum chloride and sulfur dioxide is prepared in an autoclave.
-
Copper phthalocyanine is added to the melt.
-
Elemental bromine is introduced, and the mixture is stirred at a temperature of 52-65 °C for approximately 2 hours.
-
The autoclave is flushed with an inert gas (e.g., nitrogen) to remove unreacted bromine.
-
-
Chlorination Stage:
-
Catalysts such as iodine and ferric chloride are added to the reaction mixture.
-
The temperature is gradually raised to 90-130 °C while chlorine gas is passed into the mixture over a period of several hours.
-
-
Work-up and Purification:
-
The reaction mass is cooled and then drowned in an ice/acid slush.
-
The precipitated bright green pigment is isolated by filtration, washed with water until acid-free, and dried.
-
Conclusion
The historical development of this compound pigments is a testament to the power of systematic chemical modification. From the initial serendipitous discovery of a vibrant blue compound, chemists have been able to rationally design and synthesize a family of green pigments with unparalleled stability and performance. The transition from early, often harsh, manufacturing processes to more controlled and efficient methods, as documented in the patent literature, highlights the continuous innovation in the field of industrial chemistry. The foundational principles established in the mid-20th century continue to underpin the production of these vital colorants, which remain at the forefront of high-performance pigment technology.
References
- 1. chimia.ch [chimia.ch]
- 2. jchemrev.com [jchemrev.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Phthalo Green Pigment: Structure and Properties - Ranbar Pigment [ranbarr.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. tingeblends.com [tingeblends.com]
- 7. US4236933A - Process for this compound pigment - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Phthalocyanine Green
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalocyanine (B1677752) Green G (Pigment Green 7) is a synthetic chlorinated copper phthalocyanine pigment prized for its exceptional stability and vibrant color. This technical guide provides a comprehensive overview of its crystal structure and explores the concept of polymorphism as it relates to this important compound. While Phthalocyanine Green G itself exhibits limited polymorphism, its precursor, copper phthalocyanine, possesses a rich variety of crystalline forms that are crucial to understanding the final product's properties. This document details the crystallographic data, experimental protocols for characterization, and the synthetic relationship between copper phthalocyanine and its chlorinated green derivative.
Introduction
This compound G is a member of the phthalocyanine family of pigments, which are widely utilized in various industrial applications, including inks, coatings, plastics, and even in the pharmaceutical field for applications such as photosensitizers in photodynamic therapy.[1] The exceptional chemical and thermal stability of this compound G stems from its robust molecular structure, a copper (II) complex of a highly chlorinated phthalocyanine macrocycle.[2] The degree of chlorination, typically ranging from 13 to 15 chlorine atoms per molecule, dictates the final shade of green.[3]
The solid-state structure, or crystal packing, of a pigment has a profound impact on its physical and chemical properties, including its color, tinting strength, and insolubility. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pigment science and drug development, as different polymorphs can exhibit distinct properties. While the polymorphism of copper phthalocyanine (the precursor to this compound G) is well-documented, the chlorinated green counterpart appears to be less polymorphic.
Crystal Structure of this compound G (Pigment Green 7)
The primary and most well-characterized form of this compound G is the fully chlorinated copper perchlorophthalocyanine (CuPcCl16).[4][5] Unlike its unchlorinated precursor, for which multiple polymorphs are known, current research indicates that there is only one known polymorphic form for CuPcCl16.[5]
The crystal structure of copper perchlorophthalocyanine has been determined using 3D electron diffraction and verified by Rietveld refinement of powder X-ray diffraction data.[4][5] The molecules are arranged in layers, and the crystal system is monoclinic.[4]
Quantitative Crystallographic Data
The crystallographic data for copper perchlorophthalocyanine (Pigment Green 7) is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₃₂N₈Cl₁₆Cu | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | C2/m | [4][5] |
| a | 19.36 Å | [4] |
| b | 23.90 Å | [4] |
| c | 3.76 Å | [4] |
| β | 104.9° | [4] |
| Z | 2 | [4] |
Polymorphism of Copper Phthalocyanine (Precursor)
To understand the context of polymorphism in phthalocyanine pigments, it is essential to examine the well-established polymorphic forms of its precursor, copper phthalocyanine (CuPc). The most common polymorphs are the α, β, and ε forms.[6][7] The transformation between these phases, particularly from the metastable α-form to the more stable β-form, is a key aspect of pigment production.[7]
Quantitative Crystallographic Data for Copper Phthalocyanine Polymorphs
The following table summarizes the crystallographic data for the common polymorphs of copper phthalocyanine.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| α-CuPc | Monoclinic | C2/c | 26.1 | 3.82 | 24.0 | 94.0 | [7] |
| β-CuPc | Monoclinic | P2₁/a | 19.870 | 4.731 | 14.813 | 121.98 | [4] |
Synthesis and Polymorphic Control
Synthesis of this compound G
This compound G is synthesized through the chlorination of copper phthalocyanine (Phthalocyanine Blue).[3] This process is typically carried out in a molten salt medium, such as a eutectic mixture of sodium chloride and aluminum trichloride, with the introduction of chlorine gas at elevated temperatures.[2] The extent of chlorination can be controlled to produce different shades of green.
Synthesis of this compound G from Copper Phthalocyanine.
Polymorphic Control of Copper Phthalocyanine
The different polymorphs of copper phthalocyanine can be obtained through various methods. The α-form is often obtained by precipitation from a sulfuric acid solution.[7] The more stable β-form can be produced by thermal annealing of the α-form or by specific solvent treatments.[7]
Polymorphic transformations of copper phthalocyanine.
Experimental Protocols
X-ray Diffraction (XRD)
Objective: To identify the crystalline phase and determine the crystal structure of phthalocyanine pigments.
Methodology:
-
Sample Preparation: A small amount of the dry pigment powder is gently packed into a sample holder. For thin films, the film on its substrate is mounted on the diffractometer stage.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to known standards from crystallographic databases (e.g., JCPDS). For detailed structural analysis, Rietveld refinement can be performed using appropriate software.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and differentiate between polymorphs.
Methodology:
-
Sample Preparation: A small amount of the pigment (1-2 mg) is mixed with potassium bromide (KBr) (100-200 mg) and pressed into a transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: The spectrum is recorded in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed. Different polymorphs of phthalocyanines often exhibit distinct IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
Objective: To characterize the electronic absorption properties of the pigment.
Methodology:
-
Sample Preparation: Due to the insolubility of this compound, spectra are often measured on thin films deposited on a transparent substrate (e.g., quartz) or as a dispersion in a suitable medium. For qualitative identification, a dilute solution in concentrated sulfuric acid can be prepared.[8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Collection: The absorption spectrum is recorded over a wavelength range of 300 to 900 nm.
-
Data Analysis: The positions of the Q-band and Soret (or B-band) are characteristic of the phthalocyanine macrocycle. The shape and position of the Q-band can be influenced by the crystalline packing and degree of aggregation.
Experimental workflow for phthalocyanine pigment characterization.
Conclusion
This compound G (Pigment Green 7) is a highly stable pigment with a well-defined monoclinic crystal structure. Unlike its precursor, copper phthalocyanine, which exhibits extensive polymorphism, the fully chlorinated form of this compound appears to have only one known crystalline form. A thorough understanding of the crystal structures of both the final pigment and its precursor is essential for controlling the properties and performance of this important class of materials. The experimental techniques outlined in this guide provide a robust framework for the characterization and quality control of phthalocyanine pigments in research and industrial settings.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. US4236933A - Process for this compound pigment - Google Patents [patents.google.com]
- 3. This compound G - Wikipedia [en.wikipedia.org]
- 4. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04064B [pubs.rsc.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphism and structure formation in copper phthalocyanine thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kelid1.ir [kelid1.ir]
Quantum Chemistry of Chlorinated Phthalocyanines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemistry of chlorinated phthalocyanines, a class of molecules with significant potential in materials science and medicine, particularly in the field of photodynamic therapy (PDT). This document details their synthesis, electronic properties, and the quantum mechanical principles that govern their behavior. Experimental protocols for their characterization and computational methodologies for the prediction of their properties are also provided.
Introduction to Chlorinated Phthalocyanines
Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18-π electron system, analogous to naturally occurring porphyrins. Their intense color, high thermal and chemical stability, and versatile electronic properties have led to their use as dyes, pigments, and in various technological applications. The introduction of chlorine atoms onto the peripheral benzene (B151609) rings of the phthalocyanine (B1677752) macrocycle significantly modifies its electronic and photophysical properties. This chlorination can enhance the efficacy of phthalocyanines as photosensitizers in PDT and tune their characteristics for applications in molecular electronics.
This guide will delve into the synthesis of these fascinating molecules, their detailed quantum chemical properties, and the experimental and computational techniques used to study them.
Synthesis of Chlorinated Phthalocyanines
There are two primary methods for the synthesis of chlorinated phthalocyanines: the direct chlorination of a pre-formed phthalocyanine macrocycle and the synthesis from chlorinated precursors.
Direct Chlorination of Copper Phthalocyanine
This method involves the direct reaction of copper phthalocyanine (CuPc) with a chlorinating agent. A common procedure utilizes a melt of aluminum chloride and sodium chloride as the reaction medium.
Experimental Protocol: Direct Chlorination of Copper Phthalocyanine
-
Materials:
-
Crude copper phthalocyanine
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Cuprous chloride (CuCl) (catalyst)
-
Chlorine gas (Cl₂)
-
-
Procedure:
-
A melt is prepared containing aluminum chloride and sodium chloride.
-
Crude copper phthalocyanine and a catalytic amount of cuprous chloride are added to the molten salt mixture.
-
Chlorine gas is introduced into the reaction mixture.
-
The reaction is typically carried out at an elevated temperature.
-
Upon completion, the reaction mixture is cooled and the crude polychlorinated copper phthalocyanine is isolated by pouring the melt into water.
-
The precipitated product is then filtered, washed, and dried.
-
Synthesis from Chlorinated Precursors (Urea Method)
This approach involves the cyclotetramerization of a chlorinated phthalic acid derivative, such as a chlorophthalic anhydride, in the presence of a nitrogen source (urea), a metal salt, and a catalyst.
Experimental Protocol: Synthesis of Copper(II) 2,3,9,10,16,17,23,24-octachlorophthalocyanine
-
Materials:
-
4,5-Dichlorophthalic acid
-
Urea
-
Copper(I) chloride (CuCl)
-
Ammonium (B1175870) molybdate (B1676688) (catalyst)
-
Nitrobenzene (solvent)
-
-
Procedure:
-
A mixture of 4,5-dichlorophthalic acid, urea, copper(I) chloride, and a catalytic amount of ammonium molybdate is prepared in nitrobenzene.
-
The reaction mixture is heated to approximately 180-190 °C with stirring for several hours.
-
During the reaction, the color of the mixture changes, indicating the formation of the phthalocyanine.
-
After cooling, the solid product is collected by filtration.
-
The crude product is purified by washing with hot ethanol (B145695) and then with hot water to remove unreacted starting materials and byproducts.
-
The final product is dried to yield the desired chlorinated copper phthalocyanine.
-
Quantum Chemical Properties
The introduction of electron-withdrawing chlorine atoms has a profound effect on the electronic structure of the phthalocyanine macrocycle. These effects can be observed through spectroscopic techniques and rationalized using quantum chemical calculations.
Spectroscopic Properties
The UV-Vis absorption spectrum of phthalocyanines is characterized by two main features: the intense Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). Chlorination leads to a red-shift (bathochromic shift) of the Q-band, which is advantageous for PDT as it allows for the use of light with deeper tissue penetration.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Due to the tendency of phthalocyanines to aggregate in solution, which can significantly affect the absorption spectrum, it is crucial to use a suitable solvent and concentration. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.
-
Prepare a stock solution of the chlorinated phthalocyanine in the chosen solvent.
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.5-1.5 to ensure linearity according to the Beer-Lambert law.
-
Solutions should be freshly prepared and filtered if any particulate matter is visible.
-
-
Measurement:
-
Record the absorption spectrum over a wavelength range of at least 300-800 nm.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
The baseline should be corrected with the solvent before measuring the sample.
-
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox behavior of chlorinated phthalocyanines. The potentials at which the molecule is oxidized and reduced provide information about the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. Chlorination generally makes the phthalocyanine ring easier to reduce and harder to oxidize.
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Sample Preparation:
-
The supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), is dissolved in a dry, deoxygenated aprotic solvent such as DMF or dichloromethane.
-
The chlorinated phthalocyanine is dissolved in this electrolyte solution at a concentration of approximately 1 mM.
-
The solution must be purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals.
-
-
Measurement:
-
The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is plotted against the applied potential to generate a cyclic voltammogram.
-
The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and first reduction peaks, respectively, relative to an internal standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Computational Quantum Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the quantum chemistry of chlorinated phthalocyanines.
DFT for Ground-State Properties
DFT calculations are widely used to predict the optimized molecular geometry, electronic ground state properties, and vibrational frequencies of these molecules. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-31G(d) basis set is a commonly used level of theory for these systems. DFT calculations have shown that increasing the number of chlorine substituents can lead to a distortion of the phthalocyanine macrocycle from planarity, particularly in highly chlorinated species like hexadecachlorophthalocyanine.[1]
TD-DFT for Excited-State Properties
TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. These calculations provide insights into the nature of the electronic transitions (e.g., π-π* transitions) that give rise to the characteristic Q and B bands.
Computational Workflow: TD-DFT Simulation of UV-Vis Spectrum
Caption: A typical workflow for the computational simulation of a UV-Vis spectrum using DFT and TD-DFT.
Data Presentation: Properties of Chlorinated Copper Phthalocyanines
The following table summarizes key quantitative data for a series of chlorinated copper phthalocyanines. The degree of chlorination significantly impacts the electronic properties.
| Compound | Q-band λmax (nm) | B-band λmax (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Copper Phthalocyanine (CuPc) | ~670-700 | ~340 | -5.2 | -3.5 | 1.7 |
| CuPcCl₄ | ~680-710 | ~350 | -5.4 | -3.7 | 1.7 |
| CuPcCl₈ | ~690-720 | ~360 | -5.6 | -3.9 | 1.7 |
| CuPcCl₁₆ | ~700-740 | ~370 | -5.8 | -4.1 | 1.7 |
Note: The exact values can vary depending on the solvent, aggregation state, and specific isomers. The HOMO/LUMO energies are representative values from DFT calculations and can differ based on the computational method.
Application in Photodynamic Therapy (PDT)
Chlorinated phthalocyanines are promising photosensitizers for PDT due to their strong absorption in the red region of the visible spectrum and their efficiency in generating singlet oxygen (¹O₂), a highly reactive species that is cytotoxic to cancer cells.
Upon illumination with light of an appropriate wavelength, the photosensitizer is excited from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived triplet state (T₁). From the triplet state, the photosensitizer can transfer its energy to molecular oxygen (³O₂), which is in its triplet ground state, to generate cytotoxic singlet oxygen (¹O₂). This singlet oxygen can then induce apoptosis (programmed cell death) in the targeted cancer cells.
Signaling Pathway: Phthalocyanine-PDT Induced Apoptosis
The following diagram illustrates the intrinsic pathway of apoptosis induced by phthalocyanine-based PDT.
Caption: The intrinsic apoptosis pathway triggered by chlorinated phthalocyanine-mediated photodynamic therapy.[2][3]
Conclusion
Chlorinated phthalocyanines are a versatile class of molecules with tunable quantum chemical properties. The degree of chlorination provides a handle to modify their electronic structure, which in turn influences their spectroscopic and electrochemical behavior. These properties make them highly relevant for applications ranging from advanced materials to photosensitizers in cancer therapy. The combination of detailed experimental characterization and robust computational modeling, as outlined in this guide, is essential for the rational design and development of new chlorinated phthalocyanine-based technologies.
References
- 1. Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Electronic Landscape: A Technical Guide to Molecular Orbital Calculations of Phthalocyanine Green
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular orbital calculations of Phthalocyanine (B1677752) Green, a pigment of significant interest across various scientific and industrial domains, including potential applications in drug development and photodynamic therapy. We delve into the theoretical underpinnings, computational methodologies, and key findings derived from quantum chemical calculations, presenting a comprehensive overview for researchers and scientists.
Introduction to Phthalocyanine Green and Its Electronic Structure
This compound, a chlorinated or brominated copper phthalocyanine, exhibits unique electronic properties that are central to its functionality.[1][2][3] Understanding the arrangement and energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting its chemical reactivity, photophysical behavior, and potential as a photosensitizer in therapeutic applications.
The electronic structure of phthalocyanines is characterized by a large π-conjugated macrocycle, which gives rise to strong electronic absorptions in the visible region, known as the Q and B (or Soret) bands.[4] The central copper ion and peripheral halogen substituents significantly influence the molecular symmetry and the energies of the frontier molecular orbitals.[1][5]
Theoretical Framework: Density Functional Theory (DFT)
Modern computational studies on this compound predominantly employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[1][3][6][7][8] DFT offers a robust framework for calculating the electronic structure of large molecules with a favorable balance between accuracy and computational cost.
The core principle of DFT is to determine the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.[3][9]
Key Concepts in Molecular Orbital Analysis:
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level is related to the ionization potential and the ability to donate electrons.
-
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. Its energy level is related to the electron affinity and the ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. This gap is a critical parameter that influences the molecule's electronic transitions, chemical stability, and reactivity.[10][11] A smaller gap generally implies easier electronic excitation.
Computational Methodologies
The following section outlines a typical workflow and the key parameters involved in performing molecular orbital calculations for this compound.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Caption: A typical workflow for computational analysis of molecular orbitals.
Selection of Functional and Basis Set
The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.
-
Functionals: Hybrid functionals, such as B3LYP, are widely used for phthalocyanine systems as they often provide a good description of both ground and excited state properties.[3][8] Other functionals, including GGA (Generalized Gradient Approximation) and long-range corrected (LRC) functionals, have also been employed.[3][7]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used to describe the wavefunctions of the atoms in the molecule.[8] These basis sets provide a good compromise between accuracy and computational expense.
Experimental Protocols: A Generalized Approach
While specific experimental protocols vary between studies, a generalized computational protocol for this compound molecular orbital calculations is outlined below.
Table 1: Generalized Computational Protocol
| Step | Parameter | Typical Selection | Rationale |
| Software | Quantum Chemistry Package | Gaussian, ORCA, VASP | Widely used and validated software for DFT calculations. |
| Method | Density Functional Theory | B3LYP, PBE0, CAM-B3LYP | Hybrid functionals often provide accurate results for organic dyes.[3] |
| Basis Set | Atomic Orbital Basis Set | 6-31G(d), 6-311+G(d,p), def2-SVP | Provides a flexible description of the electron distribution.[8] |
| Geometry Optimization | Convergence Criteria | Tight or Very Tight | Ensures a true energy minimum is found. |
| Solvation Model | Implicit Solvation | PCM, SMD | Accounts for the effect of a solvent on the electronic structure. |
| Excited State Calculation | Time-Dependent DFT (TD-DFT) | Same functional and basis set | To calculate vertical excitation energies and simulate UV-Vis spectra.[3] |
Key Findings from Molecular Orbital Calculations
Computational studies have provided significant insights into the electronic structure of this compound.
Nature of Frontier Molecular Orbitals
For copper phthalocyanines, the HOMO is typically a π-orbital delocalized over the phthalocyanine macrocycle. The LUMO is also a π*-orbital, often with contributions from the central copper atom. The halogen substituents have a notable effect, generally lowering the energies of both the HOMO and LUMO.[1]
Caption: Schematic of HOMO-LUMO energy levels and electronic excitation.
Quantitative Data Summary
The following table summarizes typical calculated values for the electronic properties of this compound and related compounds. These values can vary depending on the specific level of theory and the exact molecular structure.
Table 2: Calculated Electronic Properties of Copper Phthalocyanines
| Property | Unsubstituted CuPc | Chlorinated CuPc (Phthalo Green) | Notes |
| HOMO Energy (eV) | ~ -5.0 to -6.3 | ~ -5.5 to -6.8 | Halogenation lowers the HOMO energy.[1] |
| LUMO Energy (eV) | ~ -3.0 to -4.0 | ~ -3.5 to -4.5 | Halogenation lowers the LUMO energy.[1] |
| HOMO-LUMO Gap (eV) | ~ 2.0 to 2.3 | ~ 2.0 to 2.3 | The gap may not change significantly with halogenation. |
| Q-band Absorption (nm) | ~ 600-700 | ~ 650-750 | Halogenation can cause a red-shift in the Q-band.[4] |
Note: These are approximate values compiled from various computational studies and should be considered as representative examples.
Applications in Drug Development
The detailed understanding of the molecular orbitals of this compound is paramount for its potential application in areas such as photodynamic therapy (PDT). In PDT, a photosensitizer molecule is excited by light to produce reactive oxygen species that can kill cancer cells. The efficiency of this process is directly related to the electronic properties of the photosensitizer, such as its ability to absorb light and its excited state energies, all of which are governed by its molecular orbital structure.
By computationally screening and modifying the structure of this compound (e.g., by changing the central metal or the peripheral substituents), it is possible to tune its HOMO-LUMO gap and absorption spectrum to optimize its performance as a photosensitizer for specific therapeutic applications.
Conclusion
Molecular orbital calculations, primarily using DFT and TD-DFT, provide a powerful tool for elucidating the intricate electronic structure of this compound. These computational approaches offer valuable insights into the energies and characteristics of the frontier molecular orbitals, which are fundamental to understanding the pigment's color, photophysics, and potential for technological and biomedical applications. The continued development of computational methods and their application to these complex molecules will undoubtedly pave the way for the rational design of novel phthalocyanine-based materials with tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. projects.science.uu.nl [projects.science.uu.nl]
- 6. fzu.cz [fzu.cz]
- 7. researchgate.net [researchgate.net]
- 8. Geometric Structure, Electronic, and Spectral Properties of Metal-free Phthalocyanine under the External Electric Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Rational design of near‐infrared absorbing organic dyes: Controlling the HOMO–LUMO gap using quantitative molecular orbital theory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Phthalocyanine Green as a Catalyst in Oxidation Reactions
Introduction
Phthalocyanine (B1677752) Green, specifically Pigment Green 7, is a chlorinated copper phthalocyanine renowned for its exceptional stability as a pigment in inks, coatings, and plastics.[1][2] While its direct application as a catalyst is limited due to its high inertness, the broader family of metallophthalocyanines (MPcs) demonstrates significant catalytic activity in a variety of oxidation reactions. These synthetic analogues of porphyrins are cost-effective, and their thermal and chemical stability make them attractive for industrial applications.[2] The catalytic prowess of MPcs is primarily dictated by the central metal ion, which can be varied to include iron, cobalt, copper, and others, allowing for the tuning of redox properties and catalytic function.[2][3]
This document provides an overview of the application of metallophthalocyanines, including copper phthalocyanine derivatives, as catalysts in oxidation reactions, with a focus on experimental protocols and mechanistic insights.
Catalytic Applications of Metallophthalocyanines in Oxidation Reactions
Metallophthalocyanine complexes are versatile catalysts for the oxidation of a wide range of organic substrates, including alkanes, alcohols, and aromatic compounds.[2][3] They are often immobilized on solid supports like mesoporous silica, graphene, or integrated into metal-organic frameworks (MOFs) to enhance their stability, prevent aggregation, and facilitate catalyst recovery and reuse.[2][4][5]
Oxidation of Cyclohexane (B81311)
The oxidation of cyclohexane to cyclohexanone (B45756) and cyclohexanol (B46403) is a crucial industrial process. Metallophthalocyanine-based catalysts offer a promising route for this conversion under mild conditions.
A copper and iron phthalocyanine-based metal-organic framework (Cu-FePc MOF) has been shown to be an efficient catalyst for the oxidation of cyclohexane to cyclohexanone using tert-butyl hydroperoxide (TBHP) as an oxidant.[4] This catalyst achieved a 96% conversion of cyclohexane in 3 hours under mild reaction conditions.[4]
Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper(II) phthalocyanine nanoparticles have been utilized as a catalyst for the aqueous oxidation of alcohols to their corresponding carbonyl compounds.[6] This method demonstrates high selectivity and yield without significant over-oxidation to carboxylic acids.[6]
Degradation of Organic Pollutants
The catalytic properties of metallophthalocyanines are also harnessed for environmental remediation, such as the degradation of organic dyes and phenols in wastewater.[4][7] A Cu-FePc MOF catalyst effectively degraded methylene (B1212753) blue dye in the presence of hydrogen peroxide.[4] Similarly, a phthalocyanine-immobilized reduced graphene-bacterial cellulose (B213188) nanocomposite (Pc-rGBC) demonstrated high efficiency in the catalytic decomposition of phenol.[7]
Quantitative Data Summary
The following tables summarize the performance of various phthalocyanine-based catalysts in different oxidation reactions.
Table 1: Catalytic Oxidation of Cyclohexane
| Catalyst | Substrate | Oxidant | Conversion (%) | Product(s) | Reaction Time (h) | Ref |
| Cu-FePc MOF | Cyclohexane | TBHP | 96 | Cyclohexanone | 3 | [4] |
Table 2: Catalytic Degradation of Organic Pollutants
| Catalyst | Substrate | Oxidant | Degradation (%) | Reaction Time | Ref |
| Cu-FePc MOF | Methylene Blue | H₂O₂ | >95 | 16 min | [4] |
| Pc-rGBC | Phenol | H₂O₂ | >99 | 180 min | [7] |
| PcS@GBC | Dye | H₂O₂ | >99 | 120 min | [5] |
Table 3: Catalytic Oxidation of Alcohols
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Ref |
| [4a(OPh-p-Cl)CuPc]-MWCNTs | Benzyl Alcohol | TBHP | 70 | 87 (Benzaldehyde) | [8] |
| Copper(II) phthalocyanine nanoparticles | 1-Phenylethanol | n-Bu₄NHSO₅ | 95 | ~100 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Cu-FePc MOF Catalyst
This protocol describes the green synthesis of a copper and iron phthalocyanine-based metal-organic framework.[4]
Materials:
-
Iron(II) phthalocyanine (FePc)
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 0.1 mmol of FePc in 20 mL of deionized water with sonication.
-
In a separate beaker, dissolve 0.3 mmol of Cu(NO₃)₂·3H₂O and 0.2 mmol of H₃BTC in 20 mL of deionized water.
-
Slowly add the FePc solution to the Cu(NO₃)₂/H₃BTC solution under constant stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by centrifugation.
-
Wash the solid product thoroughly with deionized water and ethanol.
-
Dry the final Cu-FePc MOF catalyst in a vacuum oven at 60 °C overnight.
Protocol 2: Catalytic Oxidation of Cyclohexane using Cu-FePc MOF
This protocol details the procedure for the oxidation of cyclohexane catalyzed by the synthesized Cu-FePc MOF.[4]
Materials:
-
Cu-FePc MOF catalyst
-
Cyclohexane
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Acetonitrile (B52724) (solvent)
-
Gas chromatograph (for analysis)
Procedure:
-
In a round-bottom flask, add 10 mg of the Cu-FePc MOF catalyst.
-
Add 5 mL of acetonitrile as the solvent.
-
Add 1 mmol of cyclohexane to the mixture.
-
Add 1.5 mmol of TBHP as the oxidant.
-
Heat the reaction mixture at 60 °C with constant stirring for 3 hours.
-
After the reaction, cool the mixture to room temperature.
-
Analyze the products by gas chromatography to determine the conversion and selectivity.
Protocol 3: Catalytic Degradation of Methylene Blue using Cu-FePc MOF
This protocol outlines the experimental setup for the degradation of an organic dye.[4]
Materials:
-
Cu-FePc MOF catalyst
-
Methylene blue solution (40 ppm)
-
Hydrogen peroxide (H₂O₂, 30%)
-
UV-Vis spectrophotometer (for analysis)
Procedure:
-
Add 10 mg of the Cu-FePc MOF catalyst to 20 mL of a 40 ppm methylene blue solution.
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Initiate the catalytic oxidation by adding 1 mL of 30% H₂O₂ to the mixture.
-
Take aliquots of the solution at regular intervals and centrifuge to remove the catalyst.
-
Monitor the degradation of methylene blue by measuring the absorbance of the supernatant at its maximum wavelength using a UV-Vis spectrophotometer.
Mechanistic Insights and Diagrams
The catalytic activity of metallophthalocyanines in oxidation reactions generally proceeds through the activation of an oxidant by the central metal ion, leading to the formation of highly reactive oxygen species.
General Mechanism of MPc-Catalyzed Oxidation
The catalytic cycle often involves the following steps:
-
Coordination of the oxidant (e.g., H₂O₂, O₂) to the metal center of the MPc.
-
Formation of a high-valent metal-oxo or metal-peroxo intermediate.
-
Transfer of an oxygen atom from the activated intermediate to the organic substrate.
-
Regeneration of the catalyst to its initial oxidation state.
Caption: Generalized mechanism of metallophthalocyanine-catalyzed oxidation.
Experimental Workflow for Catalyst Synthesis and Application
The following diagram illustrates a typical workflow for the synthesis of a supported phthalocyanine catalyst and its subsequent use in a catalytic oxidation reaction.
Caption: Experimental workflow for catalyst synthesis and oxidation reaction.
Logical Relationship in Supported Catalyst Design
The design of an effective supported phthalocyanine catalyst involves considering the interplay between the active site, the support material, and the overall catalytic performance.
Caption: Logical relationships in supported phthalocyanine catalyst design.
References
- 1. Phthalocyanine Green G - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Metallophthalocyanines as Catalysts in Aerobic Oxidation [mdpi.com]
- 4. Green synthesis of the copper and iron phthalocyanine-based metal–organic framework as an efficient catalyst for methylene blue dye degradation and oxidation of cyclohexane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Facile One-Step Fabrication of Phthalocyanine–Graphene–Bacterial–Cellulose Nanocomposite with Superior Catalytic Performance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Catalytic Degradation of Phenol with Phthalocyanine-Immobilized Reduced Graphene–Bacterial Cellulose Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Phthalocyanine-Based Organic Photovoltaic Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phthalocyanine (B1677752) Green in Organic Photovoltaics
Phthalocyanine Green G (CI Pigment Green 7) is a chlorinated copper phthalocyanine renowned for its exceptional stability, vibrant green color, and high resistance to light, heat, and chemicals.[1][2] These properties have established it as a leading pigment in industries such as paints, inks, and plastics.[1][2] In the realm of organic electronics, phthalocyanines, in general, are valued for their semiconducting properties, often serving as the electron-donating (p-type) material in organic photovoltaic (OPV) devices due to their excellent thermal stability and absorption in the visible spectrum.[3][4]
However, a significant challenge for the application of this compound G in solution-processed OPV fabrication is its inherent insolubility in water and common organic solvents.[5][6] This characteristic makes it difficult to formulate inks required for cost-effective manufacturing techniques like spin-coating or printing. Research into solution-processable phthalocyanines has largely focused on the synthesis of derivatives with functional groups that enhance solubility, such as alkoxy or alkyl chains.[7][8]
This document provides a comprehensive overview of the fabrication of OPV devices using phthalocyanines. While direct solution-based protocols for the insoluble this compound G pigment are not feasible, detailed methodologies for a representative and widely studied soluble phthalocyanine, Zinc Phthalocyanine (ZnPc), are presented.[1][4] These protocols offer a foundational understanding applicable to the broader class of phthalocyanine-based optoelectronic devices.
Data Presentation: Performance of Phthalocyanine-Based OPV Devices
The performance of organic photovoltaic devices is characterized by several key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes reported performance data for various phthalocyanine-based OPV devices to provide a comparative overview.
| Phthalocyanine Derivative | Device Architecture | Donor/Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Zinc Phthalocyanine (ZnPc) | Ag/ZnPc/PEDOT:PSS/ITO | ZnPc (Donor) | 1.28 | 0.55 | 0.005 | 0.48 | [1][4] |
| Poly(copper phthalocyanine) (PolyCuPc) | Inverted: ITO/TiOx/PCBM:PolyCuPc/PEDOT:PSS/Au | PolyCuPc/PCBM | 0.026 | 0.35 | 0.23 | 0.32 | [9][10] |
| Copper Phthalocyanine (CuPc) | Inverted: ITO/TiOx/PCBM/CuPc/PEDOT:PSS/Au | CuPc/PCBM | 0.018 | 0.29 | 0.027 | 0.23 | [9] |
| Titanyl Phthalocyanine (TiOPc) Phase I | Inverted: ITO/TiOx/PCBM/TiOPc/PEDOT:PSS/Au | TiOPc/PCBM | 0.011 | 0.50 | 0.068 | 0.33 | [9] |
| Titanyl Phthalocyanine (TiOPc) Phase II | Inverted: ITO/TiOx/PCBM/TiOPc/PEDOT:PSS/Au | TiOPc/PCBM | 0.010 | 0.31 | 0.076 | 0.42 | [9] |
| Water-Soluble Copper Phthalocyanine (TSCuPc) | Planar Heterojunction: TSCuPc/C60 | TSCuPc/C60 | 0.32 | ~0.6 | - | - | [5] |
| Octylthiol-ZnPc | Bulk Heterojunction: ZnPc-derivative/PCBM | ZnPc-derivative/PCBM | 0.42 | - | - | - | [2] |
| Silicon Phthalocyanine ((3BS)2-SiPc) | Layer-by-Layer: PBDB-T/(3BS)2-SiPc | PBDB-T/(3BS)2-SiPc | 3.3 | 1.06 | - | - | [11] |
Experimental Protocols
The following protocols describe the fabrication of a representative organic photovoltaic device using Zinc Phthalocyanine (ZnPc) as the electron donor material in a standard device architecture.
Protocol 1: Substrate Preparation and Cleaning
-
Substrate: Indium Tin Oxide (ITO) coated glass slides are used as the transparent anode.
-
Cleaning Procedure:
-
The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
After ultrasonication, the substrates are dried with a stream of high-purity nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 15 minutes to remove any remaining organic residues and to improve the work function of the ITO, which facilitates efficient hole collection.
-
Protocol 2: Deposition of the Hole Transport Layer (HTL)
-
Material: A filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is used as the hole transport layer.
-
Deposition Method: Spin Coating.
-
Dispense the PEDOT:PSS solution onto the cleaned ITO substrate to cover the surface.
-
Spin coat at 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film.
-
Annealing: Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox or a vacuum oven and anneal at 120-150°C for 10-15 minutes to remove residual water. This step is crucial for the morphology and conductivity of the PEDOT:PSS layer.
-
Protocol 3: Deposition of the Phthalocyanine Active Layer
-
Material: High-purity Zinc Phthalocyanine (ZnPc) powder.
-
Deposition Method: Thermal Evaporation.
-
Place the substrates with the dried PEDOT:PSS layer into a high-vacuum thermal evaporation chamber.
-
Load the ZnPc powder into a temperature-resistant crucible (e.g., molybdenum or tungsten boat).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the crucible to sublimate the ZnPc. The deposition rate should be controlled using a quartz crystal microbalance to be in the range of 0.1-0.5 Å/s.
-
Deposit a ZnPc layer with a thickness of 20-40 nm.
-
Protocol 4: Deposition of the Acceptor Layer and Cathode
-
Acceptor Material: Fullerene (C60) or[12][12]-Phenyl-C61-butyric acid methyl ester (PCBM).
-
Deposition Method (C60): Thermal Evaporation.
-
Without breaking vacuum, deposit a layer of C60 with a thickness of 30-50 nm on top of the ZnPc layer. The deposition rate should be maintained at 0.1-0.5 Å/s.
-
-
Deposition Method (PCBM): Solution Processing (requires a different device architecture, typically a bulk heterojunction where donor and acceptor are mixed).
-
Cathode Deposition:
-
A bilayer cathode of LiF/Al or Ca/Al is commonly used to enhance electron collection.
-
Deposit a thin layer (0.5-1 nm) of Lithium Fluoride (LiF) or Calcium (Ca) at a slow rate (~0.1 Å/s).
-
Follow with the deposition of a thicker layer (80-100 nm) of Aluminum (Al) at a higher rate (1-5 Å/s). The deposition of the cathode defines the active area of the device.
-
Protocol 5: Device Encapsulation and Characterization
-
Encapsulation: To prevent degradation from atmospheric oxygen and moisture, the devices should be encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
-
Characterization:
-
The current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
From the J-V curve, the key performance parameters (PCE, Voc, Jsc, FF) are extracted.
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step fabrication process for a phthalocyanine-based OPV device using thermal evaporation for the active layers.
Caption: Workflow for the fabrication of a ZnPc/C60 based OPV device.
Energy Level Diagram
This diagram shows the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials in a typical ZnPc/C60 heterojunction solar cell. Efficient charge separation occurs at the donor-acceptor interface.
Caption: Energy level diagram for a ZnPc/C60 based OPV device.
References
- 1. Fabrication and Photovoltaic Properties of Organic Solar Cell Based on Zinc Phthalocyanine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized copper(II)-phthalocyanine in solution and as thin film: photochemical and morphological characterization toward applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. High-mobility solution-processed copper phthalocyanine-based organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of Phthalocyanine Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanine (B1677752) Green, specifically Pigment Green 7 (PG7), is a synthetic, polychlorinated copper phthalocyanine complex.[1][2] Its robust chemical and thermal stability, coupled with its brilliant bluish-green hue, has led to its widespread use in various industrial applications, including coatings, inks, and plastics.[2][3] In the context of research and development, particularly in fields such as materials science and drug delivery, Phthalocyanine Green can be utilized as a stable marker or as a component in photosensitive formulations. Due to its general insolubility in water and common organic solvents, spectroscopic characterization requires specialized protocols.[4][5]
This application note provides detailed experimental protocols for the spectroscopic analysis of this compound using UV-Vis absorption and fluorescence spectroscopy. It addresses the challenges posed by the pigment's insolubility by outlining methods for the analysis of solid-state samples, dispersions, and solutions in concentrated acid.
Spectroscopic Properties of this compound
This compound exhibits characteristic absorption bands in the UV-Visible and near-infrared regions of the electromagnetic spectrum, arising from π-π* electronic transitions within its macrocyclic structure.[6] The primary absorption features are the B-band (or Soret band) in the UV region (around 300-400 nm) and the Q-band in the visible/near-infrared region (around 600-800 nm).[6] The high degree of chlorination in this compound shifts these absorption bands compared to the parent copper phthalocyanine. Due to its typical use as a solid pigment, quantitative solution-state measurements like molar extinction coefficients are often impractical. Instead, characterization relies on the position and shape of absorption maxima in diffuse reflectance (for solid powders) or in dispersions.
Table 1: Summary of Spectroscopic Data for this compound (PG7)
| Analysis Method | Medium/Solvent | Absorption/Reflectance Maxima (λmax) | Emission Maxima (λem) | Notes |
| UV-Vis Spectroscopy | PET polymer matrix | 400-460 nm and 580-720 nm | Not Reported | Broad absorption regions characteristic of the dispersed pigment.[3] |
| UV-Vis-NIR Reflectance Spectroscopy | Solid Paint Film | ~600 nm | Not applicable | Used for non-invasive identification in artworks.[7] |
| UV-Vis Spectroscopy | Concentrated H₂SO₄ | Olive-green solution | Not applicable | The pigment dissolves but may undergo sulfonation or degradation.[5] |
| Fluorescence Spectroscopy | Solid State/Dispersion | - | Not specified | Fluorescence is often quenched in the aggregated or solid state. Any observed emission would be characteristic of the specific formulation. |
Experimental Protocols
UV-Vis Spectroscopy of this compound Dispersion
This protocol is suitable for analyzing this compound dispersed in a liquid medium or a polymer film.
a. Sample Preparation: Dispersion in a Liquid Medium
-
Weigh 1-5 mg of this compound (PG7) powder.
-
Select a suitable dispersant liquid in which the pigment is insoluble but can form a stable suspension (e.g., tetrachloroethylene, mineral oil, or an aqueous surfactant solution).
-
Add the pigment to 10 mL of the chosen dispersant.
-
Disperse the pigment using a high-shear mixer or an ultrasonic bath for 10-15 minutes to achieve a fine, homogeneous dispersion.
-
If necessary, dilute the dispersion with the same liquid to an optimal concentration where the peak absorbance is within the linear range of the spectrophotometer (typically < 1.5 a.u.).
b. Instrumentation and Data Acquisition (UV-Vis)
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 20 minutes.
-
Set the wavelength range for the scan (e.g., 300 nm to 900 nm).
-
Fill a cuvette with the pure dispersant liquid to be used as a reference.
-
Place the reference cuvette in the spectrophotometer and perform a baseline correction.
-
Thoroughly mix the this compound dispersion to ensure homogeneity and immediately fill a sample cuvette.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Record the wavelengths of the major absorption peaks (B-band and Q-band).
Solid-State UV-Vis-NIR Diffuse Reflectance Spectroscopy
This non-destructive method is ideal for analyzing solid powders or pigmented coatings.
a. Sample Preparation: Solid Powder
-
Use the this compound (PG7) powder as received.
-
Ensure the sample is dry and has a uniform consistency.
-
As a reference, use a highly reflective, non-absorbing standard such as barium sulfate (B86663) (BaSO₄) or a calibrated white standard.
b. Instrumentation and Data Acquisition (Diffuse Reflectance)
-
Equip the spectrophotometer with a diffuse reflectance accessory (integrating sphere).
-
Set the wavelength range (e.g., 300 nm to 900 nm).
-
Calibrate the instrument by taking a 100% reflectance reading with the white reference standard and a 0% reflectance reading with a light trap or a black standard.
-
Place the this compound powder in the sample holder, ensuring a smooth, even surface.
-
Acquire the diffuse reflectance spectrum (R%).
-
The data can be converted to pseudo-absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.
-
Identify the positions of maximum absorbance from the Kubelka-Munk spectrum.
Fluorescence Spectroscopy of this compound Dispersion
This protocol is for the qualitative assessment of the fluorescence properties of a this compound dispersion. Note that significant fluorescence quenching is expected due to aggregation.
a. Sample Preparation
-
Prepare a dilute dispersion of this compound as described in Protocol 1a. The concentration should be low enough to minimize inner-filter effects (absorbance at the excitation wavelength should ideally be < 0.1).
b. Instrumentation and Data Acquisition (Fluorescence)
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Select an excitation wavelength corresponding to one of the absorption maxima of this compound (e.g., in the Q-band region, ~600-700 nm).
-
Set the emission wavelength range to scan from just above the excitation wavelength to the near-infrared (e.g., 620 nm to 900 nm).
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
Acquire the emission spectrum of the dispersion.
-
Acquire a blank spectrum of the dispersant liquid alone to check for background fluorescence.
-
If fluorescence is detected, record the wavelength of the emission maximum.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for spectroscopic analysis of this compound.
Caption: Decision logic for selecting a PG7 analysis method.
References
Application Notes and Protocols: Phthalocyanine Derivatives as Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and other diseases that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tissue destruction.[1][2] Phthalocyanines (Pcs) are a class of synthetic porphyrin analogues that have garnered significant interest as second-generation photosensitizers.[3][4] Their advantageous properties include strong absorption in the far-red region of the electromagnetic spectrum (650-800 nm), which allows for deeper tissue penetration of light, high molar extinction coefficients, chemical stability, and high quantum yields of singlet oxygen production.[3][5][6]
While the term "Phthalocyanine Green" often refers to the pigment Phthalocyanine (B1677752) Green G (Pigment Green 7), a highly chlorinated copper phthalocyanine, this specific compound is not typically used in photodynamic therapy.[1][5][7][8] Its insolubility in aqueous media and the presence of a paramagnetic copper(II) central metal, which can quench the excited triplet state necessary for efficient singlet oxygen generation, make it a suboptimal candidate for PDT applications.[9]
However, the principle of halogenation (introducing chlorine, fluorine, or bromine atoms) to the phthalocyanine macrocycle can enhance photosensitizing properties.[6][10] Halogenation can increase the triplet state quantum yield, a key factor for effective ROS generation.[6] Therefore, this document will focus on the broader class of halogenated and other therapeutically relevant phthalocyanine derivatives, such as those containing zinc (Zn), aluminum (Al), or silicon (Si) as the central metal, which have been extensively studied for PDT.
Mechanism of Action
The therapeutic effect of phthalocyanine-mediated PDT is initiated by the absorption of light by the photosensitizer. As depicted in the Jablonski diagram, the photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁).[11] This triplet state photosensitizer can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a cell membrane or a molecule, through electron or hydrogen transfer, forming radical ions. These radicals can further react with oxygen to produce ROS like superoxide (B77818) anions (O₂⁻•), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[2][5]
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[5] The Type II mechanism is considered the predominant pathway for cell killing in PDT with most phthalocyanines.
These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis, necrosis, or autophagy, as well as damage to the tumor vasculature and induction of an anti-tumor immune response.[1][2][4]
Data Presentation: Photophysical and Photochemical Properties
The efficacy of a phthalocyanine photosensitizer is determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for various phthalocyanine derivatives investigated for PDT.
| Photosensitizer | Central Metal | Solvent | λmax (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Zinc Phthalocyanine (ZnPc) | Zn | DMSO | ~670 | 0.23 | 0.57 | [12] |
| Zinc Phthalocyanine (ZnPc) | Zn | DMF | ~670 | 0.17 | 0.45 | [12] |
| Tetrasulfonated Zinc Phthalocyanine (ZnTSPc) | Zn | DMF | ~676 | - | > GaTSPc | [13] |
| Tetrasulfonated Aluminum Phthalocyanine (AlTSPc) | Al | DMF | ~675 | - | ≈ H₂TSPc | [13] |
| Tetrasulfonated Gallium Phthalocyanine (GaTSPc) | Ga | DMF | ~680 | - | < ZnTSPc | [13] |
| Silicon Phthalocyanine (Pc 4) | Si | - | ~670-770 | - | - | [2][4][14] |
| Platinum(II) Sulfonyl-Substituted Phthalocyanine (PtSO₂tBu) | Pt | - | - | - | 0.87–0.99 | [15] |
| Zinc(II) Sulfonyl-Substituted Phthalocyanine (ZnSO₂tBu) | Zn | - | - | - | 0.45–0.48 | [15] |
| Quaternized Silicon Phthalocyanine (Q-Si1a) | Si | - | 678 | - | 0.94 (PDT), 1.06 (Sono-PDT) | [16] |
Table 1: Photophysical and Photochemical Properties of Selected Phthalocyanine Photosensitizers. λmax: Wavelength of maximum absorption in the Q-band. ΦF: Fluorescence quantum yield. ΦΔ: Singlet oxygen quantum yield.
| Photosensitizer | Cell Line | Dark Toxicity (TC₅₀/LC₅₀) | Phototoxicity (EC₅₀/LC₅₀) | Light Dose | Reference(s) |
| Cationic Zinc Phthalocyanine | MCF-7 | ~600 µM | 50 nM | - | [17] |
| Zinc Phthalocyanine (ZnPc) | HeLa | - | LC₅₀ lower than MCF7, BJ, HaCat | 5 J/cm² | [18] |
| Zinc Phthalocyanine (ZnPc) | SW480 | - | Dose-dependent decrease in viability | 12 J/cm² and 24 J/cm² | [19] |
| Zinc Phthalocyanine (ZnPc) | B16F10 Melanoma | - | 79.4–94.4% cell death at 1-20 µM | 3 J/cm² | [20] |
| Zinc-tri-sulfonated Phthalocyanine (ZnS₃Pc) | 8-MG-Ba, MCF-7 | - | Effective at 1-5 µg/ml | 10-30 J/cm² | [21] |
| Zinc-tetra-sulfonated Phthalocyanine (ZnS₄Pc) | 8-MG-Ba, MCF-7 | - | Effective at 1-5 µg/ml | 10-30 J/cm² | [21] |
| HOSiPcOSi(CH₃)₂(CH₂)₃N(CH₃)₂ | V79 | - | Higher activity than AlPcOH | - | [22] |
Table 2: In Vitro Cytotoxicity Data for Selected Phthalocyanine Photosensitizers. TC₅₀: Half-maximal toxic concentration in the dark. EC₅₀: Half-maximal effective concentration upon irradiation. LC₅₀: Half-maximal lethal concentration.
Experimental Protocols
Synthesis of a Generic Metallated Phthalocyanine
This protocol provides a general method for the synthesis of metallated phthalocyanines. Specific reaction conditions may need to be optimized for different precursors and metals.
Materials:
-
Phthalonitrile (B49051) or a substituted derivative
-
Metal salt (e.g., ZnCl₂, AlCl₃)
-
High-boiling point solvent (e.g., quinoline, dimethylformamide (DMF), or 1-pentanol)
-
Base (e.g., 1,8-Diazabicycloundec-7-ene (DBU)) (optional)
-
Ammonium (B1175870) molybdate (B1676688) (catalyst, optional)
-
Methanol (B129727), Acetone (B3395972), and other organic solvents for purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of the phthalonitrile derivative (4 equivalents), the metal salt (1 equivalent), and a catalytic amount of ammonium molybdate is suspended in a high-boiling point solvent like quinoline.
-
The reaction mixture is heated to reflux (typically 180-220 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction can be monitored by observing the color change to a deep blue or green.
-
After cooling to room temperature, the crude product is precipitated by adding a non-solvent like methanol or acetone.
-
The precipitate is collected by filtration and washed extensively with methanol, water, and acetone to remove unreacted starting materials and impurities.
-
Further purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform (B151607) and methanol).
-
The final product is characterized by UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy.[17][19]
In Vitro Phototoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity and phototoxicity of a photosensitizer on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phthalocyanine photosensitizer stock solution (dissolved in DMSO or another suitable solvent)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption peak (e.g., a diode laser or LED array)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of the phthalocyanine photosensitizer in a cell culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium to each well. Include control wells with a medium containing the same concentration of the solvent (e.g., DMSO) but no photosensitizer.
-
Incubate the plates for a predetermined period (e.g., 4, 16, or 24 hours) in the dark at 37°C in a 5% CO₂ incubator.
-
Irradiation: After incubation, wash the cells twice with PBS. Add 100 µL of fresh, phenol (B47542) red-free medium to each well.
-
Expose the plates designated for phototoxicity assessment to a light source at a specific wavelength and light dose (fluence, J/cm²). Keep the "dark toxicity" plates wrapped in aluminum foil.
-
Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against photosensitizer concentration to determine the EC₅₀ (for phototoxicity) and TC₅₀ (for dark toxicity) values.[19][20]
In Vivo Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a phthalocyanine photosensitizer in a mouse tumor model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Tumor cells (e.g., CT26 colon carcinoma, LM2 mammary adenocarcinoma)
-
Phthalocyanine photosensitizer formulated for intravenous or intraperitoneal injection (e.g., in a liposomal or nanoparticle formulation)
-
Saline solution
-
Anesthesia
-
Light source (e.g., fiber-optic coupled laser)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of saline) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Randomly divide the mice into treatment and control groups. Administer the formulated phthalocyanine photosensitizer via intravenous or intraperitoneal injection at a specific dose (e.g., 0.2-2 mg/kg body weight). Control groups may receive the vehicle solution without the photosensitizer.
-
Drug-Light Interval: Allow a specific time interval (e.g., 3, 24, or 72 hours) for the photosensitizer to accumulate in the tumor tissue.[22][23]
-
Irradiation: Anesthetize the mice. Expose the tumor area to light from the laser source at a specific wavelength, power density (mW/cm²), and total light dose (J/cm²).
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Efficacy Assessment: Monitor the mice for tumor regression, survival time, and any signs of toxicity. At the end of the study, tumors can be excised for histological analysis.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves to evaluate the therapeutic efficacy of the PDT treatment.[15][23]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Connections Light -> S0 [label="Absorption"]; S0 -> S1; S1 -> S0 [label="Fluorescence"]; S1 -> T1 [label="ISC"]; T1 -> TypeI [label="e⁻/H⁺ transfer"]; T1 -> TypeII [label="Energy Transfer to ³O₂"]; TypeI -> ROS; TypeII -> SingletO2; ROS -> CellDeath; SingletO2 -> CellDeath; } caption: "General mechanism of Phthalocyanine-mediated Photodynamic Therapy."
// Connections PDT -> ROS; ROS -> Mito; ROS -> Bcl2; Mito -> CytoC; Bcl2 -> CytoC [arrowhead=tee, label="inhibits", fontcolor="#5F6368"]; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } caption: "Intrinsic apoptosis pathway induced by Phthalocyanine-PDT."
// Connections Synthesis -> Formulation; Synthesis -> CellCulture; CellCulture -> Uptake; Uptake -> Toxicity; Toxicity -> ROS_Detection; ROS_Detection -> Mechanism; Formulation -> TumorModel; Mechanism -> Formulation [style=invis]; // for layout TumorModel -> PDT_Treatment; PDT_Treatment -> Efficacy; Efficacy -> Histology; } caption: "Experimental workflow for evaluating Phthalocyanine photosensitizers."
References
- 1. zeyachem.net [zeyachem.net]
- 2. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Like a Bolt from the Blue: Phthalocyanines in Biomedical Optics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound G - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Design consideration of phthalocyanines as sensitizers for enhanced sono-photodynamic combinatorial therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. Phthalo Green Pigment: Structure and Properties - Ranbar Pigment [ranbarr.com]
- 19. researchgate.net [researchgate.net]
- 20. michaelharding.co.uk [michaelharding.co.uk]
- 21. iomt.bas.bg [iomt.bas.bg]
- 22. New phthalocyanine photosensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrocatalytic CO₂ Reduction Using Metal Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of metal phthalocyanines as electrocatalysts for the reduction of carbon dioxide (CO₂). The information is curated for professionals in research and development who are interested in sustainable chemistry and the conversion of CO₂ into valuable chemical feedstocks.
Introduction
Metal phthalocyanines (MPcs) are a class of macrocyclic compounds that have shown significant promise as catalysts for the electrochemical reduction of CO₂ (CO₂RR). Their planar structure, high thermal and chemical stability, and the ability to tune their catalytic properties by changing the central metal atom or by peripheral functionalization make them highly versatile. This document focuses on the application of various metal phthalocyanines, including those containing cobalt (CoPc), nickel (NiPc), iron (FePc), and copper (CuPc), in the electrocatalytic conversion of CO₂ to products such as carbon monoxide (CO), methanol (B129727) (CH₃OH), and other hydrocarbons.
Data Presentation: Performance of Metal Phthalocyanine (B1677752) Electrocatalysts
The following tables summarize the quantitative data from various studies on the electrocatalytic performance of different metal phthalocyanine-based catalysts for CO₂ reduction.
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | Major Product | Max. Faradaic Efficiency (FE) | Current Density (mA cm⁻²) | Reference |
| β-tetra methoxy-substituted NiPc (NiPc-OMe) MDE | Acidic (pH 2 to 0.47) | Not specified | CO | >98% | -50 to -400 | [1] |
| Cobalt Phthalocyanine (CoPc) on CNT | Neutral aqueous solution (pH 6.8) | -1.40 (vs SHE) | Methanol | Up to 12% | Not specified | [2][3] |
| Cobalt Phthalocyanine (CoPc) on Carbon Black | 0.5 M KHCO₃ | -0.97 | CO | 97% | 22 (in H-cell) | [4] |
| Cobalt Phthalocyanine (CoPc) on Carbon Black | 0.5 M KHCO₃ | Not specified | CO | 99% | 250 (in flow cell) | [4] |
| Pyridine-substituted CoPc (CoPc-Pyr) | Not specified | -0.6 | CO | ~90% | Not specified | [5] |
| Copper Phthalocyanine (CuPc) derived Cu NPs | 0.1 M KHCO₃ | -0.73 | C₂₊ products | 70% | 800 | [6][7] |
| Iron Phthalocyanine (FePc) on graphene | Not specified | Not specified | CO | >90% | Not specified | [8] |
| CoPc/FePc heterostructure | Not specified | -0.877 | CO | ~94% | 12.6 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Metal Phthalocyanine-Based Gas Diffusion Electrode (GDE)
This protocol describes the preparation of a gas diffusion electrode (GDE) using a metal phthalocyanine catalyst, a common setup for efficient CO₂ reduction.
Materials:
-
Metal Phthalocyanine (e.g., Cobalt Phthalocyanine)
-
Carbon support (e.g., Carbon Nanotubes, Carbon Black)
-
Nafion® solution (5 wt%)
-
Deionized water
-
Gas diffusion layer (e.g., carbon paper)
-
Ultrasonicator
-
Pipette or airbrush
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a specific amount of the metal phthalocyanine and the carbon support in a mixture of isopropanol and deionized water. A typical ratio is 1:1 (v/v) isopropanol to water.
-
Add a specific volume of Nafion® solution to the dispersion to act as a binder. The final ink composition should be optimized for the specific catalyst and support.
-
Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.
-
-
Electrode Coating:
-
Cut the gas diffusion layer to the desired geometric area (e.g., 1x1 cm²).
-
Carefully drop-cast or spray-coat the catalyst ink onto the gas diffusion layer.
-
Ensure an even distribution of the catalyst ink on the surface.
-
Allow the electrode to dry at room temperature or in a low-temperature oven (e.g., 60 °C) to evaporate the solvents.
-
-
Catalyst Loading Determination:
-
Weigh the electrode before and after catalyst deposition to determine the catalyst loading (typically in mg cm⁻²).
-
Protocol 2: Electrochemical CO₂ Reduction in an H-type Cell
This protocol outlines the procedure for evaluating the electrocatalytic performance of a prepared electrode in a standard two-compartment H-type electrochemical cell.
Materials:
-
Prepared working electrode (cathode) with the metal phthalocyanine catalyst
-
Counter electrode (anode), typically a platinum foil or mesh
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
H-type electrochemical cell with an ion-exchange membrane (e.g., Nafion® 117)
-
Electrolyte (e.g., 0.5 M KHCO₃, CO₂-saturated)
-
High-purity CO₂ gas
-
Potentiostat/Galvanostat
-
Gas chromatograph (GC) for gas product analysis
-
High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer for liquid product analysis
Procedure:
-
Cell Assembly:
-
Assemble the H-type cell with the working electrode in the cathodic compartment and the counter electrode in the anodic compartment, separated by the ion-exchange membrane.
-
Place the reference electrode in the cathodic compartment, close to the working electrode.
-
Fill both compartments with the electrolyte.
-
-
Electrolyte Saturation:
-
Purge the cathodic compartment with high-purity CO₂ gas for at least 30 minutes before the experiment to ensure the electrolyte is saturated with CO₂. Maintain a constant CO₂ flow during the experiment.
-
-
Electrochemical Measurements:
-
Connect the electrodes to the potentiostat.
-
Perform chronoamperometry or linear sweep voltammetry at a desired potential to drive the CO₂ reduction reaction.
-
Record the current response over time.
-
-
Product Analysis:
-
Gaseous Products: Collect the gas effluent from the cathodic compartment at specific time intervals and analyze it using a gas chromatograph to quantify products like CO and H₂.
-
Liquid Products: After the electrolysis, collect the electrolyte from the cathodic compartment and analyze it using HPLC or NMR to quantify liquid products such as formate, methanol, or ethanol.
-
-
Data Analysis:
-
Calculate the Faradaic efficiency (FE) for each product using the following formula: FE (%) = (α * n * F) / (Q_total) * 100 where α is the number of electrons transferred to form one molecule of the product, n is the number of moles of the product, F is the Faraday constant (96485 C mol⁻¹), and Q_total is the total charge passed during the electrolysis.
-
Visualizations
Experimental Workflow for CO₂RR Evaluation
References
- 1. Metal phthalocyanines as selective electrocatalysts for CO2 reduction in acidic electrolytes - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Phthalocyanine Green in Gas Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phthalocyanine (B1677752) green and its derivatives in gas sensing applications. Detailed protocols for sensor fabrication and characterization are included, along with a summary of performance data and a discussion of the underlying sensing mechanisms.
Introduction to Phthalocyanine Green for Gas Sensing
This compound G, a polychlorinated copper phthalocyanine, and other halogenated or functionalized phthalocyanines are robust organic semiconductors that have garnered significant interest for their application in chemical sensors.[1] Their high chemical and thermal stability, coupled with their tunable electronic properties through modification of the central metal atom or peripheral substituents, make them excellent candidates for detecting a variety of gases, including oxidizing gases like nitrogen dioxide (NO₂) and chlorine (Cl₂), reducing gases like ammonia (B1221849) (NH₃), and various volatile organic compounds (VOCs).[2][3][4]
The sensing mechanism of phthalocyanine-based sensors typically relies on the change in their electrical conductivity upon interaction with gas molecules.[5] As p-type semiconductors, the adsorption of electron-accepting gases (e.g., NO₂) increases the concentration of charge carriers (holes), leading to a decrease in resistance.[6] Conversely, electron-donating gases (e.g., NH₃) decrease the hole concentration, resulting in an increase in resistance.[7]
Performance of this compound-Based Gas Sensors
The performance of gas sensors based on this compound and its derivatives is influenced by factors such as the central metal ion, peripheral functional groups, film morphology, and operating temperature. The following tables summarize the reported performance data for various phthalocyanine-based sensors.
Table 1: Performance Data for Phthalocyanine-Based NO₂ Sensors
| Phthalocyanine Derivative | Substrate/Hybrid Material | Operating Temp. | Concentration | Response/Sensitivity | Response Time | Recovery Time | Reference |
| Copper Phthalocyanine (CuPc) | Interdigitated Electrodes | Room Temp. | 100 ppm | High Sensitivity & Reversibility | 20 s | 142.6 s | |
| Cobalt Phthalocyanine-Graphene Quantum Dots (CoPc-GQD) | - | Room Temp. | 50 ppb | High Response | - | - | [6][8] |
| 2,9,16,23-tetra(2,6-dimethylphenoxy)copper phthalocyanine (TDMP-CuPc) | Interlocking Silver Electrodes | Room Temp. | 1 ppm | Detectable | Quick | Quick | [9] |
| Bimetallic Phthalocyanine COF (COF-CuNiPc) | Interdigitated Electrodes | Room Temp. | 50 ppb | - | - | 7 s (with UV) | [10] |
| Palladium Phthalocyanine (PdPc) Nanowires | Interdigitated Gold Electrode | Room Temp. | 0.5 ppm | Stable Detection | - | - | [11][12] |
| Hexadecafluorinated Iron Phthalocyanine-Reduced Graphene Oxide (FePcF₁₆-rGO) | - | Room Temp. | 100 ppb | 15.14% | - | 60 s (with UV) | [13] |
Table 2: Performance Data for Phthalocyanine-Based NH₃, Cl₂, and VOC Sensors
| Phthalocyanine Derivative | Target Gas | Substrate/Hybrid Material | Operating Temp. | Concentration | Response/Sensitivity | Response Time | Recovery Time | Reference |
| Copper Phthalocyanine (CuPc) | NH₃ | - | Room Temp. | - | Positive Resistance Change | - | - | [7] |
| Lutetium bisphthalocyanine/Zinc octachlorophthalocyanine (LuPc₂/Zn(Cl₈Pc)) | NH₃ | - | - | - | Detection Limit: 140 ppb | - | - | [14] |
| Copper Phthalocyanine (CuPc) | Cl₂ | - | 200 °C | 0.18 ppm | High Sensitivity | Fast | - | [2] |
| F₁₆CoPc/SWCNTs-COOH | Cl₂ | - | Room Temp. | 40-2000 ppb | 18-82% | - | - | [3] |
| Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine (CuPc(OBu)₈) | Cl₂ | - | Room Temp. | ppb level | 185% | 9.5 min | - | [15] |
| Zinc Phthalocyanine (sulfonamide) | Methanol, Ethanol, 2-Propanol | Silicon Substrate | - | - | Sensitive with Fast Response & Recovery | - | - | [14] |
| Phthalocyanine functionalized TiO₂/ZnO | Triethylamine | - | - | - | Sensitive | - | - | [16] |
Experimental Protocols
Synthesis of Chlorinated Copper Phthalocyanine (this compound G)
This protocol is a general method for the chlorination of copper phthalocyanine.
Materials:
-
Copper Phthalocyanine (CuPc)
-
Aluminum trichloride (B1173362) (AlCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., nitrobenzene (B124822) or chlorobenzene)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a reaction vessel, suspend copper phthalocyanine in an inert solvent containing a catalytic amount of aluminum trichloride.
-
Heat the mixture to the desired reaction temperature (typically between 150-200 °C).
-
Bubble chlorine gas through the suspension. The degree of chlorination can be controlled by the reaction time and temperature. The reaction is: Cu(C₃₂H₁₆N₈) + nCl₂ → Cu(C₃₂H₁₆₋ₙClₙN₈) + nHCl.[1]
-
After the desired reaction time, cool the mixture and filter to collect the solid product.
-
Wash the product sequentially with hydrochloric acid and distilled water to remove any remaining catalyst and impurities.
-
Dry the resulting this compound G pigment under vacuum.
Fabrication of a Chemiresistive Gas Sensor
This protocol describes the fabrication of a simple chemiresistive sensor using a solution-based deposition method.
Materials:
-
Substrate (e.g., Si/SiO₂, glass, or flexible polymer)
-
Interdigitated electrodes (IDEs) (e.g., Au, Pt)
-
This compound derivative
-
High-purity organic solvent (e.g., chloroform, dimethylformamide)
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) or other suitable cleaning agents
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate with the interdigitated electrodes. A common procedure involves sonication in acetone, followed by isopropanol, and finally deionized water.
-
For Si/SiO₂ substrates, a piranha solution wash can be used to create a hydrophilic surface (use with extreme caution in a fume hood).
-
Dry the substrate under a stream of nitrogen gas.
-
-
Sensing Film Deposition (Spin Coating):
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., 1 mg/mL).
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a few drops of the phthalocyanine solution onto the substrate to cover the IDEs.
-
Spin coat at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film.
-
Anneal the film at a moderate temperature (e.g., 80-150 °C) to remove residual solvent and improve film morphology.[15]
-
-
Alternative Deposition Method (Physical Vapor Deposition - PVD):
Gas Sensing Measurement Protocol
This protocol outlines a typical setup for measuring the chemiresistive response of the fabricated sensor.
Equipment:
-
Gas testing chamber
-
Mass flow controllers (MFCs) for precise gas mixing
-
Target gas cylinders (e.g., NO₂, NH₃, Cl₂) and a balance gas (e.g., dry air or N₂)
-
Source measure unit (SMU) or a sensitive multimeter
-
Data acquisition system (computer with appropriate software)
-
Thermocouple and humidity sensor
Procedure:
-
Place the fabricated sensor inside the gas testing chamber and make electrical connections to the SMU.
-
Purge the chamber with the balance gas (e.g., dry air) to establish a stable baseline resistance (R_a).
-
Introduce a known concentration of the target gas into the chamber by mixing it with the balance gas using the MFCs.
-
Record the change in the sensor's resistance over time until it reaches a steady state (R_g).
-
Stop the flow of the target gas and purge the chamber again with the balance gas to allow the sensor to recover to its baseline resistance.
-
Repeat steps 3-5 for different concentrations of the target gas and for other interfering gases to test for selectivity.
-
The sensor response (S) is typically calculated as S(%) = [(R_g - R_a) / R_a] × 100 for an increase in resistance, or S(%) = [(R_a - R_g) / R_g] × 100 for a decrease in resistance.
Visualizations
Gas Sensing Mechanism
The following diagram illustrates the general mechanism of a p-type phthalocyanine-based sensor interacting with an electron-accepting gas like NO₂.
Caption: Gas sensing mechanism of a p-type phthalocyanine sensor with an electron-accepting gas.
Experimental Workflow for Sensor Fabrication and Testing
This diagram outlines the key steps involved in the fabrication and testing of a phthalocyanine-based gas sensor.
Caption: Workflow for phthalocyanine gas sensor fabrication and testing.
References
- 1. This compound G - Wikipedia [en.wikipedia.org]
- 2. High-sensitivity chlorine gas sensors using metal-phthalocyanine thin films | Semantic Scholar [semanticscholar.org]
- 3. Tailoring of the chlorine sensing properties of substituted metal phthalocyanines non-covalently anchored on single-walled carbon nanotubes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05529G [pubs.rsc.org]
- 4. ama-science.org [ama-science.org]
- 5. ischuller.ucsd.edu [ischuller.ucsd.edu]
- 6. Enhancing room-temperature NO2 gas sensing performance based on a metal phthalocyanine/graphene quantum dot hybrid material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing room-temperature NO2 gas sensing performance based on a metal phthalocyanine/graphene quantum dot hybrid material - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. worldscientific.com [worldscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium Phthalocyanine Nanowire-Based Highly Sensitive Sensors for NO2(g) Detection [mdpi.com]
- 13. High-Sensitivity NO2 Gas Sensor: Exploiting UV-Enhanced Recovery in a Hexadecafluorinated Iron Phthalocyanine-Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Heterojunction Devices Based on Phthalocyanines: A New Approach to Gas Chemosensing [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A phthalocyanine sensor array based on sensitivity and current changes for highly sensitive identification of three toxic gases at ppb levels - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Phthalocyanine Green Pigment in High-Performance Coatings: Application Notes and Protocols
Introduction
Phthalocyanine (B1677752) Green G (Pigment Green 7, CI 74260) is a synthetic, chlorinated copper phthalocyanine pigment renowned for its exceptional performance characteristics.[1] Its vibrant bluish-green shade, coupled with outstanding lightfastness, thermal stability, and chemical resistance, makes it an ideal choice for high-performance coatings where durability and color fidelity are paramount.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of Phthalocyanine Green G in the formulation of high-performance coatings, intended for researchers, scientists, and professionals in the coatings industry.
Physicochemical Properties
This compound G is a soft, dark green powder that is insoluble in water and most organic solvents.[1][3] Its chemical formula is C₃₂HCl₁₅CuN₈, and it has a molecular weight of approximately 1092.7 g/mol .[1] The pigment's remarkable stability stems from its complex macrocyclic structure, with a central copper ion chelated within a chlorinated phthalocyanine ring.[1] This chlorination shifts the absorption spectrum of the parent copper phthalocyanine blue to a brilliant green.[1][3]
Key Performance Characteristics
This compound G is specified for high-performance coatings due to its superior properties, which are summarized in the table below.
| Property | Typical Value | Test Method |
| Physical Properties | ||
| Specific Gravity | 2.0 - 2.2 g/cm³ | ASTM D153 |
| Oil Absorption | 35 - 55 g/100g | ASTM D281 |
| pH | 6.0 - 8.0 | ASTM D1208 |
| Performance Properties | ||
| Lightfastness (Full Shade) | 8 (Excellent) | Blue Wool Scale (ISO 105-B02) |
| Heat Stability | 280 - 300 °C | Internal Method |
| Chemical Resistance (Scale 1-5, 5=Excellent) | ||
| Acid Resistance (5% HCl) | 5 | Internal Method |
| Alkali Resistance (5% NaOH) | 5 | Internal Method |
| Water Resistance | 5 | Internal Method |
| Solvent Resistance (Xylene) | 5 | Internal Method |
Data compiled from multiple sources.[4][5][6]
Application in High-Performance Coatings
This compound G is extensively used in a variety of high-performance coating systems, including:
-
Automotive Coatings: Its exceptional weather and light fastness ensure long-lasting, vibrant colors for automotive topcoats.[1][2]
-
Industrial Coatings: Its resistance to chemicals and heat makes it suitable for demanding industrial applications, such as machinery and equipment coatings.[1][2]
-
Architectural Coatings: Used in premium exterior paints for its durability and fade resistance.[1]
-
Powder Coatings: Its high thermal stability allows it to withstand the curing temperatures of powder coating processes.[4]
Experimental Protocols
Protocol 1: Dispersion of this compound G using a High-Speed Disperser
This protocol outlines the procedure for dispersing this compound G pigment into a solvent-based acrylic resin system.
Materials and Equipment:
-
This compound G pigment
-
Acrylic resin solution (e.g., 50% solids in xylene)
-
Dispersing agent (e.g., a high molecular weight polymeric dispersant)
-
Solvent (e.g., xylene or a blend of aromatic solvents)
-
High-speed disperser with a Cowles-type blade
-
Beaker or stainless-steel dispersion vessel
-
Laboratory scale
-
Hegman gauge
Procedure:
-
Preparation of the Mill Base:
-
In the dispersion vessel, weigh the acrylic resin solution.
-
Add the calculated amount of dispersing agent to the resin solution and mix at low speed (e.g., 500 rpm) for 5 minutes to ensure uniform distribution.
-
Slowly add the this compound G pigment to the resin/dispersant mixture while mixing at low speed to wet the pigment and avoid excessive dusting.
-
Add the remaining solvent to adjust the viscosity for optimal dispersion. A typical starting point for the mill base formulation is:
-
This compound G: 15-25%
-
Dispersing Agent (on pigment weight): 2-5%
-
Acrylic Resin (solids): 30-40%
-
Solvent: 30-50%
-
-
-
Dispersion:
-
Position the dispersion blade off-center in the vessel and at a height of approximately half the blade diameter from the bottom.
-
Increase the speed of the disperser to create a vortex that pulls the pigment into the blade. The tip speed of the blade should be between 18-25 m/s.
-
Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base and ensure it does not exceed 50°C to prevent solvent loss and potential degradation of the resin or dispersant.
-
Periodically check the fineness of grind using a Hegman gauge. The target is typically a reading of 7-8 for high-gloss topcoats.
-
-
Let-Down:
-
Once the desired fineness of grind is achieved, reduce the speed of the disperser.
-
Slowly add the remaining acrylic resin and any other formulation components (e.g., co-resins, additives) to complete the coating formulation.
-
Mix at a lower speed for an additional 10-15 minutes to ensure homogeneity.
-
Protocol 2: Performance Evaluation of the Coating
This protocol describes the methods for evaluating the key performance properties of a coating formulated with this compound G.
Sample Preparation:
-
Apply the formulated coating to a suitable substrate (e.g., steel panels for industrial coatings, aluminum panels for automotive coatings) using a film applicator or spray gun to achieve a uniform dry film thickness (DFT) of 40-60 µm.
-
Allow the coated panels to cure according to the resin manufacturer's recommendations (e.g., air dry for 24 hours followed by baking at 120°C for 30 minutes).
Testing Procedures:
-
Gloss Measurement (ASTM D523):
-
Use a gloss meter to measure the specular gloss of the cured coating at 20°, 60°, and 85° geometries.
-
Record the gloss values. High-performance topcoats typically exhibit a 60° gloss of >90 GU.
-
-
Adhesion Test (ASTM D3359 - Test Method B):
-
Use a cross-hatch cutter to make a lattice pattern of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.
-
Visually assess the amount of coating removed from the substrate and classify the adhesion on a scale of 0B to 5B, where 5B indicates no detachment of the coating.
-
-
Chemical Resistance Test (ASTM D1308):
-
Place a few drops of the test chemical (e.g., 10% HCl, 10% NaOH, xylene) onto the surface of the cured coating.
-
Cover the spot with a watch glass for a specified period (e.g., 24 hours).
-
Remove the watch glass, rinse the panel with deionized water, and gently wipe it dry.
-
Visually inspect the coating for any signs of degradation, such as blistering, discoloration, or loss of gloss.
-
Visualizations
Caption: Simplified structure of this compound G.
Caption: Workflow for high-performance coating formulation.
Conclusion
This compound G is a high-performance pigment that offers an exceptional combination of color vibrancy, durability, and resistance properties. Its successful incorporation into a coating system is highly dependent on proper formulation and dispersion techniques. The protocols provided in this document offer a starting point for the development of high-performance coatings utilizing this versatile pigment. Further optimization of the formulation and processing parameters may be necessary to achieve the desired performance for specific applications.
References
Application Notes and Protocols for Measuring the Quantum Yield of Phthalocyanine Green Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanine (B1677752) green derivatives are a class of synthetic pigments and functional dyes with significant potential in various scientific and therapeutic fields, including photodynamic therapy (PDT), chemical sensing, and materials science. A key photophysical parameter that governs their efficacy in these applications is the fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] Accurate determination of Φf is crucial for characterizing novel phthalocyanine derivatives and for selecting suitable candidates for specific applications.
This document provides detailed application notes and protocols for the measurement of the fluorescence quantum yield of phthalocyanine green derivatives using the widely accepted relative method.
Principle of the Relative Quantum Yield Method
The relative method for determining fluorescence quantum yield is a comparative technique that involves a well-characterized standard with a known quantum yield (Φf_std).[2][3] The fluorescence spectrum of the unknown sample is recorded and compared to that of the standard under identical experimental conditions. The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:[4]
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To minimize errors, a series of solutions with different concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation, modifying the equation to:[3]
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
Data Presentation: Quantum Yield of Phthalocyanine Derivatives
The following table summarizes the fluorescence quantum yields of various zinc phthalocyanine (ZnPc) derivatives, which are precursors to or analogues of this compound compounds, in different solvents.
| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φf) | Reference |
| Zinc Phthalocyanine (ZnPc) | Pyridine | 650 | 0.30 | [5] |
| Zinc Phthalocyanine (ZnPc) | THF | - | 0.22 | [6] |
| Zinc Phthalocyanine (ZnPc) | DMSO | - | 0.15 | [6] |
| Zinc Phthalocyanine (ZnPc) | DMF | - | 0.16 | [6] |
| Zinc Octaphenoxyphthalocyanine (ZnOPPc) | THF | - | Higher than ZnPc | [7] |
| Tetrakis(quinolinylethylenephenoxy)-substituted ZnPc | DMF | 685 | ~0.15 - 0.20 | [8] |
| β-Substituted ZnPc derivative of Clofoctol | DCM | 610 | - | [9] |
| Peripherally substituted MgPc derivatives | DMSO | ~688 | ~0.10 - 0.16 | [10] |
| Peripherally substituted AlPc derivatives | DMSO | ~686 | ~0.15 - 0.17 | [10] |
Experimental Protocols
Materials and Equipment
-
Spectrofluorometer: Equipped with a xenon lamp source and a photodetector.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
This compound Derivative Sample
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield in the same spectral region as the sample. Unsubstituted zinc phthalocyanine (ZnPc) is a common standard for phthalocyanine derivatives.[8]
-
High-Purity Solvents: Spectroscopic grade solvents are required. The choice of solvent will depend on the solubility of the sample and standard. Common solvents for phthalocyanines include tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[6][7]
Protocol for Relative Quantum Yield Measurement
1. Selection of a Suitable Standard:
-
Choose a standard with an absorption and emission profile that overlaps with the this compound derivative.
-
The quantum yield of the standard should be well-documented and not highly sensitive to environmental conditions.
2. Preparation of Stock Solutions:
-
Prepare concentrated stock solutions of both the sample and the standard in the chosen solvent.
3. Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard.
-
Crucially, the absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid the inner filter effect. [3] A typical range of absorbances to aim for is 0.02, 0.04, 0.06, 0.08, and 0.1.
4. Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
5. Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This is typically at the absorbance maximum (Q-band) of the phthalocyanine derivative.
-
For each dilution, record the fluorescence emission spectrum. Ensure that the experimental conditions (e.g., excitation and emission slit widths, scan speed, detector voltage) are identical for both the sample and the standard. For phthalocyanine measurements, typical excitation and emission monochromator slit widths are around 1-5 nm.[4][5]
-
Record the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
6. Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
Calculate the quantum yield of the sample using the formula: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Mandatory Visualizations
Caption: Workflow for relative quantum yield determination.
Caption: Jablonski diagram illustrating electronic transitions.
References
- 1. US2793214A - Chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc phthalocyanine, [ZnPc] [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Phthalocyanine Green and Derivatives as Near-Infrared Absorbing Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with a structure analogous to porphyrins.[1] Their robust chemical and thermal stability, coupled with strong absorption in the near-infrared (NIR) region (typically 650-900 nm), makes them highly valuable for a range of biomedical applications.[2][3] This "optical window" in biological tissues allows for deeper light penetration, minimizing damage to surrounding healthy tissue.[4] While unsubstituted phthalocyanines are often insoluble in water and prone to aggregation, which can diminish their photoactivity, chemical modifications such as the introduction of peripheral and axial substituents and chelation with various metal ions can enhance their solubility and therapeutic efficacy.[2][3] Phthalocyanine (B1677752) Green, a chlorinated copper phthalocyanine, is a well-known pigment, and its derivatives are being extensively explored for their NIR-absorbing properties.[5][6]
This document provides an overview of the applications of Phthalocyanine Green and its derivatives as NIR-absorbing dyes, with a focus on photodynamic therapy (PDT), photothermal therapy (PTT), and photoacoustic imaging (PAI). Detailed protocols for key experiments are provided, along with a summary of relevant quantitative data.
Key Applications
Phthalocyanine derivatives are versatile agents in the realm of nanomedicine and diagnostics due to their strong NIR absorption.
-
Photodynamic Therapy (PDT): In PDT, a photosensitizer (the phthalocyanine dye) is administered and accumulates in target tissues, such as tumors.[7] Upon irradiation with NIR light of a specific wavelength, the photosensitizer is excited from its ground state to a triplet state.[8] This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[1][9] These ROS induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death) in the targeted cells.[7][9] Phthalocyanines are considered second-generation photosensitizers, offering advantages over earlier compounds due to their strong absorption in the tissue-penetrating red and deep-red regions of the spectrum.[1][9]
-
Photothermal Therapy (PTT): PTT is another light-based therapeutic modality where NIR-absorbing agents convert absorbed light energy into heat.[10] This localized hyperthermia can induce cell death through protein denaturation and membrane disruption.[11] Unlike PDT, PTT is an oxygen-independent process, making it potentially more effective in the hypoxic (low oxygen) environments often found in solid tumors.[10][11] Structural modifications of phthalocyanine molecules can enhance their photothermal conversion efficiency.[11]
-
Photoacoustic Imaging (PAI): PAI is a hybrid imaging technique that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[12] When a NIR-absorbing agent, such as a phthalocyanine derivative, is irradiated with a short laser pulse, the absorbed energy causes rapid thermoelastic expansion, generating an ultrasonic wave.[12] These waves are detected by an ultrasound transducer and used to reconstruct an image of the agent's distribution. Phthalocyanine-based contrast agents are valuable for PAI due to their high molar extinction coefficients in the NIR region.[13]
Quantitative Data
The following tables summarize key quantitative data for various phthalocyanine derivatives used as NIR-absorbing dyes. It is important to note that the specific properties can vary significantly based on the central metal ion, peripheral substituents, and the solvent used.
Table 1: NIR Absorption and Emission Properties of Selected Phthalocyanine Derivatives
| Phthalocyanine Derivative | Central Metal | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Emission Max (λem, nm) | Solvent/Medium | Reference(s) |
| Zinc Phthalocyanine (ZnPc) | Zn | ~670-700 | > 10⁵ | ~680 | Various organic solvents | [1][11] |
| Silicon Phthalocyanine 4 (Pc 4) | Si | ~675 | Not specified | Not specified | Not specified | [7] |
| Copper Phthalocyanine (PcC1) | Cu | ~685 | Not specified | Not specified | Not specified | [10] |
| Asymmetrical Phthalocyanine 1a | Not specified | 1151-1154 (charge transfer band) | Not specified | 840-860, 1600-1650 | KBr | [14][15] |
| Zinc Phthalocyanine (Zn-Pc-1) | Zn | 768 | Not specified | Not specified | Dichloromethane | [16] |
Table 2: Photophysical and Photothermal Properties
| Phthalocyanine Derivative | Application | Key Parameter | Value | Conditions | Reference(s) |
| PcA1 | PTT/PDT | Temperature Increase | ~17 °C | 10 μM, 730 nm laser (1.0 W cm⁻², 10 min) | [11] |
| PcC1 | PTT | In vivo Temperature Increase | Reached ~53 °C | Intratumoral injection, 685 nm laser (0.2 W cm⁻², 10 min) | [10] |
| CuNC(Octa)-loaded micelles | PTT/PAI | Peak Absorbance | ~870 nm | Not specified | [17] |
Experimental Protocols
The following are generalized protocols for key experiments involving phthalocyanine-based NIR dyes. Researchers should adapt these protocols based on their specific dye, delivery system, and experimental model.
Protocol 1: In Vitro Photodynamic Therapy (PDT)
This protocol outlines the steps to assess the photocytotoxicity of a phthalocyanine-based photosensitizer on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
Phthalocyanine photosensitizer stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
NIR laser source with appropriate wavelength for the photosensitizer
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Photosensitizer Incubation: Prepare serial dilutions of the phthalocyanine photosensitizer in cell culture medium. Remove the old medium from the wells and add the medium containing the photosensitizer at various concentrations. Include control wells with medium only and solvent controls. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells gently with phosphate-buffered saline (PBS) to remove any unbound dye.
-
Irradiation: Add fresh, phenol (B47542) red-free medium to the wells. Irradiate the designated wells with the NIR laser at a specific power density and for a defined duration. Keep a set of non-irradiated plates as dark toxicity controls.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot cell viability versus photosensitizer concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for both the light-treated and dark control groups.
Protocol 2: In Vivo Photothermal Therapy (PTT) in a Murine Cancer Model
This protocol describes the evaluation of the PTT efficacy of a phthalocyanine-based photothermal agent in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)
-
Phthalocyanine photothermal agent formulation (e.g., encapsulated in nanoparticles)
-
NIR laser with an appropriate wavelength
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Agent Administration: Randomly divide the mice into treatment and control groups (e.g., saline, agent only, laser only, agent + laser). Administer the phthalocyanine photothermal agent via intravenous or intratumoral injection.
-
Biodistribution (Optional): If the agent is fluorescent, perform in vivo fluorescence imaging at different time points to determine the optimal time for laser irradiation when the agent has maximally accumulated in the tumor.
-
Laser Irradiation: At the determined time point post-injection, anesthetize the mice. Irradiate the tumor area with the NIR laser at a specific power density for a set duration.
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor and surrounding tissue using an infrared thermal imaging camera.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a specified period (e.g., 14-21 days).
-
Data Analysis: Plot the average tumor volume for each group over time to assess the therapeutic efficacy. Perform statistical analysis to determine the significance of the treatment.
-
Histological Analysis (Optional): At the end of the study, excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and any potential toxicity.
Protocol 3: Photoacoustic Imaging (PAI)
This protocol outlines the basic steps for performing PAI using a phthalocyanine-based contrast agent.
Materials:
-
Photoacoustic imaging system (including a tunable pulsed laser and an ultrasound transducer)
-
Phantoms (for initial testing) or an animal model
-
Phthalocyanine-based contrast agent
-
Ultrasound gel
Procedure:
-
System Setup: Set up the photoacoustic imaging system according to the manufacturer's instructions.
-
Phantom Studies (Optional): Prepare tissue-mimicking phantoms containing the phthalocyanine contrast agent at different concentrations. Image the phantoms to optimize imaging parameters (e.g., laser wavelength, fluence) and to assess the signal-to-noise ratio.
-
In Vivo Imaging: a. Anesthetize the animal and remove hair from the imaging area. b. Administer the phthalocyanine contrast agent (e.g., intravenously). c. Apply ultrasound gel to the skin. d. Position the ultrasound transducer over the region of interest. e. Acquire pre-injection (baseline) photoacoustic images. f. Acquire post-injection images at various time points to observe the accumulation and clearance of the contrast agent.
-
Image Reconstruction and Analysis: Use the system's software to reconstruct the photoacoustic images. Analyze the images to quantify the signal enhancement in the target tissue over time.
Visualizations
Signaling Pathway for Photodynamic Therapy
References
- 1. Recent Progress in Phthalocyanine-Polymeric Nanoparticle Delivery Systems for Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalo Green Pigment: Structure and Properties - Ranbar Pigment [ranbarr.com]
- 6. This compound G - Wikipedia [en.wikipedia.org]
- 7. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05115H [pubs.rsc.org]
- 12. New contrast agents for photoacoustic imaging and theranostics: Recent 5-year overview on phthalocyanine/naphthalocyanine-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalocyanine-based photoacoustic contrast agents for imaging and theranostics - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. A Series of Asymmetrical Phthalocyanines: Synthesis and Near Infrared Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Zinc phthalocyanine absorbance in the near-infrared with application for transparent and colorless dye-sensitized solar cells [comptes-rendus.academie-sciences.fr]
- 17. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phthalocyanine Green in the Formulation of Stable Inks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanine (B1677752) Green G (Pigment Green 7, PG7) is a synthetic, organic chlorinated copper phthalocyanine pigment renowned for its brilliant, intense green shade and exceptional stability.[1][2] Its molecular structure imparts outstanding resistance to light, heat, acids, alkalis, and solvents, making it a preferred choice for high-performance ink formulations.[1][2] This pigment is insoluble in water and most organic solvents, which necessitates a carefully designed dispersion process to achieve stable and consistent inks.[1][3] Proper dispersion and stabilization are critical to prevent issues such as flocculation, sedimentation, and changes in viscosity, which can adversely affect the final print quality and ink shelf-life.
These application notes provide detailed protocols for the formulation and stability testing of inks containing Phthalocyanine Green G, with a focus on achieving optimal dispersion and long-term stability.
Key Properties of this compound G for Ink Formulations
A comprehensive understanding of the physicochemical properties of this compound G is fundamental to its successful application in ink systems.
| Property | Value / Description | Significance in Ink Formulation |
| Chemical Formula | C₃₂H₃Cl₁₅CuN₈ to C₃₂HCl₁₅CuN₈ | The high degree of chlorination is responsible for the green color and exceptional chemical resistance.[1] |
| Molecular Weight | Approx. 1093 - 1127 g/mol | Influences physical properties and interactions with other ink components. |
| CAS Number | 1328-53-6 | Unique identifier for the specific pigment.[2] |
| Lightfastness | Excellent (BWS 8) | Ensures long-term color stability of printed materials upon exposure to light. |
| Heat Stability | Up to 250-300 °C | Allows for use in high-temperature curing and printing processes without degradation. |
| Chemical Resistance | High resistance to acids, alkalis, and solvents | Ensures ink stability in various chemical environments and prevents bleeding or migration.[1] |
| Particle Size | Typically < 1 µm (after dispersion) | Crucial for color strength, gloss, transparency, and preventing nozzle clogging in inkjet applications. |
| Oil Absorption | ~40-60 g/100g | Affects the pigment wetting and the amount of vehicle required for a stable dispersion. |
Experimental Protocols
Protocol 1: Preparation of a Stable Water-Based this compound G Ink
This protocol details the preparation of a stable aqueous dispersion of this compound G suitable for water-based ink formulations.
Materials:
-
This compound G (PG7) pigment powder
-
Dispersing agent (e.g., a high molecular weight polymeric dispersant)
-
Wetting agent (e.g., a non-ionic surfactant like Triton X-100)
-
Defoamer
-
Amine (for pH adjustment, e.g., AMP-95)
-
Acrylic resin emulsion (binder)
-
Propylene (B89431) glycol (humectant)
-
Deionized water
Equipment:
-
High-speed disperser with a saw-tooth blade
-
Bead mill
-
Analytical balance
-
pH meter
-
Viscometer
-
Particle size analyzer
Procedure:
-
Preparation of the Mill Base:
-
To a suitable vessel, add deionized water, the wetting agent, and the dispersing agent.
-
Stir at low speed until all components are fully dissolved.
-
Slowly add the this compound G pigment powder to the liquid phase under continuous stirring to avoid clumping.
-
Add the defoamer.
-
Increase the speed of the high-speed disperser to create a vortex and disperse for 20-30 minutes, or until the pigment is thoroughly wetted.
-
-
Milling:
-
Transfer the pre-dispersed mill base to a bead mill.
-
Mill the dispersion until the desired particle size distribution is achieved (typically a d90 of less than 500 nm for many applications).
-
Monitor the temperature during milling to prevent overheating, which can affect the stability of the dispersion.
-
-
Let-Down:
-
In a separate container, prepare the let-down phase by mixing the acrylic resin emulsion, propylene glycol, and any remaining deionized water.
-
Slowly add the milled pigment concentrate to the let-down phase under gentle agitation.
-
Adjust the pH of the final ink to the desired range (typically 8.0-9.0 for water-based acrylic systems) using the amine.
-
Add a final small amount of defoamer if necessary.
-
Continue to mix at a low speed for 15-20 minutes to ensure homogeneity.
-
-
Quality Control:
-
Measure and record the final ink's viscosity, pH, and particle size distribution.
-
Perform a drawdown of the ink on the target substrate to evaluate color strength, gloss, and film formation.
-
Protocol 2: Stability Testing of this compound G Inks
This protocol outlines methods for assessing the short-term and long-term stability of the formulated ink.
1. Accelerated Aging (Thermal Stability):
-
Objective: To predict the long-term shelf stability of the ink by subjecting it to elevated temperatures.
-
Procedure:
-
Fill several airtight glass vials with the formulated ink.
-
Place the vials in a temperature-controlled oven at a constant temperature (e.g., 50°C).
-
At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove a vial and allow it to cool to room temperature.
-
Visually inspect the ink for any signs of pigment settling, phase separation, or gelling.
-
Measure the viscosity and particle size of the aged ink and compare the results to the initial measurements. A significant change in these parameters indicates poor stability.
-
2. Centrifugal Stability:
-
Objective: To assess the resistance of the pigment to settling under accelerated gravitational forces.
-
Procedure:
-
Fill a centrifuge tube with the ink.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, carefully decant the supernatant.
-
Visually inspect the bottom of the tube for any sediment. The absence of a hard-packed sediment indicates good dispersion stability.
-
3. Lightfastness Testing:
-
Objective: To evaluate the resistance of the printed ink to color fading upon exposure to light.
-
Procedure:
-
Apply a uniform film of the ink onto the target substrate and allow it to dry completely.
-
Partially mask the printed sample with an opaque material.
-
Expose the sample to a controlled light source (e.g., a xenon arc weatherometer) for a specified duration, following a standard test method such as ASTM D3424.
-
After exposure, compare the color of the exposed and unexposed areas. The color difference (ΔE*) can be quantified using a spectrophotometer.
-
Quantitative Data and Analysis
The stability of a this compound G ink is highly dependent on the type and concentration of the dispersing agent. The following tables provide illustrative data on how these factors can influence key ink properties.
Table 1: Effect of Dispersant Concentration on Ink Viscosity and Particle Size
| Dispersant Concentration (% w/w on pigment) | Initial Viscosity (cP at 25°C) | Particle Size (d90, nm) after Milling |
| 10 | 150 | 850 |
| 20 | 85 | 450 |
| 30 | 50 | 250 |
| 40 | 45 | 230 |
| 50 | 60 | 240 |
Note: This data is illustrative. Optimal dispersant concentration depends on the specific dispersant, pigment, and ink system and should be determined experimentally.
Table 2: Accelerated Aging Stability Data (4 weeks at 50°C)
| Dispersant Concentration (% w/w on pigment) | Viscosity Change (%) | Particle Size (d90) Change (%) | Visual Observation |
| 10 | +45% | +60% | Significant settling, hard cake |
| 20 | +15% | +25% | Slight settling, easily redispersed |
| 30 | +5% | +8% | No visible settling |
| 40 | +3% | +5% | No visible settling |
| 50 | +8% | +10% | Slight viscosity increase |
Visualization of Key Processes
Pigment Dispersion Workflow
The following diagram illustrates the key stages involved in the dispersion of this compound G pigment for ink formulation.
Stabilization Mechanisms
The long-term stability of the this compound G dispersion is primarily achieved through electrostatic and steric stabilization provided by the dispersing agent.
Conclusion
The successful formulation of stable inks containing this compound G hinges on a systematic approach to pigment dispersion and stabilization. By carefully selecting and optimizing the concentration of dispersing and wetting agents, and by employing robust milling techniques, it is possible to produce high-performance inks with excellent color properties and long-term stability. The protocols and data presented in these application notes provide a framework for researchers and formulators to develop and evaluate their own this compound G ink systems. It is crucial to conduct thorough stability testing to ensure the final product meets the required performance standards for its intended application.
References
Application Notes: Phthalocyanine Green for Nonlinear Optical Applications
Introduction
Phthalocyanines (Pcs) are a class of synthetic macrocyclic compounds with a two-dimensional, 18-π-electron conjugated system that makes them structurally similar to naturally occurring porphyrins.[1][2] This extensive delocalization of π-electrons is the primary origin of their significant nonlinear optical (NLO) properties.[3] Phthalocyanine (B1677752) green, a chlorinated or chlorinated-brominated copper phthalocyanine, is a commercially important pigment that also exhibits these promising NLO characteristics.[4] These properties make phthalocyanine green and its derivatives potential candidates for a variety of advanced photonic applications, including optical limiting, all-optical switching, and multi-photon imaging.[1][5]
Mechanism of Nonlinear Optical Response
The third-order nonlinear optical response is the most significant for phthalocyanines. This response is primarily governed by two key phenomena: nonlinear absorption and nonlinear refraction.
-
Nonlinear Absorption: In materials with nonlinear absorption, the absorption coefficient is dependent on the intensity of the incident light. Phthalocyanines often exhibit reverse saturable absorption (RSA), a process where the absorption cross-section of the excited state is larger than that of the ground state.[2] This means that as the intensity of the incident light increases, the material becomes more opaque, which is a crucial property for optical limiting applications.[2][6] Another mechanism contributing to nonlinear absorption is two-photon absorption (TPA), where a molecule simultaneously absorbs two photons.[5]
-
Nonlinear Refraction: Nonlinear refraction refers to the intensity-dependent change in the refractive index of a material. This property is essential for applications such as all-optical switching and optical signal processing. The sign of the nonlinear refractive index (n₂) determines whether the material will act as a self-focusing (positive n₂) or self-defocusing (negative n₂) lens at high light intensities.
Structural Modifications to Enhance NLO Properties
The NLO properties of phthalocyanines can be finely tuned through chemical modifications:
-
Central Metal Atom: The incorporation of different metal ions into the central cavity of the phthalocyanine ring plays a crucial role in its NLO properties. The nature of the metal ion can influence the excited-state absorption and the overall nonlinear response of the molecule.[7] For instance, the incorporation of zinc in the central cavity of a trimethoxy-phenoxy-phthalocyanine has been shown to lead to superior optical nonlinearity.[3]
-
Peripheral Substituents: Attaching various functional groups to the periphery of the phthalocyanine ring can significantly alter its electronic properties and, consequently, its NLO response. Both electron-donating and electron-withdrawing substituents have been investigated to understand their effect on the nonlinear absorption and refraction characteristics.[8]
-
Axial Substitution: Modifying the molecule in the axial direction, perpendicular to the plane of the phthalocyanine ring, can also influence the NLO properties. Axially substituted phthalocyanines can exhibit favorable nonlinear optical absorption due to the presence of a dipole moment perpendicular to the macrocycle.[9]
Applications
The significant third-order NLO properties of this compound and its derivatives make them suitable for several high-tech applications:
-
Optical Limiting: Materials that exhibit strong reverse saturable absorption are excellent candidates for optical limiting devices.[1][10] These devices are designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser radiation.[11] At low light intensities, the material is transparent, but when exposed to a high-intensity laser beam, its transmittance decreases, thus limiting the amount of light that passes through.[11]
-
All-Optical Switching: The intensity-dependent refractive index of phthalocyanines can be exploited in all-optical switching devices, where one light beam is used to control the phase of another.
-
Multi-photon Imaging: Materials with strong two-photon absorption are valuable for applications in bio-imaging and biomedicine.[1]
Quantitative Data
The following table summarizes the third-order nonlinear optical properties of various phthalocyanine derivatives.
| Phthalocyanine Derivative | Wavelength (nm) | Pulse Duration | Nonlinear Absorption Coefficient (β) (cm/GW) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |
| 3,4,5-Trimethoxy Phenyl Substituted Phthalocyanine (TMPc) | 800 | 150 fs | - | 3.6 x 10⁻¹¹ | ~10⁻¹⁰ | [3] |
| Copper(II) 3,4,5-Trimethoxy Phenyl Substituted Phthalocyanine (Cu-TMPc) | 800 | 150 fs | - | 3.5 x 10⁻¹¹ | ~10⁻¹⁰ | [3] |
| Zinc(II) 3,4,5-Trimethoxy Phenyl Substituted Phthalocyanine (Zn-TMPc) | 800 | 150 fs | - | 5.7 x 10⁻¹¹ | ~10⁻¹⁰ | [3] |
| Phthalocyanine Thin Films (various) | 800 | 2 ps | 15 - 200 | - | ~10⁻¹⁰ | [5] |
| Fluorinated Zinc Phthalocyanine-Black Phosphorus/PMMA Film | - | ns | 177.10 | - | - | [12] |
| Annealed Fluorinated Zinc Phthalocyanine-Black Phosphorus/PMMA Film | - | ns | 263.47 | - | - | [12] |
Experimental Protocols
Z-Scan Technique for NLO Characterization
The Z-scan technique is a widely used and relatively simple method for measuring the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[13]
1. Experimental Setup:
-
Laser Source: A laser with a Gaussian beam profile is used. The choice of laser (e.g., continuous wave or pulsed) depends on the desired timescale of the NLO phenomena to be investigated.[14] For studying fast electronic nonlinearities, femtosecond or picosecond pulsed lasers are often employed.[3][5]
-
Focusing Lens: A lens is used to focus the laser beam.
-
Sample Holder: The sample is placed in a holder mounted on a translation stage that can be moved along the z-axis (the direction of beam propagation).
-
Aperture and Detector (for Closed-Aperture Z-scan): For measuring the nonlinear refraction, an aperture is placed in the far-field, and a detector is placed behind it to measure the on-axis intensity.[13]
-
Detector (for Open-Aperture Z-scan): For measuring the nonlinear absorption, the aperture is removed, and the detector collects all the transmitted light.[13]
2. Procedure:
-
Open-Aperture Z-scan (for β measurement):
-
The aperture is removed so that the detector collects the total transmitted power.
-
The sample is translated along the z-axis through the focal point of the lens.
-
The transmitted power is recorded as a function of the sample's position (z).
-
If the material exhibits nonlinear absorption, a change in transmittance will be observed as the sample passes through the focus, where the intensity is highest. For a material with reverse saturable absorption, a valley in the transmittance will be observed at the focus.
-
-
Closed-Aperture Z-scan (for n₂ measurement):
-
An aperture is placed before the detector to measure the on-axis intensity. The aperture size is typically set to have a linear transmittance (S) between 0.1 and 0.5.[13]
-
The sample is again translated along the z-axis through the focal point.
-
The transmitted power through the aperture is recorded as a function of z.
-
If the material has a nonlinear refractive index, it will act as an intensity-dependent lens. This will cause the beam to either focus or defocus, leading to a change in the intensity at the detector. A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).
-
3. Data Analysis:
-
The open-aperture Z-scan data is analyzed to determine the nonlinear absorption coefficient (β).
-
The closed-aperture Z-scan data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This normalized data is then analyzed to determine the nonlinear refractive index (n₂).
-
From the values of β and n₂, the imaginary and real parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.[15]
Visualizations
Caption: Experimental workflow for NLO characterization using the Z-scan technique.
Caption: Relationship between phthalocyanine structure and NLO properties.
References
- 1. acrhem.org [acrhem.org]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. Frontiers | Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines [frontiersin.org]
- 4. kelid1.ir [kelid1.ir]
- 5. Ultrafast Nonlinear Optical and Optical Limiting Properties of Phthalocyanine Thin Films Studied Using Z-Scan [scirp.org]
- 6. ipme.ru [ipme.ru]
- 7. [PDF] METALLOPHTHALOCYANINES: SYNTHESIS, PROPERTIES AND APPLICATIONS – A REVIEW | Semantic Scholar [semanticscholar.org]
- 8. Recent advances in the nonlinear optical (NLO) properties of phthalocyanines: A review [ouci.dntb.gov.ua]
- 9. Axially modified gallium phthalocyanines and naphthalocyanines for optical limiting - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Fabrication and nonlinear optical characterization of fluorinated zinc phthalocyanine covalently modified black phosphorus/PMMA films using the nanosecond Z-scan technique - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. api.creol.ucf.edu [api.creol.ucf.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Phthalocyanine Green
Welcome to the Technical Support Center for Phthalocyanine (B1677752) Green. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Phthalocyanine Green and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in most common solvents?
This compound (Pigment Green 7) is a polychlorinated copper phthalocyanine.[1] Its large, planar, and aromatic structure leads to strong intermolecular π-π stacking and crystalline lattice forces, making it highly stable and resistant to dissolution in water and most organic solvents.[1][2] This inherent insolubility poses a significant challenge in formulations for applications such as inks, coatings, and particularly in aqueous media for biomedical applications like photodynamic therapy (PDT).
Q2: What are the primary strategies to improve the solubility of this compound?
There are two main approaches to enhance the solubility of this compound:
-
Chemical Modification : This involves covalently attaching functional groups to the phthalocyanine ring to increase its polarity and disrupt intermolecular stacking.
-
Formulation Strategies : These methods aim to improve the dispersibility and effective solubility of the unmodified pigment through various physical and formulation techniques.[3]
Q3: Which chemical modifications are most effective for increasing aqueous solubility?
Sulfonation is the most common and effective chemical modification to render this compound water-soluble.[4] The introduction of sulfonic acid (-SO₃H) groups onto the aromatic rings dramatically increases the molecule's polarity and allows it to dissolve in aqueous solutions. The degree of sulfonation can be controlled to achieve the desired level of solubility.[5]
Q4: What formulation approaches can be used for hydrophobic this compound?
For the inherently hydrophobic this compound, several formulation strategies can be employed to improve its dispersion and bioavailability:
-
Particle Size Reduction : Techniques like micronization and nanosization increase the surface area of the pigment, which can enhance the dissolution rate.[3]
-
Use of Surfactants and Dispersing Agents : Surfactants can be used to wet the surface of the pigment particles, reducing aggregation and improving their dispersibility in a liquid medium.[6]
-
Nanoparticle Formulation : Encapsulating or formulating this compound into nanoparticles can significantly improve its stability and dispersibility in aqueous systems.[7][8]
-
Liposomal Encapsulation : For drug delivery applications, encapsulating this compound within liposomes can facilitate its transport and delivery in biological systems.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Water Solubility through Chemical Modification
Problem: My sulfonated this compound is not dissolving in water.
Possible Causes and Solutions:
-
Incomplete Sulfonation: The degree of sulfonation may be insufficient. It is generally considered that an average of at least 1.8 sulfonic acid groups per molecule is needed for water solubility.[5]
-
Troubleshooting: Review your sulfonation protocol. Key parameters to check are the reaction time, temperature, and the strength of the sulfonating agent (e.g., oleum (B3057394) concentration). Consider increasing the reaction time or temperature according to established protocols.
-
-
Precipitation in Acidic or High Salt Conditions: The solubility of sulfonated phthalocyanines can be affected by pH and ionic strength.
-
Troubleshooting: Ensure the pH of your aqueous solution is neutral to slightly basic. Avoid high concentrations of salts, which can cause the sulfonated product to precipitate.
-
-
Presence of Insoluble Impurities: The product may contain unreacted, non-sulfonated this compound.
-
Troubleshooting: Purify the product by washing with an organic solvent in which the starting material is slightly soluble but the sulfonated product is not. Alternatively, precipitation and filtration can help to isolate the water-soluble fraction.
-
Issue 2: Poor Dispersion of this compound in a Liquid Formulation
Problem: My this compound particles are aggregating and settling in my formulation.
Possible Causes and Solutions:
-
Inadequate Wetting of Pigment Particles: The hydrophobic surface of the pigment prevents effective interaction with the liquid medium.
-
Troubleshooting: Introduce a suitable surfactant or wetting agent to your formulation. The choice of surfactant will depend on the nature of your liquid medium (aqueous or organic). For aqueous systems, non-ionic surfactants are often a good starting point.[6]
-
-
Incorrect Surfactant Concentration: The amount of surfactant may be too low to effectively coat the pigment particles.
-
Troubleshooting: Optimize the concentration of the surfactant. This can be done by creating a concentration gradient and observing the dispersion stability over time.
-
-
Ineffective Dispersion Method: Simple mixing may not be sufficient to break down agglomerates.
-
Troubleshooting: Employ high-energy dispersion techniques such as sonication or high-shear mixing to break down particle agglomerates and ensure a more uniform dispersion.
-
Experimental Protocols
Protocol 1: Sulfonation of Copper Phthalocyanine
This protocol is a generalized procedure based on established methods for the sulfonation of copper phthalocyanine.[4][5]
Materials:
-
Copper Phthalocyanine (or Chlorinated Copper Phthalocyanine)
-
Oleum (15-30% SO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Sulfuric Acid (H₂SO₄) (for pH adjustment)
Procedure:
-
In a fume hood, carefully add 5 grams of Copper Phthalocyanine to 50 mL of 20% oleum in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the mixture to 60-100°C and maintain this temperature with stirring for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and observing the color and solubility.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (e.g., 500 g) with constant stirring to precipitate the sulfonated product.
-
Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately 7.
-
The water-soluble sulfonated copper phthalocyanine can be isolated by salting out with sodium chloride, followed by filtration and washing.
-
For further purification, the product can be redissolved in water and reprecipitated.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol provides a general method for preparing organic nanoparticles.[7]
Materials:
-
This compound
-
A "good" solvent in which this compound is soluble (e.g., Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP)
-
A "poor" solvent in which this compound is insoluble, but is miscible with the "good" solvent (e.g., water)
-
A stabilizing agent (e.g., a surfactant like Tween 80 or a polymer like PVP)
Procedure:
-
Dissolve a small amount of this compound (e.g., 1-5 mg) in 1 mL of the "good" solvent (e.g., DMF).
-
In a separate container, prepare the "poor" solvent (e.g., 10 mL of water) containing the stabilizing agent (e.g., 0.1% w/v Tween 80).
-
While vigorously stirring the "poor" solvent, rapidly inject the this compound solution into it.
-
You should observe the immediate formation of a colloidal suspension of nanoparticles.
-
Continue stirring for a few hours to allow for the diffusion of the "good" solvent and the stabilization of the nanoparticles.
-
The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and excess stabilizer.
Quantitative Data
Table 1: Solubility of Unsubstituted Metal Phthalocyanines in Various Organic Solvents
| Metal Phthalocyanine | Solvent | Saturation Concentration (mol/L) |
| Copper Phthalocyanine | 1-Chloronaphthalene | 1.1 x 10⁻⁴ |
| Copper Phthalocyanine | Quinoline | 8.0 x 10⁻⁵ |
| Zinc Phthalocyanine | Pyridine | 1.5 x 10⁻³ |
| Zinc Phthalocyanine | 1-Chloronaphthalene | 2.0 x 10⁻⁵ |
Note: this compound (Pigment Green 7) is a chlorinated copper phthalocyanine, and its solubility may differ from the unsubstituted copper phthalocyanine listed above. Generally, halogenation decreases solubility in organic solvents.
Table 2: Solubility of Phthalocyanine Derivatives in Aqueous Solutions
| Compound | Solvent | Solubility | Reference |
| Copper phthalocyanine-tetrasulfonic acid tetrasodium (B8768297) salt | Water | Soluble | [9] |
| Pigment Green 7 | Water | <0.1 g/100 mL at 21°C | [10] |
Visualizations
Formulation Development Workflow for a Poorly Soluble Drug
Caption: A workflow for the formulation development of poorly water-soluble drugs.
Mechanism of Phthalocyanine-Based Photodynamic Therapy (PDT)
Caption: The mechanism of action for Phthalocyanine-based Photodynamic Therapy (PDT).
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US4236933A - Process for this compound pigment - Google Patents [patents.google.com]
- 6. lankem.com [lankem.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of this compound nano pigment using supercritical CO2 gas antisolvent (GAS): experimental and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COPPER PHTHALOCYANINE TETRASULFONIC ACID TETRASODIUM SALT CAS#: 27360-85-6 [m.chemicalbook.com]
- 10. China Pigment Green 7 CAS 1328-53-6 Manufacturer and Supplier | Xinchem [xinchem.com]
Preventing aggregation of Phthalocyanine green in solution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address and prevent the aggregation of Phthalocyanine (B1677752) green (Pc-Green) in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Phthalocyanine Green aggregation and why does it occur?
This compound aggregation is a phenomenon where individual pigment molecules or primary particles clump together to form larger clusters (aggregates or agglomerates) in a liquid medium.[1] This process is primarily driven by strong, non-covalent π-π stacking interactions between the large, planar aromatic macrocycles of the phthalocyanine molecules.[2][3] Due to its chemical structure, Pc-Green is highly insoluble in water and has poor solubility in many organic solvents, which further promotes aggregation as the molecules minimize contact with the solvent and associate with each other.[4][5][6]
Q2: What are the visual and analytical indicators of aggregation?
Visual Indicators:
-
Sedimentation: Pigment particles settling out of the solution over time.[7]
-
Flocculation: The formation of visible, loosely-held clumps or flakes in the liquid.[1][8]
-
Loss of Color Strength: A decrease in the vibrancy and tinctorial strength of the solution.[1]
-
Reduced Transparency: The dispersion becomes opaque or cloudy.
Analytical Indicators:
-
UV-Vis Spectroscopy: Aggregation causes characteristic changes in the Q-band of the absorption spectrum. The formation of face-to-face H-aggregates typically results in a blue-shifted, broadened Q-band, while head-to-tail J-aggregates can cause a red-shift.[5][9][10]
-
Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) will show an increase in the average particle diameter.[11]
-
Microscopy: Electron microscopy (SEM or TEM) can directly visualize the formation of larger clusters from primary particles.[12]
Q3: What is the difference between aggregation, agglomeration, and flocculation?
These terms describe different states of particle clustering:
-
Aggregates: These are formed when primary pigment crystals grow together along their surfaces during synthesis or drying. They are tightly bound and cannot be broken down by standard dispersion processes like grinding.[1][13]
-
Agglomerates: These are loose clusters of primary particles or aggregates that are joined at their corners and edges. Agglomerates can be broken down into smaller particles through efficient mechanical dispersion.[1][8][13]
-
Flocculates: This refers to the re-grouping of already dispersed particles into loosely held clusters. Flocculation often occurs due to a change in the solution's state (e.g., rapid dilution) and can result in a loss of color strength, but these clusters are typically easier to separate than aggregates.[1][8]
Q4: How does the choice of solvent affect aggregation?
The solvent plays a critical role in the stability of a Pc-Green dispersion.[5][14]
-
Polarity: Pc-Green's planar structure and high self-association tendency are pronounced in polar environments.[15]
-
Coordinating vs. Non-Coordinating Solvents: Axially-coordinating solvents, such as pyridine (B92270) or poly(4-vinylpyridine), can interact with the central copper ion of the phthalocyanine molecule, which can inhibit the face-to-face stacking that leads to aggregation.[16][17] Aprotic polar solvents like DMF can also interact with the central metal ion.[9]
-
Solvent Properties: In non-coordinating solvents, aggregation is suppressed as the solvent's acceptor property (ET(30) value) increases. Conversely, in coordinating solvents, aggregation is promoted by an increase in the solvent's donor number.[16] The electric permittivity of the solvent also influences the aggregation process, particularly for charged phthalocyanine derivatives.[5][14]
Q5: What is the role of a dispersant in preventing aggregation?
Dispersing agents, or stabilizers, are essential chemical additives that prevent pigment particles from clumping together.[7][18] Their function is a multi-step process:
-
Wetting: They first reduce the surface tension between the solid pigment particles and the liquid medium, allowing the liquid to displace air and fully wet the pigment surface.[19][20]
-
Deagglomeration: They aid the mechanical process (e.g., milling) of breaking down agglomerates into smaller, primary particles.[8]
-
Stabilization: Once the particles are separated, the dispersant molecules adsorb onto the pigment surface, creating a protective barrier that prevents re-agglomeration. This stabilization is achieved through two primary mechanisms:
-
Steric Stabilization: The dispersant has polymer chains that extend into the solvent. When particles approach each other, these chains repel one another, keeping the particles apart.[7][20]
-
Electrostatic Stabilization: The dispersant creates an ionic charge on the surface of the particles, causing them to repel each other.[7][20]
-
Section 2: Troubleshooting Guide
Problem: My this compound solution shows signs of aggregation (precipitation, flocculation, color shift).
This step-by-step guide will help you diagnose and resolve the issue.
Step 1: Verify Solvent Compatibility
The first step is to ensure the solvent system is appropriate for Pc-Green. As a general rule, Pc-Green is highly insoluble and requires careful solvent selection or the use of potent stabilizing agents.
Actionable Advice:
-
Review your solvent choice. Phthalocyanine pigments are notoriously difficult to disperse in solvents like methyl ethyl ketone (MEK) without specific dispersing polymers.[21]
-
Consider axially-coordinating solvents. If compatible with your system, solvents like pyridine can effectively inhibit aggregation.[16]
-
Evaluate solvent mixtures. In some cases, mixed solvent systems can prevent aggregation more effectively than single solvents. For instance, a water/ethanol mixture (10/90 v/v) has been shown to keep copper phthalocyanine monomeric at relatively high concentrations.[16]
Step 2: Optimize Dispersant/Stabilizer Selection and Concentration
The absence or incorrect choice of a dispersant is a common cause of aggregation.
Actionable Advice:
-
Incorporate a Dispersant: If you are not using one, the addition of a dispersing agent is critical.[8]
-
Choose the Right Type: The choice depends on your solvent system (aqueous vs. solvent-based) and pigment.[7] Polymeric dispersants with strong anchoring groups (e.g., amino groups) are often effective for phthalocyanines.[11][22] For nonaqueous media, hyperdispersants can be used to improve stability.[12]
-
Optimize Concentration: Both too little and too much dispersant can be detrimental. Follow the manufacturer's recommendations and perform a concentration ladder experiment to find the optimal loading. For example, some amino alcohol dispersants reach a saturation point on the pigment surface at very low dosages (e.g., 0.35% wt).[22]
Step 3: Review the Dispersion Process
An improper dispersion procedure will fail to break down agglomerates and stabilize the primary particles. A proper dispersion involves three key stages.[19]
Actionable Advice:
-
Wetting: Ensure the pigment powder is thoroughly wetted by the solvent and dispersant solution before applying high energy. Inadequate wetting leaves dry clumps that are difficult to disperse.[19]
-
Mechanical Dispersion (Deagglomeration): Apply sufficient mechanical energy to break down agglomerates.
-
Stabilization: After milling, ensure the system is stable. The dispersant should form a robust protective layer around the newly separated particles to prevent them from re-clumping (flocculating).[20]
Step 4: Check Pigment Concentration
The tendency for phthalocyanine to aggregate is highly dependent on its concentration.[23]
Actionable Advice:
-
Perform a Dilution Study: If you are observing aggregation at a high concentration, try reducing it. Determine the critical concentration at which aggregation begins in your specific system.
-
Work at Lower Concentrations: Whenever possible, formulate at the lowest concentration that meets the requirements of your application to minimize aggregation risk.
Section 3: Key Methodologies and Data
Experimental Protocol: General Method for Preparing a Stable this compound Dispersion
This protocol outlines a standard laboratory procedure for dispersing Pc-Green pigment.
-
Preparation of the Millbase: a. In a suitable vessel, combine the selected solvent (or solvent blend) and the calculated amount of dispersing agent. b. Mix at low speed until the dispersant is fully dissolved. c. Slowly add the this compound pigment powder to the liquid while mixing to ensure proper wetting of the particles.
-
Mechanical Dispersion (Grinding): a. Add grinding media (e.g., ceramic or glass beads) to the millbase. The volume of the media should be approximately 50% of the total volume. b. Transfer the mixture to a high-energy milling apparatus (e.g., ball mill, bead mill, or use a high-shear rotor-stator mixer). c. Mill the dispersion for a predetermined time (e.g., 2-24 hours, depending on the equipment and desired particle size). Monitor the temperature to prevent overheating.
-
Quality Control and Let-Down: a. Periodically take a small sample and measure the particle size distribution using a particle size analyzer (e.g., DLS). Continue milling until the target particle size is reached and the size distribution is narrow. b. (Optional) Assess the dispersion quality by observing a drop of the solution under a microscope. c. Once the target particle size is achieved, separate the dispersion from the grinding media. d. "Let-down" the concentrated dispersion by slowly adding it to the remaining vehicle/binder solution under gentle agitation to bring it to the final desired concentration.
Data Presentation
Table 1: Influence of Solvent Type on Phthalocyanine Aggregation
| Solvent Category | Examples | General Effect on Aggregation | Citation |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Can promote aggregation, but may also coordinate with the central metal ion, sometimes preventing it. The effect is complex. | [9][16] |
| Protic Polar | Water, Ethanol, Methanol | Water strongly promotes aggregation. Alcohols can disrupt aggregation, especially in mixtures with water. | [15][16] |
| Non-Coordinating | Toluene, Chloroform, Tetrachloroethylene | Aggregation tendency varies. Solvents with high acceptor properties (ET(30)) tend to suppress aggregation. | [12][16] |
| Axially-Coordinating | Pyridine, Poly(4-vinylpyridine) | Effectively inhibits aggregation by coordinating to the central metal ion, blocking face-to-face stacking. | [16][17] |
Table 2: Common Dispersant Types and Stabilization Mechanisms
| Dispersant Type | Stabilization Mechanism | Key Characteristics & Use Cases | Citation |
| Polymeric Dispersants | Steric | High molecular weight polymers with pigment-affinic "anchor" groups and solvent-philic "tail" groups. Very effective for organic pigments in both aqueous and solvent systems. | [11][21][24] |
| Surfactants (Anionic/Non-ionic) | Electrostatic and/or Steric | Small molecules that reduce surface tension for wetting and can provide stabilization. Widely used but may be less robust than polymeric types. | [20][25] |
| Alkanolamines (e.g., AMP) | Electrostatic / pH Modification | Small, functional molecules that can adsorb onto pigment surfaces and act as pH buffers and co-dispersants in aqueous systems. | [22] |
| Pigment Derivatives | Steric | Molecules with a structure similar to the pigment, modified with solubilizing chains. The pigment-like core acts as a strong anchor to the particle surface. | [26] |
Section 4: Visual Guides
Diagram 1: Mechanism of Phthalocyanine Aggregation
The planar structure of this compound molecules promotes π-π stacking, leading to the formation of H-type (face-to-face) or J-type (head-to-tail) aggregates, which reduces their effectiveness in solution.
References
- 1. tingeblends.com [tingeblends.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of aggregation on the structures and excited-state absorption for zinc phthalocyanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound G - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound nano pigment using supercritical CO2 gas antisolvent (GAS): experimental and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2489702A1 - Green pigment dispersion that contains phthalocyanine compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sdc.org.uk [sdc.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitigating cobalt phthalocyanine aggregation through codeposition with an axially-coordinating polymer [morressier.com]
- 18. Understanding the Role of Dispersing Agents for Pigments in Chemical Applications-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 19. allanchem.com [allanchem.com]
- 20. chempoint.com [chempoint.com]
- 21. US5597675A - Dispersing polymers for phthalocyanine pigments used in organic photoconductors - Google Patents [patents.google.com]
- 22. coatingsworld.com [coatingsworld.com]
- 23. researchgate.net [researchgate.net]
- 24. specialchem.com [specialchem.com]
- 25. Pigment Dispersion Of this compound Pigment And Method Thereof [quickcompany.in]
- 26. JP2005035949A - Phthalocyanine derivative, dispersant, pigment composition, and pigment dispersion - Google Patents [patents.google.com]
Technical Support Center: Optimizing Phthalocyanine Green Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis yield of Phthalocyanine (B1677752) Green. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Troubleshooting Guide: Low Synthesis Yield
Low yields are a common issue in the synthesis of Phthalocyanine Green. This guide provides a structured approach to identifying and resolving potential causes.
| Observation | Potential Cause | Recommended Action |
| Low or no product formation | Incorrect Reaction Temperature: The reaction temperature is critical for the formation of the phthalocyanine macrocycle. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products. | - For the chlorination of copper phthalocyanine, ensure the temperature is maintained in the optimal range (e.g., 180-200°C in a NaCl-AlCl₃ melt). - For solvothermal synthesis, a typical temperature is around 180°C.[1] - For solid-state synthesis, temperatures around 100°C have been shown to be effective.[2] |
| Inactive or Insufficient Catalyst: The catalyst plays a crucial role in the cyclization reaction. An inactive or insufficient amount of catalyst will significantly hinder the reaction rate. | - Use a fresh, high-purity catalyst. For example, in the synthesis from phthalic anhydride (B1165640), ammonium (B1175870) molybdate (B1676688) is a common catalyst.[3] - Ensure the correct stoichiometric ratio of the catalyst is used. | |
| Poor Quality of Starting Materials: Impurities in the starting materials, such as phthalic anhydride, phthalonitrile (B49051), or the copper source, can interfere with the reaction. | - Use high-purity starting materials. Recrystallization of phthalonitrile from ethanol (B145695) can improve purity.[4] - Ensure solvents are anhydrous where required. | |
| Product is off-color or impure | Incomplete Chlorination: this compound's color is dependent on the degree of chlorination of the copper phthalocyanine molecule. Incomplete chlorination will result in a bluish-green or blue product. | - Increase the reaction time or the amount of chlorinating agent (e.g., Cl₂ gas). - Ensure proper mixing to facilitate uniform chlorination. |
| Side Reactions: Undesirable side reactions can lead to the formation of impurities that are difficult to remove and can affect the final color and yield. | - Optimize the reaction temperature and time to minimize side product formation. - In some methods, the choice of solvent can influence side reactions.[5] | |
| Contamination: Contamination from the reaction vessel or impurities in the reagents can affect the product's color. | - Ensure all glassware and equipment are thoroughly cleaned and dried before use. | |
| Difficulty in product isolation and purification | Poor Precipitation: The product may not precipitate completely from the reaction mixture, leading to losses during filtration. | - After the reaction, ensure the mixture is cooled to a sufficiently low temperature to maximize precipitation. - The addition of a non-solvent can sometimes aid in precipitation. |
| Losses during Washing: The product can be lost if it has some solubility in the washing solvents. | - Use appropriate washing solvents. Water, dilute acid, dilute base, and organic solvents like acetone (B3395972) are commonly used for washing crude phthalocyanine pigments.[3] - Minimize the volume of washing solvent used. | |
| Inefficient Filtration: A very fine precipitate can be difficult to filter and may pass through the filter paper. | - Use a filter paper with an appropriate pore size. - Allowing the precipitate to settle before filtration can sometimes help. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main industrial method is the chlorination of copper phthalocyanine (Phthalo Blue) in a molten salt mixture, typically sodium chloride and aluminum chloride, at elevated temperatures (180-200°C)[6]. Another common route involves the reaction of chlorinated phthalic anhydride or phthalonitrile with a copper source, urea, and a catalyst. More modern, "green" methods include solvothermal synthesis and solid-state synthesis, which aim to reduce the use of harsh solvents and improve reaction efficiency.[1][7]
Q2: How does the degree of chlorination affect the final product?
A2: The number of chlorine atoms on the phthalocyanine ring directly influences the color of the pigment. As the degree of chlorination increases, the color shifts from blue to green. A typical this compound pigment contains 14 to 16 chlorine atoms per molecule.
Q3: What is the role of the catalyst in the synthesis of this compound?
A3: In syntheses starting from phthalic anhydride or phthalonitrile, a catalyst is essential for the formation of the phthalocyanine macrocycle. Ammonium molybdate is a commonly used catalyst that facilitates the cyclotetramerization of the phthalic acid derivatives.[3]
Q4: What are some common solvents used in this compound synthesis, and what are the "green" alternatives?
A4: High-boiling organic solvents such as nitrobenzene, trichlorobenzene, and quinoline (B57606) have been traditionally used. However, due to their environmental and health concerns, greener alternatives are being explored. Solvothermal methods may use alcohols like ethanol[1]. Solid-state synthesis aims to eliminate the use of solvents altogether, sometimes with a small amount of a liquid additive to facilitate the reaction[2].
Q5: How can I purify the crude this compound product to improve its quality and yield?
A5: Purification of crude this compound typically involves a series of washing steps to remove unreacted starting materials, catalysts, and byproducts. A common procedure includes washing with water, followed by dilute acid (e.g., hydrochloric acid) and then a dilute base (e.g., sodium hydroxide) to remove acidic and basic impurities.[3] Finally, washing with an organic solvent like acetone helps to remove organic impurities. In some cases, a process called "acid pasting," which involves dissolving the crude product in concentrated sulfuric acid and then reprecipitating it in water, is used for purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of Copper Phthalocyanine
This protocol is a generalized procedure based on established industrial methods.
Materials:
-
Copper Phthalocyanine (Phthalo Blue)
-
Sodium Chloride (NaCl)
-
Aluminum Chloride (AlCl₃)
-
Chlorine Gas (Cl₂)
-
Hydrochloric Acid (HCl), dilute
-
Sodium Hydroxide (NaOH), dilute
-
Acetone
-
Water
Procedure:
-
Create a eutectic melt of sodium chloride and aluminum chloride in a suitable reactor.
-
Disperse the copper phthalocyanine powder in the molten salt.
-
Heat the mixture to 180-200°C.
-
Bubble chlorine gas through the mixture with vigorous stirring. The reaction progress can be monitored by observing the color change from blue to green.
-
Once the desired green color is achieved, stop the chlorine flow and cool the reaction mixture.
-
The solidified mass is then crushed and washed with water to remove the salt melt.
-
The crude this compound is then washed with dilute hydrochloric acid, followed by dilute sodium hydroxide, and then water until the washings are neutral.
-
Finally, wash the product with acetone to remove any organic impurities.
-
Dry the purified this compound pigment in an oven at 80-100°C.
Protocol 2: Solvothermal Synthesis of Metal-Free Phthalocyanine
This protocol is adapted from a published "green" synthesis method.[1]
Materials:
-
Phthalonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Autoclave
Procedure:
-
In a Teflon-lined stainless-steel autoclave, add phthalonitrile and DBU.
-
Add ethanol as the solvent.
-
Seal the autoclave and heat it in an oven to 180°C for a specified reaction time (e.g., 6-12 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the product several times with hot ethanol.
-
Dry the final product in an oven at 100°C.
Data Presentation
Table 1: Effect of Reaction Time on Yield in Solvothermal Synthesis of Metal-Free Phthalocyanine [1]
| Reaction Time (hours) | Yield (%) |
| 3 | 16 |
| 6 | 24 |
| 12 | 30 |
| 24 | 31 |
Table 2: Influence of Reaction Conditions on the Conversion Rate in Solid-State Synthesis of a Phthalocyanine Derivative [2]
| Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 55 | 168 (7 days) | 26 |
| 100 | 24 | 99 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04064B [pubs.rsc.org]
- 2. A Greener Route to Blue: Solid‐State Synthesis of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CN104804465A - Fine clean production process of this compound pigment - Google Patents [patents.google.com]
- 5. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound G - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Phthalocyanine Green Thin Films
Welcome to the technical support center for Phthalocyanine (B1677752) Green (Pc-Green) thin film fabrication. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the morphology of their thin films for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for depositing Phthalocyanine Green thin films?
A1: The most prevalent methods for depositing Pc-Green and other metal phthalocyanine (MPc) thin films are Physical Vapor Deposition (PVD) and solution-based processing.[1][2] PVD techniques, such as vacuum thermal evaporation, occur under high vacuum (10⁻⁶ to 10⁻⁸ torr) where the material is heated, vaporized, and then condensed onto a substrate.[1][3] Solution-based methods, like spin coating, involve dissolving the material in a suitable solvent, applying it to a substrate, and spinning it to create a uniform film as the solvent evaporates.[1][4]
Q2: Why is the morphology of my Pc-Green thin film important?
A2: The morphology—which includes crystallinity, grain size, orientation of molecules, and surface roughness—is critical because it directly influences the film's physical and electronic properties.[2][5] For applications in electronics, such as organic field-effect transistors (OFETs) or solar cells, a well-ordered, crystalline structure with large, interconnected grains is often desired to enhance charge carrier mobility.[1][6] In contrast, for applications like gas sensing, a porous or nanostructured morphology with a high surface area might be more beneficial.[7]
Q3: What are the key experimental parameters that control film morphology?
A3: The final morphology of a Pc-Green thin film is highly sensitive to several deposition parameters. For PVD, the most critical factors are substrate temperature , deposition rate , and post-deposition annealing .[1][5] For solution-based methods like spin coating, key parameters include solution concentration , solvent type (which affects evaporation rate), and spin speed .[1][7] For all methods, the choice of substrate and the thoroughness of the substrate cleaning procedure are foundational to achieving high-quality films.[8][9]
Q4: What are the common crystalline phases of Phthalocyanine films, and how do they affect the film?
A4: Metal phthalocyanines typically exhibit polymorphism, with the two most common phases being the α (alpha) and β (beta) phases.[10][11] The α-phase is a metastable phase often formed when depositing onto substrates at or near room temperature.[11] The β-phase is the more thermodynamically stable form and can be obtained by depositing on heated substrates or by annealing the α-phase film.[10][12] The phase transition from α to β can lead to significant morphological changes, such as an increase in grain size and roughness, often appearing as needle-like or rod-like structures.[13][14]
Troubleshooting Guide
This guide addresses specific morphological issues you may encounter during your experiments.
Problem 1: My film appears amorphous or has very poor crystallinity.
-
Possible Cause: The molecules lack sufficient kinetic energy or time to arrange themselves into an ordered, crystalline structure.
-
Solutions:
-
Increase Substrate Temperature (PVD): Elevating the substrate temperature provides molecules with more surface mobility, allowing them to migrate to lower-energy sites and form crystalline structures.[1] For many MPcs, temperatures between 30–120 °C promote the growth of films with large, regular crystals.[1][14]
-
Decrease Deposition Rate (PVD): A slower deposition rate (e.g., 0.01–5 Å/s) allows more time for incoming molecules to diffuse on the surface and orient themselves favorably before being buried by subsequent layers.[1] Very high deposition rates can lead to kinetically dominated growth, resulting in amorphous films.[1]
-
Perform Post-Deposition Annealing: Heating the film after deposition can provide the thermal energy needed to induce crystallization or trigger a phase transition to a more ordered state (e.g., α to β phase).[13][15] Annealing is typically done in a vacuum or inert atmosphere to prevent contamination.[13][16]
-
Optimize Solvent Evaporation Rate (Spin Coating): The rate of solvent evaporation is a primary driver for crystallization in solution-processed films.[1] Solvents with a very fast evaporation rate can "quench" the molecules in a disordered state. Experiment with solvents that have different boiling points and vapor pressures to control the drying time.
-
Problem 2: The film has large, non-uniform grains or a very rough surface.
-
Possible Cause: Excessive molecular migration or uncontrolled, rapid nucleation.
-
Solutions:
-
Optimize Substrate Temperature (PVD): While high temperatures promote crystallinity, excessively high temperatures (>200 °C) can reduce the sticking coefficient of the molecules and limit nucleation, leading to a sparse network of very large crystallites with significant gaps.[1] It is crucial to find an optimal temperature range for your specific material and substrate.
-
Increase Deposition Rate (PVD): A higher deposition rate increases the density of nucleation sites, which often leads to the formation of smaller, denser crystallites and a smoother film.[1]
-
Modify Substrate Surface Energy: The interaction between the phthalocyanine molecules and the substrate surface is critical during the initial stages of growth. Different substrates (e.g., glass, silicon, graphene) will lead to different film morphologies under the same deposition conditions.[8][9] Surface treatments can also be used to tune the surface energy.[1]
-
Problem 3: The film shows poor adhesion, delamination, or contains pinholes.
-
Possible Cause: Contamination on the substrate surface, which interferes with film nucleation and adhesion.
-
Solutions:
-
Implement a Rigorous Substrate Cleaning Protocol: The single most critical step for achieving good adhesion and uniformity is substrate cleaning. Organic residues, particulates, and even adsorbed water molecules can act as defect sites. A multi-step cleaning process involving sonication in a sequence of solvents is highly recommended.[17][18]
-
Check Vacuum Chamber Pressure (PVD): Deposition should be carried out in a high vacuum environment (e.g., 10⁻⁶ Torr or lower).[1] A poor vacuum can lead to the incorporation of impurities into the film, compromising its integrity.
-
Increase Wettability (Spin Coating): For solution-based deposition, ensure the solution properly wets the substrate surface. A surface treatment like UV-Ozone can increase the surface energy and improve the wettability of many substrates.[18]
-
Data Presentation: Deposition Parameter Effects
The following tables summarize the general effects of key deposition parameters on the morphology of metal phthalocyanine thin films, based on established research.
Table 1: Effect of Substrate Temperature (Ts) in Physical Vapor Deposition
| Substrate Temperature (Ts) | Effect on Morphology | Typical Result |
| Low (e.g., Room Temp) | Low surface mobility of molecules. | Fine-grained, potentially amorphous or α-phase film.[1] |
| Moderate (30 - 120 °C) | Increased molecular mobility, promoting diffusion to low-energy sites. | Polycrystalline films with larger, regular crystals.[1][14] |
| High (> 200 °C) | High molecular mobility and reduced sticking coefficient, leading to sparse nucleation. | A network of very large, separated crystallites.[1] |
Table 2: Effect of Deposition Rate (Rdep) in Physical Vapor Deposition
| Deposition Rate (Rdep) | Effect on Morphology | Typical Result |
| Low (e.g., < 0.1 Å/s) | Allows more time for molecules to migrate on the surface. Decreases nucleation density. | Larger crystallites and fewer grain boundaries.[1] |
| Moderate (0.1 - 5 Å/s) | A balance between molecule arrival and surface diffusion. | Well-connected grains, good crystallinity, favorable for many applications.[1] |
| High (e.g., > 5 Å/s) | Kinetically dominated growth; molecules are "buried" before they can arrange into ordered structures. | Smaller, denser crystallites; potentially low crystallinity or amorphous.[1][6] |
Experimental Protocols
Protocol 1: Rigorous Substrate Cleaning
This protocol is a general procedure for cleaning glass or silicon-based substrates.
-
Initial Wash: Gently rub the substrate surfaces with a gloved hand using a laboratory detergent solution (e.g., Hellmanex III) to physically remove gross contamination.[18]
-
Rinse: Thoroughly rinse the substrates with generous amounts of deionized (DI) water.
-
Sonication - Step 1 (Detergent): Place the substrates in a beaker with DI water and a small amount of detergent. Sonicate in an ultrasonic bath for 15 minutes.[18]
-
Sonication - Step 2 (DI Water): Transfer the substrates to a fresh beaker of DI water and sonicate for 15 minutes. Repeat this step twice with fresh DI water each time to ensure all detergent is removed.
-
Sonication - Step 3 (Acetone): Transfer the substrates to a beaker with acetone (B3395972) and sonicate for 15 minutes to remove organic residues.[19][20]
-
Sonication - Step 4 (Isopropyl Alcohol - IPA): Transfer the substrates to a beaker with IPA and sonicate for 15 minutes.[18][19]
-
Final Rinse: Rinse the substrates thoroughly with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Storage/Immediate Use: For best results, use the substrates immediately. If storage is necessary, keep them in a clean, sealed container or a vacuum desiccator. For enhanced surface wettability, a UV-Ozone treatment can be performed just before film deposition.[18]
Protocol 2: Vacuum Thermal Evaporation (VTE)
-
Substrate Loading: Mount the freshly cleaned substrates onto the substrate holder in the VTE chamber.
-
Source Loading: Place high-purity this compound powder into a suitable evaporation source, such as a resistively heated molybdenum or tungsten boat.
-
Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.[1]
-
Substrate Heating: If required, heat the substrate holder to the desired deposition temperature and allow it to stabilize.
-
Deposition:
-
Slowly increase the current to the evaporation source to begin sublimating the Pc-Green material.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source current to achieve and maintain the target deposition rate (e.g., 0.5 Å/s).
-
Open the shutter between the source and the substrate to begin film deposition.
-
Continue deposition until the desired film thickness is reached on the QCM.
-
-
Cool Down:
-
Close the shutter and turn off the power to the evaporation source.
-
If the substrate was heated, allow it to cool down to room temperature under vacuum to prevent thermal shock and potential film cracking.
-
-
Venting: Once cooled, vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting thin film morphology.
References
- 1. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal phthalocyanines: thin-film formation, microstructure, and physical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Spin-Coated Tetra-(tert-butyl) Phthalocyanine Copper Films | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Surface Morphology Analysis of Nickel Phthalocyanine Thin Films [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Thin film properties and surface morphology of metal free phthalocyanine films grown by organic molecular beam deposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Influence of Heat Treatment on Surface, Structural and Optical Properties of Nickel and Copper Phthalocyanines Thin Films | MDPI [mdpi.com]
- 16. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 17. emd.net.technion.ac.il [emd.net.technion.ac.il]
- 18. ossila.com [ossila.com]
- 19. Substrate Cleaning [cleanroom.byu.edu]
- 20. Substrate Cleaning [utep.edu]
Technical Support Center: Phthalocyanine Green Quantum Yield Enhancement
Welcome to the technical support center for optimizing the fluorescence quantum yield of Phthalocyanine (B1677752) green and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for enhancing the photophysical properties of these versatile molecules.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for Phthalocyanine green?
A1: Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed.[1][2] A higher quantum yield indicates that a larger fraction of the excited molecules de-excite by emitting light, which is crucial for applications such as bio-imaging, sensors, and optoelectronics. For this compound, a high quantum yield is desirable for achieving bright and sensitive fluorescent probes.
Q2: What are the main factors that decrease the quantum yield of this compound?
A2: The primary factors that lead to a low fluorescence quantum yield in this compound are:
-
Aggregation: Phthalocyanine molecules have a strong tendency to stack together (aggregate) in solution, especially in polar solvents.[3][4][5] This aggregation creates non-radiative decay pathways, quenching fluorescence.[3][6]
-
Intersystem Crossing: This is a process where the excited singlet state converts to a triplet state.[7] While useful for applications like photodynamic therapy (PDT) due to singlet oxygen generation, it competes with fluorescence and thus lowers the fluorescence quantum yield.[7][8]
-
Internal Conversion: This is a non-radiative decay process where the excited molecule returns to the ground state by dissipating energy as heat.[7]
-
Choice of Central Metal: Paramagnetic metal ions like Cu(II) in the phthalocyanine core can enhance intersystem crossing and reduce fluorescence.[9][10]
Q3: How does the choice of solvent affect the quantum yield?
A3: Solvents play a critical role in modulating the quantum yield of this compound.[11][12] Organic, non-polar, and aromatic solvents generally reduce aggregation and can lead to higher quantum yields compared to polar, aqueous solvents which promote aggregation.[11][12] For instance, higher fluorescence quantum yields for zinc phthalocyanine derivatives have been observed in solvents like tetrahydrofuran (B95107) (THF).[11][12] The solvent can also affect the electronic properties of the molecule, influencing the rates of radiative and non-radiative decay.[3][11]
Q4: Can modifying the structure of the this compound molecule increase its quantum yield?
A4: Yes, structural modifications are a key strategy. Introducing bulky substituents to the peripheral positions of the phthalocyanine ring can sterically hinder aggregation, thereby increasing the quantum yield.[4] The electronic nature of these substituents can also be tuned to modify the energy levels of the molecule and favor fluorescence.[13][14] For example, electron-donating groups can sometimes enhance fluorescence.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments aimed at maximizing the quantum yield of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence observed. | Aggregation of the phthalocyanine molecules. | Change to a less polar or aromatic solvent (e.g., THF, Toluene).[11] Decrease the concentration of the solution.[15] Introduce bulky peripheral substituents to the phthalocyanine structure to prevent stacking.[4] |
| Paramagnetic central metal ion. | Synthesize the phthalocyanine with a diamagnetic metal ion such as Zn(II) or Si(IV), which are known to have higher fluorescence quantum yields.[9] | |
| Fluorescence intensity decreases over time. | Photobleaching. | Reduce the intensity of the excitation light source. Use a more photostable derivative, for example by introducing electron-donating butoxy groups.[16] |
| Aggregation over time. | Ensure the solvent is completely dry and free of impurities that might induce aggregation. | |
| Inconsistent quantum yield measurements. | Inaccurate concentration determination. | Carefully determine the molar absorption coefficient and ensure the absorbance of the solutions used for measurements is within the linear range (typically < 0.1).[2] |
| Incorrect standard or calculation. | Use a well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample, if possible.[2] Account for differences in the refractive index of the solvents if they are different.[1][2] |
Strategies to Increase Quantum Yield
Here we present a summary of key strategies and their impact on the quantum yield of this compound derivatives.
| Strategy | Principle | Expected Outcome | Key Considerations |
| Solvent Selection | Minimizing aggregation and solvatochromic effects. | Increased monomer emission and higher ΦF. | Aprotic and aromatic solvents like THF and toluene (B28343) are often effective.[3][11] |
| Introduction of Bulky Substituents | Steric hindrance to prevent π-π stacking and aggregation. | Significant reduction in aggregation-induced quenching, leading to a higher ΦF.[4] | The position (alpha vs. beta) and nature of the substituents are important.[8][16] |
| Choice of Central Metal Ion | Utilizing diamagnetic metals to suppress intersystem crossing. | Higher fluorescence quantum yields are typically observed for Zn(II), Al(III), and Si(IV) phthalocyanines.[9] | Paramagnetic metals like Cu(II) and Co(II) generally lead to lower ΦF.[10] |
| Halogenation | The "heavy-atom effect" can enhance intersystem crossing, but peripheral halogenation can also influence electronic properties. | While heavy atoms like iodine can decrease fluorescence by promoting intersystem crossing,[13][14] fluorine substitution can sometimes improve photostability. | The effect depends on the specific halogen and its position. |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a this compound derivative using a known standard.[2][17]
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound sample
-
Fluorescence standard with a known quantum yield (e.g., Zinc Phthalocyanine in DMSO, ΦF = 0.20)[12]
-
Spectroscopic grade solvent (e.g., DMSO, THF)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound sample and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[2]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and note the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
ΦF,std is the quantum yield of the standard.
-
Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.[2]
-
Visual Guides
References
- 1. jasco-global.com [jasco-global.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The photochemistry and photophysics of a series of alpha octa(alkyl-substituted) silicon, zinc and palladium phthalocyanines - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C3PP50219H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. The heavy atom effect on Zn(ii) phthalocyanine derivatives: a theoretical exploration of the photophysical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Photophysical, Photochemical, and Fluorescence Quenching Studies of New Halogenated Phthalocyanine Metal Complexes | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 16. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iss.com [iss.com]
Phthalocyanine green catalyst deactivation and regeneration
Welcome to the Technical Support Center for Phthalocyanine (B1677752) Green Catalyst. This resource is designed for researchers, scientists, and drug development professionals utilizing Phthalocyanine Green (a chlorinated copper phthalocyanine) as a catalyst in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key properties as a catalyst?
A1: this compound is a highly stable, chlorinated copper phthalocyanine complex.[1] Its robustness stems from the strong coordination of the copper ion within the phthalocyanine macrocycle. It is generally resistant to acids, alkalis, solvents, heat, and ultraviolet radiation, making it a durable catalyst for various organic reactions, particularly oxidations.[2]
Q2: What are the typical applications of this compound catalyst in organic synthesis?
A2: this compound and related metal phthalocyanines are effective catalysts for a range of selective organic transformations, most notably oxidation reactions.[2][3] These include the oxidation of alcohols to aldehydes and ketones, as well as the oxidation of sulfur-containing compounds.[4][5]
Q3: How stable is the this compound catalyst during a typical reaction?
A3: The stability of the this compound catalyst can be excellent under specific conditions. For instance, in the aqueous oxidation of alcohols, copper(II) phthalocyanine nanoparticles have been recovered and reused for five consecutive reaction cycles without a discernible decrease in catalytic performance.[4] However, stability can be influenced by the reaction conditions, including the solvent, temperature, and the presence of strong oxidizing or reducing agents.
Q4: What are the common signs of catalyst deactivation?
A4: The most common indication of catalyst deactivation is a decrease in the reaction rate or a lower conversion of the starting material to the desired product under the same reaction conditions. You may also observe a change in the color of the catalyst or the reaction mixture.
Troubleshooting Guide: Catalyst Deactivation and Regeneration
This guide addresses specific issues you might encounter during your experiments with this compound catalyst.
Issue 1: Decreased Catalytic Activity or Lower Product Yield
Possible Causes:
-
Poisoning: The active sites of the catalyst can be blocked by impurities in the reactants or solvents, or by reaction byproducts. Sulfur-containing compounds are common poisons for many metal-based catalysts.[6][7]
-
Fouling: Insoluble byproducts or polymers formed during the reaction can physically block the catalyst's pores and active sites.[6]
-
Thermal Degradation (Sintering): Although generally thermally stable, prolonged exposure to very high temperatures can cause the fine catalyst particles to agglomerate, reducing the active surface area.[8]
-
Leaching: The copper center may slowly leach from the phthalocyanine macrocycle under harsh reaction conditions, leading to a loss of active sites.
Troubleshooting Steps:
-
Verify the Purity of Reagents: Ensure that your starting materials and solvents are free from potential catalyst poisons.
-
Analyze Reaction Byproducts: If possible, identify the byproducts of your reaction to determine if they could be fouling or poisoning the catalyst.
-
Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to thermal degradation.
-
Attempt Catalyst Regeneration: If deactivation is suspected, proceed with one of the regeneration protocols outlined below.
Catalyst Performance Data
While specific quantitative data for the deactivation of this compound in diverse applications is limited in the available literature, the following table provides a general overview of expected performance changes based on studies of copper phthalocyanine and related catalysts.
| Catalyst State | Typical Conversion Efficiency | Reusability | Observations |
| Fresh | High (e.g., >95% for alcohol oxidation)[4] | N/A | Bright green powder, consistent performance. |
| Deactivated | Reduced (can drop significantly depending on the cause) | Poor | May show discoloration; reduced reaction rate. |
| Regenerated | Often recovers a significant portion of the initial activity | Can be reused, but may show gradual decline over multiple cycles | Performance depends on the regeneration method and the severity of deactivation. |
Experimental Protocols for Regeneration
Note: These are general protocols for copper-based and phthalocyanine catalysts and may need to be optimized for your specific this compound catalyst and application.
Protocol 1: Solvent Washing for Removal of Fouling Agents and Poisons
This method is suitable for removing adsorbed impurities and soluble byproducts that may be blocking the catalyst's active sites.[9][10]
Methodology:
-
Separation: After the reaction, separate the solid this compound catalyst from the reaction mixture by filtration or centrifugation.
-
Initial Wash: Wash the catalyst with a solvent that is a good solvent for the reaction byproducts but in which the catalyst itself is insoluble. Common choices include acetonitrile, methanol, or ethanol.[1] Perform this wash multiple times.
-
Sequential Washing (Optional): For more stubborn impurities, a sequence of solvents with varying polarities can be used. For example, wash with toluene, followed by acetone, and then methanol.
-
Drying: After washing, dry the catalyst thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent before reuse.[1][9]
Protocol 2: Thermal Regeneration for Removal of Coke and Organic Residues
This method is more aggressive and is intended to burn off carbonaceous deposits (coke) that may have formed on the catalyst surface.[11] Caution: This method should be performed with care to avoid overheating and sintering the catalyst.
Methodology:
-
Preparation: Place the deactivated catalyst in a tube furnace or a similar apparatus that allows for controlled heating under a gas flow.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) while gradually heating to a moderate temperature (e.g., 200-250 °C) to remove any volatile adsorbed species.
-
Oxidative Treatment: Introduce a dilute stream of air or oxygen (e.g., 1-5% in nitrogen) into the gas flow while slowly increasing the temperature. A typical temperature range for this step is 300-400 °C. The temperature should be ramped up slowly to avoid rapid, exothermic combustion that could damage the catalyst. Hold at the final temperature for several hours until the coke is removed.
-
Cooling and Reduction (if necessary): Cool the catalyst under an inert gas stream. If the copper active sites were oxidized during the thermal treatment, a reduction step may be necessary. This can be achieved by flowing a dilute hydrogen gas mixture (e.g., 5% H₂ in N₂) over the catalyst at an elevated temperature.
Visualizations
References
- 1. A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. miratechcorp.de [miratechcorp.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miratechcorp.com [miratechcorp.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Phthalocyanine Green Under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways of Phthalocyanine (B1677752) Green (a chlorinated copper phthalocyanine, primarily Pigment Green 7) during UV irradiation experiments.
Frequently Asked Questions (FAQs)
Q1: Is Phthalocyanine Green susceptible to degradation under UV light?
A1: this compound is known for its high stability and resistance to UV radiation, acids, alkalis, and heat.[1] However, under prolonged or high-intensity UV exposure, it can undergo photodegradation, often through a photo-oxidative mechanism.[2]
Q2: What is the primary mechanism of this compound degradation under UV irradiation?
A2: The degradation of chlorinated copper phthalocyanine is believed to be initiated by the formation of free radicals. These highly reactive species can attack the carbon-nitrogen (C-N) bonds within the phthalocyanine structure, leading to the breakdown of the macrocycle.[3] This process is often mediated by reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, particularly when the pigment is in a solution or a binder that can participate in the photochemical reactions.[4][5]
Q3: What are the likely degradation products of this compound?
A3: The breakdown of the phthalocyanine ring can lead to the formation of smaller, colorless molecules. Potential degradation byproducts include phthalimide (B116566) and phthalic acid, which are precursors in the synthesis of phthalocyanines.[3][6] Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for identifying these and other fragmentation products.[7][8]
Q4: How does the experimental environment affect the degradation rate?
A4: Several environmental factors can influence the rate of photodegradation. These include the solvent used, the pH of the solution, the presence of oxygen, and the temperature.[9][10][11] For instance, certain solvents can enhance the rate of decomposition. The presence of other substances, such as binders in paints or antioxidants, can also either accelerate or inhibit degradation.[12][13]
Q5: How can I monitor the degradation of this compound during my experiment?
A5: UV-Vis spectrophotometry is a common and effective method for monitoring the degradation process. The degradation of the pigment corresponds to a decrease in the absorbance at its characteristic Q-band maximum wavelength (around 670-700 nm).[14] The appearance of new peaks may indicate the formation of degradation products.[12]
Troubleshooting Guides
Problem 1: My this compound solution is losing color much faster than expected.
| Possible Cause | Troubleshooting Steps |
| High UV Intensity | Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample. |
| Reactive Solvent | Some solvents can promote photodegradation.[9] Consider using a more inert solvent. If possible, run control experiments with different solvents to assess their impact. |
| Presence of Photosensitizers | Impurities in the solvent or on the glassware could be acting as photosensitizers, accelerating the degradation. Ensure high-purity solvents and thoroughly clean all glassware. |
| Oxygen Saturation | Photo-oxidation is a primary degradation pathway.[2] If you need to study the intrinsic photostability, consider deoxygenating your solution by bubbling with an inert gas like nitrogen or argon. |
Problem 2: I am observing unexpected peaks in my UV-Vis spectrum.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | The new peaks may correspond to the absorption spectra of degradation byproducts.[12] This is an expected outcome of the degradation process. |
| Photochemical Reaction with Solvent or Additives | The pigment may be reacting with the solvent or other components in the solution under UV irradiation, forming new compounds. Run a control experiment with the solvent and any additives (without the pigment) to see if they degrade or react under the same conditions. |
| Pigment Aggregation | Changes in the solution environment (e.g., pH, temperature) can sometimes lead to pigment aggregation, which can alter the absorption spectrum. Visually inspect the solution for any signs of precipitation. |
Problem 3: The degradation rate of my pigment is not consistent across experiments.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Lamp Output | The output of UV lamps can vary with age and temperature. Use a radiometer to measure and standardize the UV intensity for each experiment. |
| Inconsistent Sample Preparation | Ensure that the concentration of the this compound solution and the composition of the solvent are identical for each experiment. |
| Variable Temperature | Temperature can affect reaction kinetics.[10][15] Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation. |
| Inconsistent pH | The pH of the solution can significantly impact the degradation rate.[16] Buffer the solution to the desired pH and verify it before each experiment. |
Quantitative Data
The photodegradation of phthalocyanines can be quantified through various parameters. While specific data for this compound (Pigment Green 7) is sparse, the following tables provide representative quantum yields for related phthalocyanine compounds, which can serve as a reference.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Various Phthalocyanines
| Phthalocyanine Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Unsubstituted ZnPc (Standard) | DMSO | 0.67 |
| Silicon Phthalocyanine 1 | DMSO | 0.21 |
| Quaternized Silicon Phthalocyanine 2 | Water | 0.26 |
| Metal-free Phthalocyanine (2b) | DMSO | 0.35 |
| Magnesium Phthalocyanine (2c) | DMSO | 0.45 |
Data sourced from multiple studies for comparative purposes.[17][18]
Table 2: Photodegradation Quantum Yields (Φd) of Phthalocyanine Derivatives
| Phthalocyanine Derivative | Photodegradation Quantum Yield (Φd) |
| Silicon Phthalocyanine 1 | 2.15 x 10⁻⁵ |
| Quaternized Silicon Phthalocyanine 2 | 0.82 x 10⁻⁵ |
These values indicate a high level of stability.[17]
Experimental Protocols
Protocol: Monitoring the Photodegradation of this compound in Solution
Objective: To quantify the rate of photodegradation of this compound in a given solvent under UV irradiation.
Materials:
-
This compound (Pigment Green 7)
-
High-purity solvent (e.g., DMSO, THF, or an aqueous buffer)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
UV lamp with a known emission spectrum and intensity (e.g., a medium-pressure mercury lamp)
-
Magnetic stirrer and stir bars
-
Temperature-controlled sample holder or water bath
-
Radiometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution to a working concentration that gives an initial absorbance reading between 0.8 and 1.2 at the Q-band maximum.
-
Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer using a blank cuvette filled with the solvent.
-
Initial Measurement (Time = 0): Fill a quartz cuvette with the this compound solution. Record the full UV-Vis absorption spectrum from 300 to 800 nm. This is your baseline measurement.
-
UV Irradiation: Place the cuvette in the temperature-controlled holder at a fixed distance from the UV lamp. Begin stirring the solution at a constant rate. Start the UV irradiation.
-
Time-course Measurements: At regular intervals (e.g., every 15, 30, or 60 minutes, depending on the observed degradation rate), stop the irradiation and immediately record the UV-Vis spectrum.
-
Data Analysis:
Protocol: Identification of Reactive Oxygen Species using a Quencher
Objective: To determine the role of singlet oxygen in the photodegradation of this compound.
Materials:
-
All materials from the previous protocol.
-
Singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonoic acid (ADMA).[17][18]
Procedure:
-
Prepare two identical solutions of this compound.
-
To one solution, add the singlet oxygen quencher at a suitable concentration. The other solution will serve as the control.
-
Follow the photodegradation monitoring protocol for both solutions simultaneously.
-
Compare the degradation rates of this compound in the presence and absence of the quencher. A significantly slower degradation rate in the presence of the quencher indicates that singlet oxygen plays a major role in the degradation pathway.
Visualizations
Caption: Proposed photo-oxidative degradation pathway of this compound.
Caption: Experimental workflow for monitoring this compound photodegradation.
References
- 1. This compound G - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.vu.nl [research.vu.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. pjoes.com [pjoes.com]
- 17. A new water-soluble silicon phthalocyanine that catalyzes the photodegradation of pollutant dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. Monomer and Oligomer Transition of Zinc Phthalocyanine Is Key for Photobleaching in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phthalocyanine Green in Organic Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phthalocyanine (B1677752) Green (Pc-Green) and its derivatives in organic solar cell (OSC) applications.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: Poor Solubility of Phthalocyanine Green
-
Question: My this compound is not dissolving well in common organic solvents like chloroform, toluene, or chlorobenzene, leading to difficulties in solution processing. What can I do?
-
Answer: This is a well-known issue as unsubstituted phthalocyanines exhibit low solubility in many common non-polar and moderately polar organic solvents.[1][2] Several strategies can be employed to overcome this:
-
Solvent Selection: While challenging, some less common solvents have shown better success. For instance, N-Methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAC), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) have demonstrated higher solubility for certain phthalocyanines.[2] Anisole has also been explored as a "greener" solvent alternative.[3][4]
-
Chemical Modification: The most effective approach is to use chemically modified phthalocyanines. The introduction of peripheral substituents, such as long alkyl chains, fluoroalkyl groups, or other bulky moieties, can significantly enhance solubility.[5][6] These modifications disrupt the intermolecular π-π stacking that leads to low solubility.
-
Heating and Sonication: Gently heating the solvent and using an ultrasonic bath can aid in the dissolution process. However, be cautious of potential thermal degradation of other components in your blend.
-
Use of Co-solvents: A mixture of solvents can sometimes improve solubility compared to a single solvent.[3]
-
Issue 2: Inconsistent or Poor Film Quality
-
Question: The spin-coated films of my Pc-Green:acceptor blend are rough and show visible aggregates or crystallites. How can I improve film morphology?
-
Answer: Poor film morphology is often a direct consequence of low solubility and the strong aggregation tendency of phthalocyanine molecules.[5][7] This can lead to large, poorly interconnected domains, which are detrimental to exciton (B1674681) diffusion and charge transport.[8] To improve film quality:
-
Optimize Spin-Coating Parameters: Experiment with different spin speeds and acceleration rates. A higher spin speed generally results in a thinner film, which may suppress the formation of large aggregates.
-
Solvent Additives: The use of solvent additives, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), in small percentages can help to control the drying rate of the film. This allows more time for the donor and acceptor molecules to phase-separate into a more optimal morphology.
-
Thermal Annealing: Post-deposition thermal annealing can improve the crystallinity and morphology of the active layer. However, the annealing temperature and duration must be carefully optimized. Excessive annealing can lead to the formation of overly large crystalline domains, which can hinder device performance.
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can also be an effective method to improve morphology. The solvent vapor plasticizes the film, allowing for molecular rearrangement into a more thermodynamically favorable state.
-
Issue 3: Low Power Conversion Efficiency (PCE)
-
Question: My organic solar cell device based on this compound shows very low efficiency. What are the likely causes and how can I troubleshoot this?
-
Answer: Low PCE can stem from a variety of factors, including issues with energy level alignment, poor film morphology, and charge carrier recombination.
-
Energy Level Mismatch: For efficient charge separation, the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalocyanine donor should be higher than the LUMO of the acceptor material, and the Highest Occupied Molecular Orbital (HOMO) of the donor should be higher than that of the acceptor.[9] A significant energy offset between the donor and acceptor is necessary for efficient charge generation.[10] Verify the energy levels of your specific Pc-Green derivative and acceptor (e.g., PCBM, C60) and ensure they are suitable for efficient exciton dissociation.[9][10]
-
Sub-optimal Active Layer Thickness: The thickness of the active layer needs to be optimized to balance light absorption and charge extraction. If the layer is too thin, it won't absorb enough light. If it's too thick, charge carriers may recombine before reaching the electrodes.
-
High Series Resistance (Rs) and Low Shunt Resistance (Rsh): High series resistance can arise from the bulk resistance of the organic layers or poor contacts at the interfaces.[11] Low shunt resistance often indicates leakage currents, possibly due to pinholes or defects in the active layer.[11] These parameters can be extracted from the current-voltage (J-V) curve of your device.
-
Charge Carrier Recombination: A high ideality factor (n > 2), determined from the dark J-V characteristics, can suggest that recombination is a dominant process in the device.[8][11] This can be caused by impurities, traps, or a non-ideal morphology.
-
Issue 4: Device Instability and Degradation
-
Question: The performance of my Pc-Green based OSC degrades rapidly, especially when exposed to air and light. What are the primary degradation mechanisms and how can I improve stability?
-
Answer: While phthalocyanines themselves are known for their excellent thermal and chemical stability, the overall device can be susceptible to degradation.[12][13][14]
-
Oxygen and Water Ingress: The primary cause of degradation in many organic solar cells is the diffusion of oxygen and water into the device.[15] This can lead to the degradation of the organic materials, particularly the acceptor (like fullerene derivatives), and the reaction of the electrodes (especially reactive metals like aluminum) with oxygen and water.[16][17]
-
Photodegradation: Although phthalocyanines are generally photostable, prolonged exposure to intense light can still lead to some degradation of the organic layers.[18]
-
Morphological Changes: The morphology of the active layer can change over time, especially under thermal stress, leading to a decrease in performance.
-
Improving Stability:
-
Encapsulation: Proper encapsulation of the device is crucial to prevent the ingress of oxygen and water.
-
Inverted Device Architecture: Using an inverted device structure can improve stability.[15][16] In this configuration, a more stable metal like gold or silver can be used as the top electrode, and the active layer is better protected.
-
Stable Materials: Employing more stable charge transport layers and electrodes can enhance the overall lifetime of the device.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical role of this compound in an organic solar cell?
-
A1: this compound, a p-type organic semiconductor, typically functions as the electron donor in a bulk heterojunction (BHJ) organic solar cell.[11] It absorbs photons from the solar spectrum to create excitons (bound electron-hole pairs), which then diffuse to the interface with an electron acceptor material for dissociation.[9]
-
-
Q2: What are common acceptor materials to pair with this compound?
-
Q3: What is the difference between H-aggregates and J-aggregates, and how do they affect solar cell performance?
-
A3: H-aggregates and J-aggregates refer to different molecular packing arrangements of phthalocyanine molecules. In H-aggregates, the molecules are arranged in a face-to-face manner, leading to a blue-shift in the absorption spectrum. In J-aggregates, the molecules are packed in a head-to-tail fashion, resulting in a red-shifted absorption.[17][20] The type and degree of aggregation significantly impact the light absorption and charge transport properties of the film, and consequently, the device performance. Controlling the aggregation is a key aspect of optimizing phthalocyanine-based solar cells.[7][21]
-
-
Q4: Can this compound be deposited by methods other than spin-coating?
-
A4: Yes. While solution-based methods like spin-coating are common for their low cost and ease of processing, phthalocyanines can also be deposited using vacuum thermal evaporation.[11][16][22] This technique can provide more precise control over film thickness and morphology, and it is suitable for unsubstituted phthalocyanines with very low solubility.
-
Quantitative Data Summary
The performance of Phthalocyanine-based organic solar cells can vary significantly depending on the specific phthalocyanine derivative, the choice of acceptor, the device architecture, and the processing conditions. The following table summarizes some reported performance parameters.
| Phthalocyanine Donor | Acceptor | Device Structure | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| Poly(copper phthalocyanine) (PolyCuPc) | PCBM | Inverted | 0.35 | 0.23 | 0.32 | 0.026 | [16][19] |
| Copper Phthalocyanine (CuPc) | C60 | Standard | 0.48 | 2.65 | 0.40 | 0.51 | [9] |
| Copper Phthalocyanine (CuPc) | PCBM | Standard | 0.52 | 1.53 | 0.34 | 0.27 | [9] |
| Zinc Phthalocyanine (ZnPc) | - | Schottky | 0.55 | 5.01 x 10⁻³ A/cm² | 0.48 | 1.28 | [11] |
Note: The performance of organic solar cells is highly dependent on the specific experimental conditions, and these values should be considered as examples.
Experimental Protocols
Protocol 1: Fabrication of an Inverted Bulk Heterojunction OSC using a Soluble Phthalocyanine Derivative
-
Substrate Cleaning:
-
Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a precursor solution for a metal oxide ETL (e.g., ZnO or TiOx). For TiOx, a precursor can be made by mixing titanium isopropoxide, 2-methoxyethanol, and acetylacetone.[16]
-
Spin-coat the ETL precursor solution onto the cleaned ITO substrates.
-
Anneal the substrates at the required temperature (e.g., 150°C for 60 minutes for the specified TiOx precursor) to form the metal oxide layer.[16]
-
-
Active Layer Deposition:
-
Prepare a solution of the this compound derivative and the acceptor material (e.g., PCBM) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene, or anisole) at the desired concentration and donor:acceptor ratio (e.g., 1:1 by weight).
-
Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the ETL-coated substrates in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
If required, anneal the films at an optimized temperature and duration.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a solution of an HTL material (e.g., PEDOT:PSS or MoO₃) on top of the active layer.
-
-
Top Electrode Deposition:
-
Deposit the top metal electrode (e.g., Gold (Au) or Silver (Ag)) by thermal evaporation through a shadow mask to define the active area of the device.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.[11]
-
Visualizations
Caption: Experimental workflow for fabricating an inverted organic solar cell.
Caption: Troubleshooting logic for low power conversion efficiency (PCE).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High-efficiency organic solar cells processed from a real green solvent - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. shu.elsevierpure.com [shu.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tunable J-type aggregation of silicon phthalocyanines in a surface-anchored metal–organic framework thin film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Energy Levels of the Electron Acceptor Materials on Organic Photovoltaic Cells [scirp.org]
- 10. The Energy Level Conundrum of Organic Semiconductors in Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 20. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. scilit.com [scilit.com]
Technical Support Center: Phthalocyanine Green Dispersion in Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the dispersion of Phthalocyanine (B1677752) Green (PG7) in polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is Phthalocyanine Green (PG7) and why is its dispersion in polymers critical?
This compound (PG7) is a synthetic, high-performance organic pigment known for its bright, intense green shade, and exceptional stability.[1][2] It possesses excellent resistance to heat, light, acids, and alkalis, making it a popular choice for coloring plastics, coatings, and inks.[1][2]
Proper dispersion is crucial because it directly impacts the final product's aesthetic and functional properties. Good dispersion ensures:
-
Optimal Color Strength and Brightness: Uniform distribution of pigment particles maximizes their color development.[3]
-
High Gloss and Transparency: Agglomerates (clumps of pigment) can scatter light, leading to reduced gloss and opacity.[4]
-
Consistent and Reproducible Color: Prevents streaks, specks, and color variation in the final product.[5]
-
Preservation of Mechanical Properties: Large agglomerates can act as stress concentrators, potentially compromising the mechanical integrity of the polymer.[6][7]
Q2: What are the primary challenges in dispersing this compound?
The primary challenge lies in overcoming the strong cohesive forces between the fine primary pigment particles, which causes them to form larger aggregates and agglomerates.[8][9] Phthalocyanine pigments, due to their high surface energy, have a strong tendency to clump together.[9] The dispersion process involves three key steps: wetting the pigment surface, breaking down these agglomerates (deagglomeration), and preventing them from reforming (stabilization).[10]
Q3: What key factors influence the dispersion of PG7 in polymers?
Several factors can influence the quality of dispersion:
-
Pigment Characteristics: Primary particle size, shape, and surface chemistry are critical. Smaller particles have higher surface energy and a greater tendency to agglomerate.[9][10]
-
Polymer Matrix: The viscosity and polarity of the polymer melt affect its ability to wet the pigment surface and break down agglomerates.[9]
-
Dispersing Agents/Additives: The selection of an appropriate dispersing agent is vital to wet the pigment and stabilize the dispersion.[8][11]
-
Processing Parameters: The equipment (e.g., extruder type), screw configuration, temperature, and shear rate applied during compounding significantly impact the breakdown of agglomerates.[5][9]
Q4: What types of dispersing agents are effective for this compound?
Dispersing agents, or dispersants, are crucial for achieving a stable dispersion. They function by adsorbing onto the pigment surface, reducing interfacial tension, and preventing re-agglomeration through steric or electrostatic hindrance.[12]
Commonly used dispersants include:
-
Surfactants: Non-ionic surfactants like Triton X-100 have been shown to improve the dispersion of this compound.[11]
-
Polymeric Dispersants: These are high molecular weight polymers with pigment-affinic "anchor" groups and polymer-compatible "tail" groups. They provide effective steric stabilization.
-
Silicone-based Additives: Modified silicone waxes can act as hyperdispersants, improving pigment distribution and the rheological properties of the polymer melt.[5]
-
Synergists: These are often pigment derivatives that co-crystallize with the pigment, modifying its surface to improve dispersant adsorption and prevent flocculation.
Q5: How is the quality of pigment dispersion measured and evaluated?
Several analytical methods are used to assess the degree of pigment dispersion:
-
Fineness of Grind (Hegman Gauge): This method provides a quick assessment of the largest agglomerates in a liquid dispersion by drawing it down a calibrated channel.[3][13]
-
Filter Pressure Value (FPV) Test: This is a common industrial method for masterbatches, where the molten polymer-pigment mixture is extruded through a fine screen pack. A rapid rise in pressure indicates poor dispersion due to filter clogging by agglomerates.[9]
-
Microscopy: Light microscopy or electron microscopy (SEM, TEM) allows for direct visualization of the pigment particles and agglomerates within the polymer matrix.[3][13]
-
Colorimetric Analysis: Measuring color strength (tinting strength) and shade can indirectly indicate dispersion quality. A well-dispersed pigment will exhibit higher color strength.[9]
-
Rheological Measurements: The viscosity of the polymer-pigment system is sensitive to the state of dispersion. Poorly dispersed systems often exhibit higher viscosity.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the dispersion of this compound in polymers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Color Strength or Dull Shade | 1. Incomplete deagglomeration of pigment particles.[9] 2. Flocculation (re-agglomeration) of dispersed particles. 3. Insufficient pigment loading. | 1. Increase mixing energy (higher shear rate, longer mixing time, optimized screw design).[5] 2. Optimize the type and concentration of the dispersing agent to ensure particle stabilization.[11] 3. Verify and adjust the pigment-to-polymer ratio. |
| Specks, Streaks, or Unmelted Particles in Final Product | 1. Presence of large, undispersed pigment agglomerates.[5] 2. Inadequate processing temperature (polymer viscosity too high). 3. Poor compatibility between the pigment, carrier resin, and main polymer. | 1. Improve initial mixing of pigment and polymer (e.g., use a high-intensity mixer). 2. Increase the processing temperature within the polymer's degradation limits to lower melt viscosity.[9] 3. Select a masterbatch carrier resin that is highly compatible with the final polymer. Consider using a compatibilizer. |
| Inconsistent Color Between Batches | 1. Variation in raw materials (pigment, polymer, additives). 2. Inconsistent processing parameters (temperature, screw speed, residence time). 3. Electrostatic effects causing uneven mixing of masterbatch and raw material.[5] | 1. Implement stringent quality control for all incoming raw materials. 2. Precisely control and monitor processing parameters for each run.[6] 3. Consider using antistatic agents in the masterbatch formulation.[5] |
| Increased Filter Pressure / Screen Clogging | 1. Poor pigment dispersion leading to large agglomerates blocking the filter screen.[9] 2. Pigment or additive degradation at processing temperatures. | 1. Improve dispersion by adjusting processing conditions (e.g., multiple extrusion passes) or formulation (e.g., better dispersant).[9] 2. Confirm the thermal stability of all components at the processing temperature. PG7 is generally very heat stable.[1][14] |
| Negative Impact on Mechanical Properties (e.g., Brittleness) | 1. Pigment agglomerates acting as stress concentration points.[7] 2. Phthalocyanine pigments acting as nucleating agents, altering the polymer's crystalline structure and causing shrinkage or warpage.[6] | 1. Focus on achieving the finest possible dispersion to minimize the size of agglomerates. 2. Adjust mold temperature and cooling rates to manage crystallization effects. Evaluate different pigment grades, as some may have less of a nucleating effect. |
Data Presentation & Experimental Protocols
Quantitative Data Summary
The following tables summarize quantitative data on factors affecting PG7 dispersion.
Table 1: Effect of Dispersant (Triton X-100) Concentration on PG7 Dispersion (Data synthesized from a study on mini-emulsion polymerization)[11]
| Dispersant Conc. (% w/v) | Observation | Resulting Particle Characteristics | Dispersion Quality |
| 0% | Mini-emulsion instability | Bimodal distribution (3-4 µm and 200-300 nm particles) | Poor |
| 0.2% | Improved stability | Uniform spherical particles (200-300 nm) | Good |
| 0.4% | Well-stabilized emulsion | Uniform spherical particles (200-300 nm) | Optimal |
| 0.8% | Stable emulsion | Uniform spherical particles (200-300 nm) | Good |
Table 2: Influence of Extrusion Passes on Dispersion Quality of PG7 in Polyamide 6 (Data based on a study optimizing an industrial extrusion process)[9]
| Processing Condition | Filter Pressure Value (FPV) Reduction | Relative Color Strength (RCS) Increase |
| Standard Single Extrusion | Baseline | Baseline |
| Triple Extrusion (without filtration) | ~84% | ~50% |
Note: While effective for dispersion, multiple extrusions may risk thermal degradation of the polymer matrix.[9]
Experimental Protocol: Evaluating Dispersion via Light Microscopy
This protocol provides a method for the qualitative assessment of pigment dispersion in a polymer matrix.
Objective: To visually inspect the size and distribution of this compound agglomerates in a polymer sample.[3]
Materials & Equipment:
-
Polymer sample containing dispersed PG7 (e.g., a thin film, a microtomed section of a molded part, or a liquid dispersion).
-
Glass microscope slides and coverslips.
-
Light microscope with transmitted light capabilities and objectives (e.g., 10x, 40x, 100x).
-
Digital camera for microscopy.
-
Immersion oil (for high magnification).
-
Microtome (for solid samples).
-
Dispersing medium/solvent (for liquid samples, if needed).
Methodology:
-
Sample Preparation:
-
For Solid Samples: Use a microtome to slice a very thin section (5-20 µm) from the molded part. The section must be thin enough to be transparent.
-
For Polymer Films: Cut a small piece of the film. If the film is too dark, consider hot pressing a small amount of material into a thinner film.
-
For Liquid Dispersions: Place a small drop of the liquid onto a microscope slide and carefully place a coverslip over it, avoiding air bubbles.
-
-
Microscope Setup:
-
Place the prepared slide on the microscope stage.
-
Start with the lowest power objective (e.g., 10x) to focus on the sample and get an overview of the dispersion.
-
-
Observation and Analysis:
-
Scan different areas of the sample to assess the uniformity of the dispersion.
-
Switch to higher magnification objectives (40x, 100x) to examine individual particles and agglomerates.
-
Look for:
-
Good Dispersion: A uniform field of color with very few, small, individual particles visible at high magnification.
-
Poor Dispersion: The presence of large, dark, and irregularly shaped agglomerates. Note their size, shape, and frequency.
-
Flocculation: A "lacy" or net-like structure of loosely bound particles.
-
-
-
Image Capture:
-
Capture representative images at different magnifications for good and poor areas of dispersion.
-
Include a scale bar in the images to allow for estimation of agglomerate sizes.
-
-
Reporting:
-
Describe the visual characteristics of the dispersion, comparing different samples or different areas of the same sample.
-
Use captured images to support the qualitative assessment.
-
Visualizations
Troubleshooting Workflow for Poor Pigment Dispersion
Caption: A logical workflow for troubleshooting poor this compound dispersion issues.
Experimental Workflow for Evaluating a Dispersing Agent
Caption: A standard experimental workflow for comparing and evaluating dispersing agents.
References
- 1. This compound G - Wikipedia [en.wikipedia.org]
- 2. zeyachem.net [zeyachem.net]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. News - What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? [siliketech.com]
- 6. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 7. The Effect of Agglomeration on the Electrical and Mechanical Properties of Polymer Matrix Nanocomposites Reinforced with Carbon Nanotubes [mdpi.com]
- 8. Phthalocyanine Pigments, Phthalocyanine Blue 15.0, this compound 7 | [vipulorganics.com]
- 9. iris.unitn.it [iris.unitn.it]
- 10. abbeymb.com [abbeymb.com]
- 11. inha.elsevierpure.com [inha.elsevierpure.com]
- 12. ir.library.louisville.edu [ir.library.louisville.edu]
- 13. paint.org [paint.org]
- 14. pigments.com [pigments.com]
Technical Support Center: Overcoming Quenching Effects with Phthalocyanine Green Fluorophores
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phthalocyanine (B1677752) green fluorophores in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to fluorescence quenching.
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
A diminished or absent signal is a frequent issue in fluorescence-based experiments. The following table outlines potential causes and recommended solutions when working with Phthalocyanine green.
| Potential Cause | Recommended Solution | Experimental Context |
| Low Fluorophore Concentration | Perform a concentration titration to identify the optimal concentration that balances signal intensity with minimal quenching. | General Spectroscopy & Microscopy |
| Aggregation-Induced Quenching | - Use a high-purity, anhydrous solvent such as DMSO, DMF, or THF. - Add a non-ionic surfactant like Tween-20 (typically at a concentration of 0.05% to 0.1%) to the buffer to aid in disaggregation.[1][2] - Consider chemical modification of the phthalocyanine with bulky substituents to sterically hinder aggregation. | Solution-based assays, High-concentration samples |
| Photobleaching | - Minimize exposure of the sample to the excitation light source. - Use an anti-fade mounting medium for microscopy samples. - Reduce the intensity of the excitation light using neutral density filters. | Fluorescence Microscopy, Time-lapse imaging |
| Incorrect Instrument Settings | - Ensure the excitation and emission filters are appropriate for the spectral properties of this compound. - Verify that the light source is properly aligned and functioning optimally. - For microscopy, ensure all optical components are clean and correctly aligned. | All fluorescence-based experiments |
| Inefficient Labeling | - Optimize the molar ratio of dye to protein during conjugation. - Ensure the pH of the reaction buffer is within the optimal range for the labeling chemistry (typically pH 7-9 for NHS esters). - Confirm the purity of the protein and the reactivity of the dye. | Protein labeling, Immunofluorescence |
| Environmental Quenching | - Degas solvents to remove dissolved oxygen, a known quencher of fluorescence. - Be aware of potential quenching by components of your experimental buffer or medium. | All fluorescence-based experiments |
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for this compound?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, a primary cause of quenching is the formation of non-fluorescent aggregates, where the molecules stack together, leading to a loss of fluorescence. This is particularly problematic in aqueous solutions and at high concentrations.
Q2: How can I prevent my this compound from aggregating in solution?
A2: To prevent aggregation, you can employ several strategies. Using organic solvents like DMSO or DMF can help keep the molecules in their monomeric, fluorescent state. For aqueous solutions, the addition of a surfactant, such as Tween-20, can help to break up aggregates and stabilize the monomeric form.[1] Modifying the phthalocyanine molecule with bulky side chains can also sterically hinder aggregation.
Q3: My this compound signal fades quickly during imaging. What is happening and how can I fix it?
A3: The rapid fading of your signal is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light. To mitigate this, you should minimize the sample's exposure to the light source by using the shutter when not actively acquiring images. Reducing the intensity of the excitation light and using an anti-fade mounting medium can also significantly improve the photostability of your sample.
Q4: What is the optimal concentration range for using this compound?
A4: The optimal concentration is highly application-dependent and should be determined empirically through a concentration titration. The goal is to find a concentration that provides a strong signal without significant self-quenching due to aggregation.
Q5: Can I use this compound for protein labeling?
A5: Yes, this compound can be functionalized with reactive groups like N-hydroxysuccinimide (NHS) esters to enable covalent labeling of proteins and other biomolecules. It is crucial to follow a well-defined labeling protocol to ensure efficient conjugation and removal of unreacted dye.
Quantitative Data
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following table provides the fluorescence quantum yields for Zinc Phthalocyanine (ZnPc), a closely related compound to many this compound dyes, in various solvents. Note that the specific quantum yield of chlorinated copper phthalocyanine may vary.
| Fluorophore | Solvent | Fluorescence Quantum Yield (ΦF) |
| Zinc Phthalocyanine (ZnPc) | DMSO | 0.15 |
| Zinc Phthalocyanine (ZnPc) | DMF | 0.16 |
| Zinc Phthalocyanine (ZnPc) | THF | 0.22 |
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~700 | ~715 | Varies | Very High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High[3] |
| FITC (Fluorescein) | 494 | 518 | 0.92 | Low[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol provides a general guideline for conjugating an NHS-ester-activated this compound dye to a protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester, dissolved in anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of the purified protein to 1-5 mg/mL in the reaction buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the dye solution to the protein solution at a molar ratio that needs to be optimized for your specific protein and dye. A good starting point is a 10-fold molar excess of dye.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Reducing Aggregation of this compound with a Surfactant
This protocol describes how to use a non-ionic surfactant to minimize aggregation of this compound in aqueous solutions.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS)
-
Tween-20 stock solution (e.g., 10%)
Procedure:
-
Prepare the this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare the Working Buffer: To your aqueous buffer, add Tween-20 to a final concentration of 0.05% to 0.1%. For example, add 50-100 µL of a 10% Tween-20 stock solution to 10 mL of buffer.
-
Dilution: Dilute the this compound stock solution into the Tween-20-containing buffer to the desired final concentration.
-
Incubation: Allow the solution to equilibrate for a few minutes before taking fluorescence measurements.
Visualizations
De-excitation Pathways of a Fluorophore
Caption: Jablonski diagram illustrating the competing de-excitation pathways for a fluorophore.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow for troubleshooting low fluorescence signal with this compound.
Protein Labeling Workflow
Caption: A step-by-step workflow for labeling proteins with this compound NHS ester.
References
Technical Support Center: Stabilizing Phthalocyanine Green Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing Phthalocyanine (B1677752) Green (Phthalo Green) formulations against flocculation.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the formulation of Phthalo Green dispersions.
Issue 1: Rapid Sedimentation or Flocculation Observed in the Formulation
Possible Causes:
-
Inadequate wetting of the pigment particles.
-
Insufficient amount or inappropriate type of dispersing agent.
-
Incorrect pH of the formulation.[1]
-
High surface tension of the liquid medium.
Troubleshooting Steps:
-
Verify Wetting Agent: Ensure a suitable wetting agent is used to displace air from the pigment surface, allowing the liquid medium to coat the particles. Surfactants with good wetting properties are essential in the initial dispersion stage.
-
Optimize Dispersant Concentration: The concentration of the dispersing agent is critical. An insufficient amount will not provide an adequate barrier to prevent particle agglomeration. Conversely, an excessive amount can sometimes lead to viscosity issues or other instabilities.[2] It is recommended to perform a ladder study to determine the optimal concentration.
-
Select the Appropriate Dispersant Type: Phthalo Green pigments are organic and often require polymeric dispersants that provide steric stabilization.[2][3][4] For aqueous systems, anionic dispersants can also be effective.[2] The choice of dispersant will depend on the solvent system (aqueous or solvent-borne) and the specific grade of Phthalo Green.
-
Adjust pH: For water-based formulations, the pH should be optimized. A pH of around 7-8 is often recommended for optimal performance of Bluish Green Phthalocyanine Green pigment pastes.[1]
-
Evaluate Solvent Compatibility: Ensure the chosen solvent system is compatible with the pigment and the stabilizer. Incompatibility can lead to poor dispersion and flocculation.
Issue 2: High Viscosity of the Pigment Dispersion
Possible Causes:
-
Poor pigment dispersion leading to the formation of aggregates.
-
Excessive concentration of the dispersing agent.
-
Inappropriate solvent system.
Troubleshooting Steps:
-
Improve Dispersion Efficiency: Ensure high-shear mixing is employed to break down pigment agglomerates effectively. The use of bead mills can produce dispersions with a narrower particle size distribution and potentially better viscosity compared to high-speed dispersers.
-
Review Dispersant Level: While essential for stability, an excess of certain polymeric dispersants can lead to an increase in viscosity. Re-evaluate the optimal concentration through a dosage optimization study.
-
Solvent Selection: The solvent can significantly impact the viscosity of the formulation. Ensure the solvent has good compatibility with the resin and dispersant system.
Issue 3: Color Shift or Loss of Color Strength Upon Storage
Possible Causes:
-
Flocculation of pigment particles over time.
-
Pigment degradation due to chemical incompatibility or exposure to light.
-
Ostwald ripening in polydisperse systems.
Troubleshooting Steps:
-
Assess Long-Term Stability: Conduct accelerated stability testing at elevated temperatures to predict long-term storage stability. Monitor particle size and viscosity over time.
-
Enhance Stabilization: If flocculation is the cause, a more robust stabilization system may be required. This could involve using a higher molecular weight polymeric dispersant or a combination of stabilizers.
-
Ensure Chemical Compatibility: Verify that all components in the formulation are chemically compatible with the Phthalo Green pigment. Phthalo Green is generally chemically stable but can be affected by strong acids.[5]
-
Protect from Light: While Phthalo Green has excellent lightfastness, prolonged exposure to high-intensity UV light can eventually lead to degradation.[5] Store formulations in opaque containers.
Frequently Asked Questions (FAQs)
Q1: What is flocculation and why is it a problem for this compound formulations?
A1: Flocculation is the process where pigment particles, which are initially dispersed, clump together to form larger aggregates. This is a problem because it can lead to a loss of color strength, decreased gloss, increased viscosity, and sedimentation of the pigment in the formulation. Flocculation indicates an unstable dispersion.
Q2: What are the main types of stabilizers used for this compound?
A2: The most common stabilizers are polymeric dispersants, which work through steric hindrance to keep pigment particles separated. Surfactants are also used, primarily as wetting agents in the initial dispersion phase. For aqueous systems, anionic dispersants that provide electrostatic stabilization can be employed.
Q3: How do I determine the right amount of dispersant to use?
A3: The optimal amount of dispersant is typically determined by creating a series of formulations with varying dispersant concentrations (a "ladder study"). The viscosity and particle size of these formulations are then measured. The optimal concentration is usually the one that provides the lowest viscosity and the smallest, most stable particle size over time.
Q4: What is the difference between Pigment Green 7 (PG7) and Pigment Green 36 (PG36)? Does this affect stabilization?
A4: Pigment Green 7 is a chlorinated copper phthalocyanine.[6] Pigment Green 36 is a brominated and chlorinated copper phthalocyanine, which gives it a more yellowish-green shade.[6] While both are chemically robust, their surface properties can differ slightly, which may influence the choice and optimal concentration of the stabilizing agent. It is always recommended to test the stability of the specific pigment grade you are using.
Q5: Can I use a combination of stabilizers?
A5: Yes, in some cases, a combination of a wetting agent and a polymeric dispersant can provide superior performance. The wetting agent aids in the initial dispersion, while the polymeric dispersant provides long-term stability.
Data Presentation
Table 1: Illustrative Comparison of Dispersant Performance on this compound (PG7) Dispersion
| Dispersant Type | Concentration (% on Pigment Weight) | Initial Viscosity (KU) | Particle Size (d50, nm) | Stability after 1 week at 50°C |
| Polymeric Dispersant A | 2.0 | 95 | 250 | Stable, no significant change |
| 4.0 | 85 | 180 | Stable, no significant change | |
| 6.0 | 88 | 175 | Stable, slight viscosity increase | |
| Anionic Surfactant B | 1.0 | 105 | 400 | Moderate flocculation observed |
| 2.0 | 98 | 320 | Some sedimentation | |
| 3.0 | 102 | 310 | Some sedimentation | |
| No Dispersant | 0.0 | >120 | >1000 | Severe flocculation and sedimentation |
Note: This table presents illustrative data. Actual results will vary depending on the specific dispersant, pigment grade, and formulation.
Experimental Protocols
Protocol 1: Determination of Optimal Dispersant Concentration via Viscosity Measurement
Objective: To identify the dispersant concentration that yields the lowest viscosity for a this compound dispersion.
Materials:
-
This compound pigment
-
Liquid medium (solvent or water)
-
Wetting agent (if required)
-
Polymeric dispersant
-
High-speed disperser or bead mill
-
Viscometer (e.g., Krebs unit viscometer)
Procedure:
-
Prepare a series of pre-mixes. For each, weigh the liquid medium and wetting agent (if used) into a dispersing vessel.
-
Under agitation, slowly add the this compound pigment.
-
To each pre-mix, add a different concentration of the polymeric dispersant (e.g., 1%, 2%, 3%, 4%, 5%, 6% active dispersant on pigment weight).
-
Disperse each sample under high shear for a set amount of time (e.g., 30 minutes). Ensure all samples are dispersed under identical conditions.
-
Allow the samples to cool to a constant temperature (e.g., 25°C).
-
Measure the viscosity of each sample using a viscometer.
-
Plot the viscosity as a function of the dispersant concentration. The concentration that corresponds to the minimum viscosity is the optimal concentration.
Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the particle size distribution of a this compound dispersion to assess the degree of dispersion and stability.
Materials:
-
This compound dispersion sample
-
Appropriate solvent for dilution
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute a small aliquot of the this compound dispersion with a suitable solvent. The dilution factor will depend on the instrument's requirements and the initial concentration of the dispersion. The goal is to achieve a concentration that is optimal for light scattering measurements without causing multiple scattering effects.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions. Set the measurement parameters, including the temperature (typically 25°C), solvent refractive index, and viscosity.
-
Measurement:
-
Transfer the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time and use this to calculate the particle size distribution.
-
-
Data Analysis: The instrument software will typically provide the average particle size (Z-average), the polydispersity index (PDI), and the particle size distribution by intensity, volume, and number. A smaller Z-average and a lower PDI generally indicate a better dispersion.
-
Stability Assessment: To assess stability, repeat the particle size measurement after storing the sample under specific conditions (e.g., at an elevated temperature for a set period). A significant increase in particle size over time indicates instability and potential flocculation.
Visualizations
Caption: Mechanism of Flocculation and Stabilization.
Caption: Workflow for Stabilizing Phthalo Green Formulations.
References
- 1. Which formulation considerations are important when using Bluish Green this compound pigment in Water Base Pigment paste? - Gajanan Organics LLP [gajananorganics.com]
- 2. research-archive.org [research-archive.org]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. zeyachem.net [zeyachem.net]
- 6. tingeblends.com [tingeblends.com]
Technical Support Center: Phthalocyanine Green Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Phthalocyanine (B1677752) Green (C.I. Pigment Green 7).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Phthalocyanine Green and how is it synthesized?
This compound (PG) is a high-performance synthetic pigment belonging to the phthalocyanine dye group. It is a complex of copper (II) with a chlorinated phthalocyanine macrocycle. The synthesis is typically a two-step process:
-
Formation of Copper Phthalocyanine (Blue): This precursor is often synthesized by reacting phthalic anhydride (B1165640) or phthalonitrile (B49051) with a copper salt and a nitrogen source like urea.[1]
-
Chlorination: The copper phthalocyanine blue is then chlorinated to produce the green pigment.[2] This is commonly done in a molten salt mixture (e.g., AlCl₃-NaCl) or a high-boiling solvent, with chlorine gas as the chlorinating agent.[2] The final product is a mixture of isomers with varying degrees of chlorination.
Q2: What are the most common impurities in this compound synthesis?
Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual copper phthalocyanine blue, phthalonitrile, or phthalic anhydride.
-
Under-chlorinated Species: Copper phthalocyanine molecules with fewer than the desired 14-16 chlorine atoms. This is a very common impurity as the final chlorine atoms are difficult to add.
-
Catalyst Residues: Inorganic salts, particularly aluminum compounds if AlCl₃ is used as a catalyst. These can dull the final color.[3]
-
Organic By-products: Phthalimide (from oxidation) and other decomposition products can form, especially under harsh reaction conditions.[4]
-
Trapped Solvents: High-boiling point solvents used during the reaction or purification can be retained in the final product.
Q3: Why is the color of my final product dull or has a bluish tint?
A dull or off-color product is a primary indicator of impurities.
-
Bluish Tint: This is most often caused by the presence of unreacted copper phthalocyanine (which is blue) or a low degree of chlorination. The absorption spectrum of the molecule shifts from blue to green as more chlorine atoms are added.
-
Dull Green: This can be caused by catalyst residues (like aluminum) or other inorganic impurities that reduce the pigment's brightness.[3] Organic by-products can also negatively affect the color.
Q4: What is the purpose of acid and base washing during purification?
Acid and base washing is a critical purification step to remove inorganic impurities.
-
Acid Wash (e.g., HCl, H₂SO₄): This step effectively removes metallic and catalyst residues.
-
Base Wash (e.g., NaOH): This helps to neutralize the sample after the acid wash and remove any acidic organic by-products. This sequence of washing helps to significantly improve the brightness and overall purity of the pigment.[3][5]
Q5: Is recrystallization from concentrated sulfuric acid a good purification method?
Yes, it is a powerful but challenging method. Dissolving the crude phthalocyanine in concentrated sulfuric acid and then reprecipitating it by adding the solution to water is a highly effective way to remove many organic and inorganic impurities.[6][7] However, this "acid pasting" or "acid reprecipitation" process can produce very fine particles that are difficult to filter and may require specific conditions to grow larger, more filterable crystals of the phthalocyanine sulfate (B86663) intermediate.[6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and purification.
Problem: The reaction yields are consistently low.
-
Possible Cause: Incomplete reaction due to insufficient time, incorrect temperature, or inactive catalysts. Side reactions may also be consuming the starting materials.
-
Suggested Solution:
-
Verify Reaction Conditions: Ensure the temperature is optimal for the specific method (phthalonitrile vs. phthalic anhydride route). Extend the reaction time if necessary.
-
Check Reagent Purity: Use purified phthalonitrile or phthalic anhydride. Impurities in starting materials can inhibit the reaction.
-
Optimize Catalyst: Ensure the correct amount of catalyst (e.g., ammonium (B1175870) molybdate (B1676688) for the phthalic anhydride route) is used and that it is active.
-
Refine Work-up: Minimize product loss during filtration and washing steps. Ensure complete precipitation during the work-up.
-
Problem: The final product color is inconsistent between batches.
-
Possible Cause: Poor control over the chlorination step, leading to batch-to-batch variation in the average number of chlorine atoms per molecule.
-
Suggested Solution:
-
Standardize Chlorination: Precisely control the temperature, reaction time, and flow rate of chlorine gas.
-
Monitor Reaction: If possible, take small samples during the reaction to monitor the color change and determine the optimal endpoint.
-
Ensure Homogeneity: Use effective stirring to ensure the reaction mixture is homogenous, preventing localized areas of under- or over-chlorination.
-
Problem: The pigment has poor dispersibility in organic solvents or polymers.
-
Possible Cause: The pigment particles are highly aggregated or are in an unsuitable crystal form (polymorph).
-
Suggested Solution:
-
Solvent Treatment: After initial purification, perform a "flushing" step by refluxing the pigment presscake in an organic solvent (e.g., monochlorobenzene) with surfactants.[2] This helps to break down aggregates and condition the pigment particles.
-
Milling: Mechanical grinding or milling of the dried pigment can reduce particle size and improve dispersibility.
-
Explore Alternative Synthesis: Methods like solvothermal synthesis can offer better control over the crystal form and particle morphology, leading to improved properties.[8]
-
Problem: The product is extremely difficult to filter after acid reprecipitation.
-
Possible Cause: The reprecipitation process formed extremely fine, amorphous particles that clog the filter medium.
-
Suggested Solution:
-
Control Precipitation: Add the sulfuric acid solution to a large volume of cold water or ice slowly and with vigorous stirring. This can promote the formation of larger particles.
-
Crystal Growth Step: Some protocols suggest holding the sulfuric acid mixture at an elevated temperature (e.g., 70-80°C) before precipitation to allow for the growth of larger phthalocyanine sulfate crystals, which are easier to filter.[6]
-
Use Filter Aids: Employ a filter aid like Celite to improve filtration speed, but be aware that this will need to be removed in a subsequent step if ultra-high purity is required.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Summary of Common Impurities and Recommended Removal Strategies
| Impurity Type | Specific Example | Primary Impact | Recommended Purification Method |
| Unreacted Precursor | Copper Phthalocyanine (Blue) | Bluish tint, incorrect shade | Sulfuric Acid Reprecipitation, Optimized Chlorination |
| Catalyst Residue | Aluminum salts (from AlCl₃) | Dull, faded color | Thorough Acid/Base Washing |
| Inorganic Salts | Sodium Chloride (from melt) | Reduced pigment strength | Washing with hot water |
| Organic By-products | Phthalimide, decomposition products | Poor dispersibility, dull color | Solvent Treatment (Reflux), Sulfuric Acid Reprecipitation |
| Under-chlorinated Species | C₃₂H₂Cl₁₄CuN₈ | Bluish-green shade | Increase chlorination time, temperature, or reagent concentration |
Experimental Protocols
Protocol 1: General Acid-Base Washing Purification
This protocol is intended for the initial purification of crude this compound to remove catalyst residues and other inorganic impurities.
-
Acid Wash:
-
Suspend the crude pigment cake in a 1-5% aqueous hydrochloric acid (HCl) solution.
-
Stir the slurry at an elevated temperature (e.g., 80-95°C) for 1-2 hours.
-
Filter the mixture and wash the resulting pigment cake with hot water until the filtrate is neutral (pH ~7).
-
-
Base Wash:
-
Resuspend the acid-washed cake in a 1-2% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Stir the slurry at 80-95°C for 1-1.5 hours.[9]
-
Filter the mixture and wash the final pigment cake thoroughly with hot water until the filtrate is neutral and free of salts.
-
-
Drying: Dry the purified pigment in an oven at 80-90°C until a constant weight is achieved.[9]
Protocol 2: Purification by Sulfuric Acid Reprecipitation
This method is highly effective for removing stubborn organic impurities and unreacted precursors. Caution: Handle concentrated sulfuric acid with extreme care in a fume hood using appropriate personal protective equipment.
-
Dissolution: Slowly and carefully add the crude this compound pigment to 8-10 parts by weight of 98% sulfuric acid with stirring. Control the temperature to prevent overheating.
-
Stirring: Continue stirring the mixture until the pigment is fully dissolved, forming a dark solution of copper phthalocyanine sulfate. This may take 1-4 hours.[6][9]
-
Precipitation (Drowning): Prepare a separate vessel containing a large volume (at least 10 times the volume of the acid solution) of an ice/water mixture.
-
Slowly pour the sulfuric acid/pigment solution into the vigorously stirred ice/water. The purified pigment will precipitate out. Maintain a low temperature throughout the addition.[7][9]
-
Isolation: Filter the precipitated pigment from the diluted acid solution.
-
Washing: Wash the filter cake extensively with water until the filtrate is acid-free (check with pH paper).
-
Drying: Dry the purified pigment in an oven.
Section 4: Visual Guides
The following diagrams illustrate key workflows and logical steps for troubleshooting the synthesis process.
References
- 1. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4236933A - Process for this compound pigment - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis and purification of metallooctachlorophthalocya... [degruyterbrill.com]
- 6. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
- 7. US2225302A - Purification of crude phthalocyanine pigments - Google Patents [patents.google.com]
- 8. A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04064B [pubs.rsc.org]
- 9. CN113527907A - Preparation process of this compound pigment for solvent ink - Google Patents [patents.google.com]
Validation & Comparative
Purity Analysis of Phthalocyanine Green: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development requiring high-purity Phthalocyanine (B1677752) Green (Pigment Green 7), a robust analytical methodology for purity assessment is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and UV-Visible (UV-Vis) Spectroscopy—for the comprehensive purity analysis of Phthalocyanine Green.
This compound, a chlorinated copper phthalocyanine, is prized for its stability and vibrant color. However, its synthesis through the chlorination of copper phthalocyanine blue can lead to impurities. These include under-chlorinated intermediates (e.g., Phthalocyanine Blue), isomers with varying degrees of chlorination, and other process-related impurities. Ensuring the purity of this compound is paramount for its application in sensitive fields where contaminants can impact performance and safety.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for the purity analysis of this compound. A reverse-phase HPLC method can effectively separate the main component from its less chlorinated and other organic impurities.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of concentrated sulfuric acid followed by careful dilution. Due to the low solubility of this compound in common organic solvents, concentrated sulfuric acid is often used for initial dissolution, followed by precipitation and redissolution in an appropriate organic solvent for HPLC analysis. For a less aggressive approach, sonication in a high-boiling point organic solvent like DMF can be employed.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 670 nm (for Phthalocyanine Blue impurities) and a wavelength closer to the absorption maximum of this compound (around 700-750 nm, though the Q-band is complex). Monitoring multiple wavelengths is recommended.
Data Presentation: HPLC Performance
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Alternative Analytical Techniques
While HPLC is a robust method for quantitative purity analysis, other techniques can provide complementary information.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a destructive analytical technique that involves thermally decomposing the sample in an inert atmosphere, followed by separation and identification of the resulting fragments by GC-MS. This method is particularly useful for identifying the specific chemical structure of the pigment and its halogenated byproducts.
Experimental Protocol: Py-GC-MS
1. Sample Preparation:
-
Place a small amount (approximately 100 µg) of the this compound sample into a pyrolysis sample cup.
2. Py-GC-MS Conditions:
-
Pyrolyzer Temperature: 700 °C.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive technique that can be used for a qualitative assessment of purity. The presence of impurities with different chromophores, such as the precursor Phthalocyanine Blue, can be detected by shifts in the absorption maxima or the appearance of shoulder peaks.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., DMF or concentrated sulfuric acid) to achieve an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
2. UV-Vis Conditions:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 300-900 nm.
-
Blank: The solvent used for sample preparation.
-
Analysis: The characteristic Q-band of this compound should be observed. The presence of a significant peak around 670 nm may indicate the presence of Phthalocyanine Blue impurity.
Comparison of Analytical Techniques
| Feature | HPLC | Py-GC-MS | UV-Vis Spectroscopy |
| Principle | Separation based on polarity | Thermal decomposition and fragment analysis | Light absorption by chromophores |
| Primary Use | Quantitative Purity Analysis | Structural Identification | Qualitative Purity Assessment |
| Sample Prep | Moderate (dissolution & filtration) | Minimal | Simple (dissolution) |
| Destructive? | No | Yes | No |
| Sensitivity | High | Very High | Moderate |
| Quantitative? | Yes | Semi-quantitative without standards | Limited for similar impurities |
| Cost | Moderate to High | High | Low |
Visualizing the Workflow and Relationships
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for accurate and precise quantification of impurities. Py-GC-MS serves as an excellent confirmatory tool for the structural elucidation of unknown impurities and for providing a detailed fingerprint of the material. UV-Vis Spectroscopy offers a rapid and cost-effective method for initial quality screening. The selection of the most appropriate technique, or combination of techniques, will depend on the specific requirements of the research or application, balancing the need for quantitative accuracy, structural information, and analytical throughput.
A Comparative Analysis of Phthalocyanine Green and Porphyrins in Catalytic Oxidation
For researchers, scientists, and professionals in drug development, the choice of catalyst is pivotal for efficient and selective chemical transformations. This guide provides an objective comparison of the catalytic activity of Phthalocyanine (B1677752) Green and porphyrins, focusing on alcohol oxidation, supported by experimental data and detailed protocols.
Porphyrins and phthalocyanines are structurally related macrocyclic compounds renowned for their ability to chelate metal ions and catalyze a variety of chemical reactions, including oxidations. While both classes of molecules can serve as effective catalysts, their performance can differ significantly based on the specific reaction, substrate, and conditions. This guide focuses on a comparison between a common Phthalocyanine Green (a chlorinated copper phthalocyanine) and a representative porphyrin (a copper porphyrin) in the context of alcohol oxidation.
Quantitative Performance in Alcohol Oxidation
Experimental evidence suggests that for certain oxidation reactions, phthalocyanine-based catalysts can exhibit superior activity compared to their porphyrin counterparts. A notable study on the oxidation of various alcohols using µ-nitrido diiron complexes found that the phthalocyanine-based catalyst was significantly more efficient than the analogous porphyrin complex.[1] This enhanced activity is rationalized by computational studies showing that the catalytic intermediates formed by the phthalocyanine complex are thermodynamically more stable.[1]
To provide a more direct comparison for this guide, we have compiled data from two separate studies on the oxidation of secondary benzylic alcohols using either copper phthalocyanine (CuPc) nanoparticles or copper tetraphenylporphyrin (B126558) (CuTPP) nanoparticles. While the substrates are slightly different, their structural similarity allows for a reasonable performance comparison under nanoparticle-based catalysis.
| Catalyst | Substrate | Oxidant | Solvent | Time (h) | Temperature (°C) | Conversion/Yield (%) | Reference |
| Copper Phthalocyanine (CuPc) Nanoparticles | 1-Phenylethanol (B42297) | n-Bu4NHSO5 | Water | 2.8 | Room Temp. | 95% Conversion | [2] |
| Copper Tetraphenylporphyrin (CuTPP) Nanoparticles | o-Hydroxy benzyl (B1604629) alcohol | O2 + Isobutyraldehyde | DMF | 37 | 60 | 96.5% Yield | [3] |
| Copper Tetraphenylporphyrin (CuTPP) (Bulk) | o-Hydroxy benzyl alcohol | O2 + Isobutyraldehyde | DMF | 37 | 60 | ~2% Yield | [3] |
The data indicates that both nanoparticle formulations of copper phthalocyanine and copper tetraphenylporphyrin are highly effective catalysts for the oxidation of secondary benzylic alcohols, achieving high conversion and yield. It is particularly noteworthy that the nanoparticle formulation of CuTPP shows a dramatic increase in activity compared to its bulk counterpart, highlighting the importance of catalyst morphology and surface area.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the experimental protocols derived from the cited studies for the oxidation of alcohols using copper phthalocyanine and copper tetraphenylporphyrin nanoparticles.
Protocol 1: Oxidation of 1-Phenylethanol using Copper Phthalocyanine (CuPc) Nanoparticles[2]
-
Catalyst Synthesis (Nanoparticles): A detailed synthesis protocol for the CuPc nanoparticles is required for reproducibility, though not fully specified in the source text. Generally, such syntheses involve methods like reprecipitation or laser ablation to achieve nano-sized particles.
-
Reaction Setup: In a round-bottom flask, add 1-phenylethanol (1 mmol) and the CuPc nanoparticle catalyst.
-
Reaction Execution: Add an aqueous solution of tetra-n-butylammonium peroxomonosulfate (n-Bu4NHSO5) as the oxidant. Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within approximately 2.8 hours.
-
Product Analysis: After completion, extract the product with an organic solvent. Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity for the desired ketone product.
Protocol 2: Oxidation of o-Hydroxy Benzyl Alcohol using Copper Tetraphenylporphyrin (CuTPP) Nanoparticles[3]
-
Catalyst Synthesis (Nanoparticles): Dissolve 1.5 mg (0.002 mmol) of synthesized CuTPP in 4 ml of DMF. Prepare the nanoparticles using a mixed solvent and sonication technique.[3]
-
Reaction Setup: In a suitable reaction vessel, add the CuTPP nanoparticle catalyst to a solution of o-hydroxy benzyl alcohol in DMF.
-
Reaction Execution: Add isobutyraldehyde, which serves as a co-reductant to activate molecular oxygen. Pressurize the vessel with molecular oxygen (O2) and heat the reaction to 60°C. Maintain these conditions for 37 hours.
-
Monitoring and Work-up: Monitor the reaction by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Product Analysis: Quantify the yield of the resulting aldehyde product using GC with an appropriate internal standard.[3]
Catalytic Mechanism and Workflow
The catalytic oxidation of alcohols by both metallophthalocyanines and metalloporphyrins is generally understood to proceed through a common pathway involving a high-valent metal-oxo intermediate. This species is a powerful oxidizing agent that transfers its oxygen atom to the alcohol substrate.
The general workflow for a typical catalytic oxidation experiment is outlined below. This process involves careful preparation, execution, and analysis to ensure reliable and reproducible results.
Caption: General workflow for a catalytic oxidation experiment.
The catalytic cycle itself involves the metal center of the phthalocyanine or porphyrin complex. The catalyst is first activated by the oxidant to form a high-valent metal-oxo species. This reactive intermediate then abstracts a hydrogen atom from the alcohol, followed by a rebound step to form the carbonyl product and regenerate the catalyst.
Caption: Simplified catalytic cycle for alcohol oxidation.
References
Validating the Synthesis of Phthalocyanine Green: A Comparative Guide to Analytical Methods
The synthesis of Phthalocyanine (B1677752) Green (PG), a widely used pigment in inks, coatings, and plastics, requires rigorous analytical validation to ensure the desired chemical structure, purity, and stability.[1] This guide provides a comparative overview of key analytical techniques employed for the characterization and validation of Phatolocyanine Green synthesis, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in their analytical workflow.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are fundamental in confirming the synthesis of the Phthalocyanine Green macrocycle and identifying its key functional groups.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for confirming the formation of the phthalocyanine ring system, which exhibits characteristic intense absorption bands. The spectrum of this compound is distinguished by two main absorption regions: the Q-band in the visible region and the B-band (or Soret band) in the UV region.[2] The Q-band is particularly sensitive to the molecular environment and aggregation state.[3]
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups and fingerprint of the this compound molecule. The mid-infrared region reveals numerous sharp bands corresponding to the stretching and bending vibrations of the aromatic ring system.[4]
Table 1: Comparison of Spectroscopic Methods for this compound Validation
| Analytical Method | Information Provided | Typical Results for this compound | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Electronic transitions, confirmation of macrocycle formation, aggregation state. | Q-band: ~660-735 nm, B-band (Soret): ~320-370 nm.[5] Brominated types show maxima around 830-840 nm and 875-885 nm.[6] | Rapid, sensitive, provides information on electronic structure. | Limited structural information, solvent effects can be significant. |
| FTIR Spectroscopy | Presence of functional groups, molecular fingerprint. | C-H stretching: ~2919 cm⁻¹, Aromatic C=C and C-N stretching: 1700-500 cm⁻¹, Cu-N and C-Cl bending: ~949 cm⁻¹.[7] | High specificity, provides detailed structural information, non-destructive. | Sample preparation can be critical, interpretation can be complex. |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR. | Peaks at approximately 677 cm⁻¹, 1439 cm⁻¹, and 1533 cm⁻¹.[7] | Minimal sample preparation, can be used for in-situ analysis. | Fluorescence interference can be an issue. |
Diffraction and Thermal Methods for Structural and Stability Analysis
X-ray diffraction and thermal analysis provide crucial information about the crystalline structure and thermal stability of the synthesized this compound.
1. X-ray Diffraction (XRD)
XRD is essential for determining the crystalline structure (polymorphism) of this compound.[1] Different polymorphs (e.g., α, β) can exhibit varying physical properties. The diffraction pattern provides information on the arrangement of molecules in the solid state.[8]
2. Thermal Gravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the pigment by measuring its mass loss as a function of temperature. This is critical for applications where the pigment is exposed to high temperatures.
Table 2: Comparison of Diffraction and Thermal Methods for this compound Validation
| Analytical Method | Information Provided | Typical Results for this compound | Advantages | Disadvantages |
| X-ray Diffraction (XRD) | Crystalline structure, polymorphism (α, β forms), crystallite size.[9][10] | Characteristic diffraction peaks corresponding to the specific crystal lattice. | Provides fundamental information on solid-state structure, non-destructive. | Requires crystalline material, can be complex to analyze mixtures of polymorphs. |
| Thermal Gravimetric Analysis (TGA) | Thermal stability, decomposition temperature. | Main decomposition occurs between 300°C and 339°C.[11] | Quantitative information on thermal stability, relatively simple to perform. | Does not provide structural information on degradation products. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dimethylformamide, DMF) to achieve an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorption spectrum over a wavelength range of 200-900 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band and compare them to reference spectra of this compound.[6]
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the dry this compound pigment with potassium bromide (KBr) powder and pressing it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid powder directly.
-
Instrument Setup: Place the sample in the FTIR spectrometer.
-
Measurement: Acquire the infrared spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the known spectrum of this compound to confirm the presence of key functional groups and the overall molecular structure.[7]
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: Prepare a flat, powder sample of the synthesized this compound.
-
Instrument Setup: Mount the sample in a powder X-ray diffractometer.
-
Measurement: Scan the sample over a range of 2θ angles (e.g., 5-50°) using a monochromatic X-ray source (typically Cu Kα).
-
Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal phase and compare it with standard diffraction patterns for this compound polymorphs.[9]
Thermal Gravimetric Analysis (TGA) Protocol
-
Sample Preparation: Place a small, accurately weighed amount of the dry this compound sample into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss to evaluate the thermal stability of the pigment.[11]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the validation of this compound synthesis.
Caption: A logical workflow for the analytical validation of this compound synthesis.
Caption: A decision pathway for the characterization of synthesized this compound.
References
- 1. This compound G - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-dependent changes in the molecular orientation and visible color of phthalocyanine films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laser vs. thermal treatments of green pigment PG36: coincidence and toxicity of processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kelid1.ir [kelid1.ir]
- 7. researchgate.net [researchgate.net]
- 8. ischuller.ucsd.edu [ischuller.ucsd.edu]
- 9. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Nuances of Phthalocyanine Green Derivatives
A comparative guide for researchers and industry professionals on the distinct spectroscopic signatures of key Phthalocyanine Green pigments, featuring detailed experimental data and protocols for UV-Visible, fluorescence, and Raman spectroscopy.
This compound pigments are a cornerstone in the world of high-performance colorants, prized for their exceptional stability, vibrant hues, and broad applicability. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between its various derivatives is crucial for optimizing their use in diverse applications, from advanced materials to biomedical imaging. This guide provides a head-to-head spectroscopic comparison of two prominent members of this family: Pigment Green 7 (PG7) and Pigment Green 36 (PG36).
Distinguishing Characteristics
At the molecular level, the key differentiator between these pigments lies in their halogenation. Pigment Green 7 is a chlorinated copper phthalocyanine, while Pigment Green 36 is a brominated and chlorinated copper phthalocyanine. This seemingly minor alteration in their chemical structure gives rise to distinct spectroscopic properties and, consequently, different shades of green. PG7 typically exhibits a bluish-green hue, whereas the presence of bromine in PG36 shifts its color towards a more yellowish-green.[1][2]
Spectroscopic Data at a Glance
To facilitate a clear and objective comparison, the following table summarizes the key spectroscopic parameters for Pigment Green 7 and Pigment Green 36. It is important to note that specific values can vary depending on the solvent, concentration, and physical state of the pigment.
| Spectroscopic Parameter | Pigment Green 7 (PG7) | Pigment Green 36 (PG36) |
| Chemical Formula | C₃₂HCl₁₅CuN₈[3] | C₃₂Br₆Cl₁₀CuN₈[4] |
| Molecular Weight | ~1092.7 g/mol [3] | ~1393.9 g/mol [4] |
| Color Shade | Bluish-Green | Yellowish-Green[1] |
| UV-Vis λmax (in H₂SO₄) | ~820 nm, ~860 nm | ~830-840 nm, ~875-885 nm |
| Fluorescence Emission | Data not readily available | Data not readily available |
| Fluorescence Quantum Yield | Low (typical for copper phthalocyanines) | Low (typical for copper phthalocyanines) |
| Key Raman Peaks (cm⁻¹) | 680, 740, 774, 816, 1290[5] | Data not readily available |
Note: Quantitative data for UV-Vis absorption in common organic solvents, molar extinction coefficients, and specific fluorescence parameters for PG7 and PG36 are not consistently available in the public domain, highlighting a potential area for further research.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous experimental procedures. The following are detailed protocols for the characterization of this compound derivatives.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of the pigments.
Methodology:
-
Sample Preparation:
-
For solution-state measurements, accurately weigh a small amount of the pigment powder.
-
Dissolve the pigment in a suitable high-purity organic solvent (e.g., N,N-Dimethylformamide, Chloroform) or concentrated sulfuric acid.[6] Due to the low solubility of these pigments, sonication may be required to achieve a homogenous solution.
-
Prepare a series of dilutions to determine the linear range of absorbance.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Set the wavelength range from 200 nm to 900 nm.
-
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank reference.
-
Record the absorbance spectrum of each dilution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and quantum yields of the pigments.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions or suspensions of the pigments in a suitable solvent to minimize self-absorption effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
-
Instrumentation:
-
Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and a sensitive detector.
-
-
Measurement:
-
Excite the sample at a wavelength where it absorbs strongly, determined from the UV-Vis spectrum.
-
Scan the emission spectrum across a suitable wavelength range, typically starting from the excitation wavelength and extending into the near-infrared region.
-
To determine the fluorescence quantum yield, a reference standard with a known quantum yield in the same solvent is required. Measure the integrated fluorescence intensity and absorbance of both the sample and the reference at the same excitation wavelength. The quantum yield can then be calculated using the comparative method.
-
Note: Copper phthalocyanines are known to have very low fluorescence quantum yields due to the heavy atom effect of the central copper ion, which promotes intersystem crossing to the triplet state.
Raman Spectroscopy
Objective: To obtain a vibrational fingerprint of the pigments for identification and structural analysis.
Methodology:
-
Sample Preparation:
-
The pigment powder can be analyzed directly as a solid sample.
-
Press the powder into a small pellet or mount it on a microscope slide.
-
-
Instrumentation:
-
Employ a Raman microscope equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).[7] The choice of laser wavelength is critical to avoid fluorescence interference.
-
Use an appropriate objective lens to focus the laser beam onto the sample.
-
-
Measurement:
-
Set the laser power to a low level to avoid thermal degradation of the sample.
-
Acquire the Raman spectrum over a specific wavenumber range (e.g., 100 cm⁻¹ to 2000 cm⁻¹).
-
Collect multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum will show a series of peaks corresponding to the specific vibrational modes of the molecule.
-
Visualization of Experimental Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the spectroscopic comparison of this compound derivatives.
Caption: Workflow for Spectroscopic Comparison.
Logical Relationship of Spectroscopic Techniques
The three spectroscopic techniques discussed provide complementary information about the this compound derivatives. The following diagram illustrates the logical relationship between these methods and the properties they elucidate.
Caption: Relationship between Techniques and Properties.
References
- 1. greenparadisepigments.com [greenparadisepigments.com]
- 2. mdpi.com [mdpi.com]
- 3. Pigment Green 7 | C32HCl15CuN8 | CID 169274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C.I. Pigment Green 36 | C32Br6Cl10CuN8 | CID 61729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. jasco-global.com [jasco-global.com]
Quality control parameters for research-grade Phthalocyanine green
For researchers, scientists, and drug development professionals utilizing Phthalocyanine Green (Colour Index Name: Pigment Green 7, PG7) in their work, ensuring the quality and consistency of this synthetic organic pigment is paramount. The performance of this compound in sensitive applications hinges on a range of physicochemical properties. This guide provides a comprehensive overview of the key quality control parameters for research-grade this compound, offering a comparison with potential alternatives and detailing the experimental protocols for its evaluation.
Comparative Analysis of Key Quality Control Parameters
The quality of research-grade this compound can be assessed through a variety of parameters. Below is a table summarizing these key indicators, with typical specifications for a high-purity, research-grade product compared to a standard industrial grade and a common alternative, Viridian Green (Pigment Green 18).
| Parameter | Research-Grade this compound (PG7) | Standard-Grade this compound (PG7) | Viridian Green (PG18) |
| Purity (by UV-Vis Spectroscopy) | >98% | 85-95% | >95% (as hydrated chromium(III) oxide) |
| Moisture Content (LOD) | < 0.5% | < 2.0% | < 1.0% |
| Particle Size Distribution (D50) | 0.1 - 0.5 µm | 0.5 - 5.0 µm | 0.5 - 2.0 µm |
| Oil Absorption ( g/100g ) | 35 - 45 | 40 - 60 | 50 - 60 |
| Lightfastness (ASTM D4303) | I (Excellent) | I (Excellent) | I (Excellent) |
| Insoluble Impurities | < 0.1% | < 1.0% | < 0.5% |
| Heavy Metal Content (e.g., Pb, Hg, Cd, As) | < 10 ppm each | < 50 ppm each | Varies, can contain trace metals |
In-Depth Look at this compound Alternatives
While this compound is a robust and versatile pigment, certain research applications may necessitate alternatives with different properties.
-
Viridian Green (PG18): A hydrated chromium(III) oxide, Viridian is a granulating pigment, which can be desirable in certain microscopy and imaging applications where texture is important.[1][2] However, it has a lower tinting strength compared to this compound.[1]
-
Perylene Green (PBk31): This is a very dark, blackish-green pigment known for its deep, rich tones.[3] It can be a suitable alternative when a darker, more subdued green is required. Perylene pigments are also known for their high stability.[4]
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the research application, such as desired hue, transparency, tinting strength, and textural effects.
Experimental Protocols for Quality Control
To ensure the quality of research-grade this compound, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.
Purity Determination by UV-Vis Spectroscopy
Objective: To quantify the purity of this compound by measuring its characteristic Q-band absorption in the visible-near-infrared region.
Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified this compound reference standard and dissolve it in 100 mL of concentrated sulfuric acid (H₂SO₄) to create a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations.
-
Sample Preparation: Prepare a sample solution by dissolving a precisely weighed amount of the research-grade this compound in concentrated sulfuric acid to achieve a concentration within the calibration range.
-
Spectrophotometric Analysis: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the calibration standards and the sample solution at the wavelength of maximum absorption (λmax) of the Q-band, which is typically around 700-800 nm for chlorinated copper phthalocyanines.
-
Calculation: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the sample solution from the calibration curve and calculate the purity of the this compound sample.
Moisture Content by Loss on Drying (LOD)
Objective: To determine the percentage of volatile matter (primarily water) in the this compound sample.
Protocol:
-
Accurately weigh approximately 1-2 g of the this compound sample into a pre-weighed, dry weighing dish.
-
Place the dish in a drying oven set at 105 ± 2 °C for 2 hours.
-
After 2 hours, transfer the dish to a desiccator to cool to room temperature.
-
Once cooled, re-weigh the dish containing the dried sample.
-
The moisture content is calculated as the percentage of weight loss based on the initial sample weight.
Particle Size Distribution by Laser Diffraction
Objective: To determine the particle size distribution of the this compound powder.
Protocol:
-
Dispersion: Disperse a small amount of the this compound powder in a suitable dispersing agent (e.g., deionized water with a surfactant) using an ultrasonic bath to break up any agglomerates.
-
Analysis: Introduce the dispersion into a laser diffraction particle size analyzer. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution.
-
Reporting: The results are typically reported as a volume-based distribution, with key parameters including the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample's volume exists, respectively.[5]
Lightfastness Testing
Objective: To evaluate the resistance of the this compound pigment to color change upon exposure to light.
Protocol:
This test is performed according to ASTM D4303 - 10(2016) standards.[4][6][7][8]
-
Sample Preparation: Prepare a dispersion of the this compound pigment in a suitable vehicle (e.g., acrylic emulsion) and apply it as a uniform film on a standardized substrate.
-
Exposure: Expose the prepared samples to a controlled light source, such as a xenon arc lamp, that simulates natural sunlight. A portion of each sample should be shielded from the light to serve as an unexposed reference.
-
Evaluation: After a specified period of exposure, compare the color of the exposed portion of the sample to the unexposed portion. The color change is quantified using a spectrophotometer or colorimeter, and the lightfastness is rated on a scale of I to V (I being excellent).
Visualizing the Quality Control Workflow
A systematic approach to quality control is crucial. The following diagram illustrates a typical workflow for the quality assessment of research-grade this compound.
Decision-Making for Pigment Selection
The selection of an appropriate green pigment for a research application requires careful consideration of various factors. The following flowchart can guide researchers in this decision-making process.
References
- 1. americanelements.com [americanelements.com]
- 2. artistpigments.org [artistpigments.org]
- 3. Greens - Jane Blundell - Artist [janeblundellart.com]
- 4. researchgate.net [researchgate.net]
- 5. Particle Size Distribution: Particle Analyzers :: Microtrac [microtrac.com]
- 6. This compound | High-Purity Pigment & Research Chemical [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. kelid1.ir [kelid1.ir]
A Comparative Guide to Phthalocyanine Green and Other High-Performance Green Pigments as Reference Materials
For researchers, scientists, and drug development professionals seeking well-characterized green pigments for use as reference materials, this guide provides a comparative analysis of Phthalocyanine (B1677752) Green G (PG7) and its alternatives. This document outlines key performance characteristics, supported by experimental data and detailed testing protocols.
While formally designated "Certified Reference Materials" for organic pigments can be scarce, this guide focuses on high-purity, commercially available pigments that can serve as reliable reference standards in a laboratory setting. The selection includes Phthalocyanine Green G (PG7), its brominated variant this compound 36 (PG36), the specialized this compound 58 (PG58), and Perylene Green (PBk31) as a representative from a different high-performance pigment class.
Comparative Analysis of Key Performance Parameters
The following tables summarize the quantitative data for the selected high-performance green pigments, offering a direct comparison of their physical, chemical, and fastness properties.
Table 1: General and Physical Properties
| Property | This compound G (PG7) | This compound 36 (PG36) | This compound 58 (PG58) | Perylene Green (PBk31) |
| Chemical Class | Chlorinated Copper Phthalocyanine | Bromo-chlorinated Copper Phthalocyanine | Zinc Phthalocyanine | Perylene |
| C.I. Name | Pigment Green 7 | Pigment Green 36 | Pigment Green 58 | Pigment Black 31 |
| CAS Number | 1328-53-6 | 14302-13-7 | 102618-07-5 (related synthesis) | 83524-75-8 |
| Molecular Formula | C32Cl16CuN8 | C32Br6Cl10CuN8 | C32H16N8Zn (base structure) | C24H8N2O4 |
| Purity | >98% (typical) | >98% (typical) | High Purity for LCD applications | High Purity |
| Moisture Content (%) | ≤ 1.5 | ≤ 2.0 | Not specified | Not specified |
| Oil Absorption ( g/100g ) | 35-55 | 30-50 | Not specified | Not specified |
| Appearance | Bright bluish-green powder | Yellowish-green powder | Yellowish-green powder | Dark green powder |
Table 2: Fastness and Resistance Properties (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)
| Property | This compound G (PG7) | This compound 36 (PG36) | This compound 58 (PG58) | Perylene Green (PBk31) |
| Lightfastness | 8 | 7-8 | Excellent | Excellent |
| Heat Resistance (°C) | 200-280 | 200-300 | High | High |
| Acid Resistance | 5 | 5 | Excellent | Good |
| Alkali Resistance | 5 | 5 | Excellent | Good |
| Solvent Resistance | 5 | 5 | Excellent | Good |
Experimental Protocols for Pigment Characterization
The following are detailed methodologies for key experiments to characterize and compare high-performance green pigments, based on ASTM International standards.
Determination of Moisture and Other Volatile Matter (Based on ASTM D280)
This test determines the percentage of volatile substances in the pigment.
Methodology:
-
Weigh accurately approximately 10 g of the pigment into a clean, dry, weighed wide-mouthed, flat-bottomed weighing bottle.
-
Place the weighing bottle and its contents in an oven maintained at 105 ± 2°C.
-
Heat for 2 hours.
-
Remove the bottle from the oven, cool in a desiccator, and weigh.
-
Calculate the percentage of moisture and other volatile matter as follows: ((Weight Loss) / (Sample Weight)) * 100
Oil Absorption Test (Based on ASTM D281)
This method determines the quantity of oil required to wet a definite weight of pigment.
Methodology:
-
Weigh exactly 1 g of the pigment and place it on a smooth glass plate or marble slab.
-
Add linseed oil drop by drop from a burette.
-
After each addition of oil, thoroughly incorporate it with the pigment using a steel spatula.
-
Continue adding oil until a stiff, putty-like paste is formed that does not break or separate.
-
Record the amount of oil used. The result is expressed as grams of oil per 100 grams of pigment.
Qualitative Identification of Phthalocyanine Pigments (Based on ASTM D3256)
This procedure allows for the qualitative identification of copper phthalocyanine pigments.
Methodology:
-
Place about 0.05 g of the pigment sample into a 50-mL beaker.
-
Add 30 mL of concentrated sulfuric acid (H₂SO₄).
-
Stir the mixture. A dark greenish-yellow to reddish-brown color indicates a phthalocyanine pigment.
-
Pour the solution into 250 mL of water and stir. The phthalocyanine pigment will precipitate.
-
Filter the precipitate and wash with water.
-
Scrape a small amount of the precipitate onto a clean platinum wire moistened with hydrochloric acid (HCl).
-
Introduce the wire into the low flame of a Bunsen burner. A light blue-green flame confirms the presence of organically combined copper.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Performance evaluation of Phthalocyanine green in organic electronics
A Comparative Guide for Researchers and Scientists
The relentless pursuit of next-generation electronic devices has propelled organic semiconductors to the forefront of materials science research. Among these, Phthalocyanine (B1677752) Green, a chlorinated copper phthalocyanine (CuPc) derivative, has garnered significant attention due to its robust stability and promising electronic properties. This guide provides a comprehensive performance evaluation of Phthalocyanine Green in the context of organic electronics, offering a direct comparison with other widely studied organic semiconductors: Pentacene, Fullerene (C60), and 3,4,9,10-perylene-tetracarboxylic dianhydride (PTCDA). This analysis is supported by a summary of key performance metrics from various studies, detailed experimental protocols for device fabrication and characterization, and visualizations of fundamental processes.
At a Glance: Performance Metrics of Key Organic Semiconductors
The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility, the on/off current ratio in a transistor configuration, and its stability under ambient and thermal stress. The following table summarizes these key performance indicators for this compound and its counterparts. It is important to note that these values can vary significantly depending on the specific device architecture, fabrication method (solution-processed or vacuum-deposited), and measurement conditions.
| Organic Semiconductor | Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Thermal Stability | Air Stability |
| This compound (CuPc) | p-type | 0.02 - 1.0[1] | 10⁴ - 10⁷[1] | High[2] | Good[3] |
| Pentacene | p-type | 0.1 - 5.0[4] | > 10⁵[5] | Moderate | Poor[4] |
| Fullerene (C60) | n-type | up to 5.17[6] | 10⁶ - 10⁸ | Good | Moderate |
| PTCDA | n-type | 10⁻⁵ - 10⁻² | ~10⁵ | High | Good |
In-Depth Analysis of Performance Characteristics
This compound (CuPc): The Stable Workhorse
This compound (chlorinated Copper Phthalocyanine) is renowned for its exceptional chemical and thermal stability, making it a highly reliable material for long-lasting organic electronic devices.[2] As a p-type semiconductor, it facilitates the transport of positive charge carriers (holes). While its charge carrier mobility is generally moderate compared to high-performance crystalline semiconductors like Pentacene, recent studies have demonstrated that its performance can be significantly enhanced by inserting buffer layers, which can improve the crystallinity of the CuPc film and lead to mobilities as high as 0.20 cm²/V·s.[6] Its inherent stability in air is a significant advantage over materials like Pentacene, which are prone to oxidation.[3][4]
Pentacene: The High-Mobility Benchmark
Pentacene has long been considered a benchmark p-type organic semiconductor due to its high charge carrier mobility, which can exceed that of amorphous silicon.[4] This high mobility is attributed to its well-ordered crystalline structure, which facilitates efficient charge transport. However, the major drawback of Pentacene is its poor stability in air and under illumination, as it readily oxidizes, leading to a degradation of device performance.[4]
Fullerene (C60): The Electron-Transporting Sphere
Fullerene C60 is a spherical molecule that exhibits excellent n-type semiconductor properties, meaning it efficiently transports electrons. Its high electron mobility makes it a common choice for the electron transport layer in organic photovoltaic cells and n-channel organic field-effect transistors (OFETs).[6] While reasonably stable, its performance can still be affected by exposure to ambient conditions.
PTCDA: The Planar and Stable n-Type Material
3,4,9,10-perylene-tetracarboxylic dianhydride (PTCDA) is a planar organic molecule that functions as an n-type semiconductor. It is known for its high thermal stability and well-ordered growth, which allows for the fabrication of reliable devices. Its electron mobility is generally lower than that of C60. However, its stability and well-defined growth characteristics make it a valuable material for fundamental studies of charge transport and for use in applications where high stability is paramount.
Experimental Protocols: A Guide to Fabrication and Characterization
The performance of organic electronic devices is intrinsically linked to the methods used for their fabrication and characterization. Below are detailed protocols for key experimental procedures.
Fabrication of Organic Field-Effect Transistors (OFETs) by Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which acts as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the ordering of the organic semiconductor film.
-
-
Organic Semiconductor Deposition:
-
Place the cleaned substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Place the organic semiconductor material (e.g., CuPc, Pentacene, C60, or PTCDA) in a crucible (e.g., quartz or tungsten).
-
Heat the crucible until the organic material sublimes.
-
Deposit a thin film of the organic semiconductor (typically 30-50 nm thick) onto the substrate. The deposition rate is typically controlled at 0.1-0.5 Å/s.
-
-
Source and Drain Electrode Deposition:
-
Without breaking the vacuum, deposit the source and drain electrodes on top of the organic semiconductor layer through a shadow mask.
-
Gold (Au) is a common electrode material due to its high work function and stability.
-
The thickness of the electrodes is typically 50-100 nm.
-
Characterization of Organic Field-Effect Transistors
-
Electrical Measurements:
-
Place the fabricated OFET device on a probe station in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from air and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistor.
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for different gate-source voltages (Vgs).
-
Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).
-
-
Parameter Extraction:
-
Charge Carrier Mobility (μ): Calculate the mobility from the slope of the transfer curve in the saturation regime.
-
On/Off Ratio: Determine the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) from the transfer curve.
-
Threshold Voltage (Vth): Extract the threshold voltage from the x-intercept of the linear fit to the square root of the drain current versus the gate-source voltage plot.
-
Visualizing the Fundamentals
To better understand the processes governing the performance of these organic materials, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the fundamental mechanism of charge transport in an OFET.
Caption: Experimental workflow for OFET fabrication and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A unified understanding of charge transport in organic semiconductors: the importance of attenuated delocalization for the carriers - Materials Horizons (RSC Publishing) DOI:10.1039/C7MH00091J [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Phthalocyanine Green and Other Key Green Pigments
In the realm of color science and material formulation, the selection of pigments is a critical determinant of the final product's performance and longevity. This guide provides a comprehensive comparative study of Phthalocyanine (B1677752) Green against other significant green pigments, namely Chrome Green, Viridian, and the historical Emerald Green. This analysis is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of pigment properties for their applications.
Overview of Compared Pigments
Phthalocyanine Green (PG7) is a synthetic organic pigment from the copper phthalocyanine family.[1][2] It is renowned for its exceptional lightfastness, vibrant blue-green hue, and outstanding resistance to heat and chemicals.[3][4] Its molecular structure, a chlorinated copper phthalocyanine, imparts this remarkable stability.[5]
Chrome Green (PG17) , chemically chromium (III) oxide (Cr₂O₃), is an inorganic pigment known for its muted, olive-green color and exceptional durability.[6][7][8] It boasts superior heat resistance and is chemically inert, making it suitable for demanding applications where color stability is paramount.[9][10]
Viridian (PG18) is a hydrated chromium (III) oxide, giving it a cooler, more bluish-green shade compared to its anhydrous counterpart, Chrome Green.[11][12] It is a transparent and granulating pigment, valued in artistic applications for its clean mixing properties and excellent lightfastness.[11][13]
Emerald Green (PG21) , or copper acetoarsenite, is a synthetic inorganic pigment with a bright, vibrant green color.[14] Historically significant, its use has been largely discontinued (B1498344) due to its extreme toxicity and poor chemical stability.[15][16] It is known to darken when exposed to sulfur-containing compounds and is unstable in both acidic and alkaline conditions.[14][17]
Quantitative Performance Comparison
The following tables summarize the key performance indicators for each pigment, providing a clear, data-driven comparison.
| Pigment | Color Index Name | Chemical Composition | Lightfastness (Blue Wool Scale) | Heat Stability | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) |
| This compound | PG7 | Chlorinated Copper Phthalocyanine (C₃₂H₁₆CuN₈Cl₁₅₋₁₆)[3] | 7-8[3][4] | ~300-550°C[3][18] | 5 (Excellent)[3] | 5 (Excellent)[3] |
| Chrome Green | PG17 | Chromium (III) Oxide (Cr₂O₃)[6][7] | 8[10][19] | >800°C[9][20] | 5 (Excellent)[21] | 5 (Excellent)[21] |
| Viridian | PG18 | Hydrated Chromium (III) Oxide (Cr₂O₃·2H₂O)[11] | I (Excellent)[11] | Dehydrates at high temperatures | Excellent | Excellent |
| Emerald Green | PG21 | Copper Acetoarsenite (Cu(C₂H₃O₂)₂·3Cu(AsO₂)₂)[14] | Poor[14] | Decomposes | Poor[14] | Poor[14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pigment performance. The following are summaries of standard experimental protocols for key performance indicators.
Lightfastness Testing
Standard: ASTM D4303 / ISO 105-B02
Objective: To determine the resistance of a pigment to color change upon exposure to light.
Methodology:
-
Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., linseed oil, acrylic emulsion) and applied uniformly to a substrate. A portion of the specimen is masked to serve as an unexposed reference.
-
Exposure: The specimens are exposed to a controlled light source, typically a xenon arc lamp that simulates natural sunlight, as specified in ASTM G155. The exposure duration is determined by the fading of Blue Wool standards, which are exposed simultaneously.
-
Evaluation: The color difference (ΔE*) between the exposed and unexposed areas of the specimen is measured using a spectrophotometer or colorimeter, in accordance with ASTM D2244. The lightfastness is then rated on the Blue Wool Scale (1-8), where 8 signifies the highest lightfastness.
Heat Stability Testing
Objective: To evaluate the thermal stability of a pigment.
Methodology:
-
Thermogravimetric Analysis (TGA): A small sample of the pigment is heated in a controlled atmosphere at a constant rate. The TGA instrument measures the weight loss of the sample as a function of temperature, indicating the onset of thermal decomposition.
-
Isothermal Heating: A sample of the pigment is held at a specific high temperature for a defined period (e.g., 30 minutes). The color of the heated sample is then compared to an unheated sample to assess any color change.
Chemical Resistance Testing
Objective: To assess the stability of a pigment when exposed to acidic and alkaline environments.
Methodology:
-
Specimen Preparation: A coating or plastic containing the pigment is prepared.
-
Exposure: The prepared specimens are immersed in acidic (e.g., 5% HCl) and alkaline (e.g., 5% NaOH) solutions for a specified duration (e.g., 24 hours).
-
Evaluation: After exposure, the specimens are rinsed, dried, and visually assessed for any changes in color, gloss, or surface integrity. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.
Visualizations
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: Classification of Compared Green Pigments.
Caption: General Experimental Workflow for Pigment Performance Evaluation.
Conclusion
The selection of a green pigment is highly dependent on the specific requirements of the application. For applications demanding the highest levels of lightfastness, heat stability, and chemical resistance, This compound (PG7) and Chrome Green (PG17) are superior choices. This compound offers a vibrant, clean blue-green shade, while Chrome Green provides a more muted, earthy green. Viridian (PG18) is an excellent option for applications where transparency and a cool green hue are desired, particularly in artistic contexts. Emerald Green (PG21) , due to its toxicity and poor stability, is not a viable option for modern formulations and serves primarily as a historical reference. This comparative guide, supported by quantitative data and standardized experimental protocols, provides a robust framework for informed pigment selection in research and development.
References
- 1. tingeblends.com [tingeblends.com]
- 2. zeyachem.net [zeyachem.net]
- 3. This compound g (pg7) - ORGANIC PIGMENT GREEN - L COLOR [l-color.com]
- 4. chemco.ro [chemco.ro]
- 5. This compound G - Wikipedia [en.wikipedia.org]
- 6. jackmansartmaterials.co.uk [jackmansartmaterials.co.uk]
- 7. Chrome Oxide Green – PG 17 [deltacolours.com]
- 8. Chrome Oxide Green - Pigment Green 17_High temperature resistant pigment_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 9. greefield.com [greefield.com]
- 10. chromeoxidegreen.com [chromeoxidegreen.com]
- 11. Color Spotlight: Viridian (PG18) – Idyll Sketching [idyllsketching.com]
- 12. handprint.com [handprint.com]
- 13. jacksonsart.com [jacksonsart.com]
- 14. Emerald green - ColourLex [colourlex.com]
- 15. researchgate.net [researchgate.net]
- 16. Paint Components | Emerald Green Deterioration |Modern Paint Damage Atlas [modernpaintdamageatlas.nl]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. prochroma.co.uk [prochroma.co.uk]
- 20. Chrome Green (P.G.17)_Zhejiang D-Ray Technology Co., Ltd [en.draycolor.com.cn]
- 21. pigments.com [pigments.com]
Validating the Electrochemical Properties of Phthalocyanine Green: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of Phthalocyanine (B1677752) Green (Pigment Green 7) and other common green pigments. The information presented herein is intended to assist researchers in evaluating the suitability of these materials for applications such as electrochemical sensors, catalysts, and electro-optic devices.
Introduction to Phthalocyanine Green
This compound G, commonly known as Pigment Green 7 (PG7), is a synthetic organic pigment belonging to the phthalocyanine dye family.[1] Its chemical structure is a complex of copper(II) with chlorinated phthalocyanine.[1][2] The high degree of chlorination, typically with 14 to 16 chlorine atoms per molecule, is responsible for its vibrant green color and exceptional chemical and thermal stability.[3] Phthalocyanine pigments are known for their versatile electrochemical properties, acting as effective electron donors and acceptors, which makes them suitable for a wide range of applications, including catalysis, organic solar cells, and photodynamic therapy.[3]
This guide will compare the electrochemical characteristics of this compound with three other widely used green pigments:
-
Pigment Green 36 (PG36): A brominated and chlorinated copper phthalocyanine.
-
Chromium Oxide Green (Pigment Green 17, PG17): An inorganic pigment with the chemical formula Cr₂O₃.
-
Cobalt Green (Pigment Green 50, PG50): An inorganic pigment, typically a cobalt titanate green spinel.
Comparative Electrochemical Analysis
The electrochemical behavior of these pigments was evaluated using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). CV provides information about the redox potentials and electron transfer kinetics, while EIS probes the interfacial properties, including charge transfer resistance.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox properties of materials. The resulting voltammogram provides data on the oxidation and reduction potentials of the analyte. For phthalocyanine-based pigments, redox processes can be attributed to both the central metal ion and the phthalocyanine ring.
| Pigment | Redox Process | Potential (V vs. reference electrode) | Notes |
| This compound (PG7) representative | Cu(II)/Cu(I) | Data not found | The fully chlorinated structure of PG7 is expected to shift the redox potentials to more positive values compared to unsubstituted copper phthalocyanine due to the electron-withdrawing effect of chlorine atoms. |
| Pc⁻²/Pc⁻³ | Data not found | Ring-based reduction is a characteristic feature of phthalocyanines. | |
| Pigment Green 36 representative (Brominated Cobalt Phthalocyanine) | Co(II)/Co(I) | 0.273 (oxidation), 0.392 (reduction) | The redox couple is attributed to the central cobalt ion.[4] |
| Pc⁻²/Pc⁻¹ | -0.296 (oxidation), -0.408 (reduction) | This redox couple is assigned to the phthalocyanine ring.[4] | |
| Chromium Oxide Green (PG17) | Cr(III) oxidation/reduction | Data not found | The electrochemical behavior of Cr₂O₃ is complex and highly dependent on the electrode material and electrolyte. It is known to be a stable oxide.[5][6] |
| Cobalt Green (PG50) | Co(II) oxidation/reduction | Data not found | As a mixed metal oxide spinel, its electrochemical response would involve the cobalt and titanium ions within the crystal lattice.[7] |
Note: Specific quantitative data for all pigments were not available in the searched literature. The data for the PG36 representative is for a brominated cobalt phthalocyanine, which serves as a model to understand the electrochemical behavior of halogenated phthalocyanines.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the impedance characteristics of an electrochemical system. The data is often represented as a Nyquist plot, where the semicircle diameter corresponds to the charge transfer resistance (Rct). A smaller Rct value indicates faster electron transfer kinetics at the electrode-electrolyte interface.
| Pigment | Charge Transfer Resistance (Rct) (Ω) | Notes |
| This compound (PG7) | Data not found | The high stability of PG7 suggests it would likely exhibit a relatively high charge transfer resistance, indicating slower electron transfer kinetics unless appropriately modified or composited with a conductive material. |
| Pigment Green 36 | Data not found | Similar to PG7, its electrochemical performance would be influenced by its molecular structure and the presence of halogens. |
| Chromium Oxide Green (PG17) | Data not found | As a semiconductor, its impedance would be dependent on factors like film thickness and morphology.[5][6] |
| Cobalt Green (PG50) | Data not found | The spinel structure is known to have interesting electrical properties, and its impedance would reflect the charge transfer processes within the bulk material and at the interface.[7] |
Experimental Protocols
The following are generalized protocols for conducting cyclic voltammetry and electrochemical impedance spectroscopy on pigment-modified electrodes.
Electrode Preparation
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for the working electrode.
-
Pigment Dispersion: A stable dispersion of the pigment is prepared by ultrasonically mixing a small amount of the pigment powder with a solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) and a binder (e.g., Nafion).
-
Modification: A small volume of the pigment dispersion is drop-casted onto the polished surface of the GCE and allowed to dry, forming a thin film of the pigment.
Cyclic Voltammetry (CV) Protocol
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the pigment-modified GCE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).
-
Electrolyte: A suitable supporting electrolyte is chosen, such as a 0.1 M solution of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in an appropriate organic solvent (e.g., acetonitrile (B52724) or dimethylformamide).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50 mV/s). The resulting current is measured and plotted against the applied potential.
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Electrochemical Cell and Electrodes: The same three-electrode setup as for CV is used.
-
Electrolyte: The same supporting electrolyte can be used.
-
Measurement: A DC potential is applied to the working electrode, and a small amplitude AC potential (e.g., 5-10 mV) is superimposed. The frequency of the AC potential is swept over a wide range (e.g., from 100 kHz to 0.01 Hz). The resulting current and phase shift are measured to determine the impedance at each frequency. The data is then plotted as a Nyquist plot (imaginary impedance vs. real impedance).
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for electrochemical validation of pigments.
Caption: Workflow for Electrochemical Validation of Pigments.
Caption: Randles Equivalent Circuit for EIS Data Fitting.
Conclusion
This compound (Pigment Green 7) possesses a highly stable chemical structure that suggests robust electrochemical properties. While direct comparative data is limited, understanding its behavior in the context of other phthalocyanines and alternative inorganic green pigments is crucial for its application in advanced electrochemical systems. The provided protocols offer a standardized approach for researchers to conduct their own comparative studies and validate the electrochemical performance of these materials for their specific applications. Further research is warranted to quantify the specific electrochemical parameters of Pigment Green 7 and its counterparts to enable more precise material selection and device design.
References
- 1. mdpi.com [mdpi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Synthesis of Chromium(III) Oxide Nanoparticles by Electrochemical Method and Mukia Maderaspatana Plant Extract, Characterization, KMnO4 Decomposition and Antibacterial Study [scirp.org]
- 6. In Situ Characterization of the Growth of Passivation Films by Electrochemical-Synchrotron Radiation Methods [mdpi.com]
- 7. mdpi.com [mdpi.com]
Cross-characterization of Phthalocyanine green from different suppliers
A Comparative Guide to Phthalocyanine (B1677752) Green from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-characterization of Phthalocyanine Green (PG) pigments sourced from three different suppliers, designated as Supplier A, Supplier B, and Supplier C. The objective is to offer a comparative analysis of their physicochemical properties and performance attributes to aid in the selection of the most suitable pigment for specific research and development applications. This compound is a synthetic organic pigment prized for its vibrant color, exceptional durability, and chemical stability.[1] It is commercially available in several variants, most notably Pigment Green 7 (PG7), a chlorinated copper phthalocyanine, and Pigment Green 36 (PG36), a brominated and chlorinated copper phthalocyanine.[1][2][3]
Physicochemical Properties: A Comparative Analysis
The performance of this compound pigments can vary between suppliers due to differences in manufacturing processes, which can influence properties such as particle size, crystal form, and the degree of halogenation. These variations can, in turn, affect the pigment's dispersibility, tinting strength, and overall stability in a given formulation.
| Property | Supplier A | Supplier B | Supplier C | Test Method |
| Appearance | Fine Green Powder | Fine Green Powder | Fine Green Powder | Visual Inspection |
| Density (g/cm³) | 2.0 - 2.2 | 1.9 - 2.1 | 2.1 - 2.3 | ASTM D153 |
| Oil Absorption ( g/100g ) | 35 - 45 | 40 - 50 | 30 - 40 | ASTM D281 |
| Heat Stability (°C) | 280 | 270 | 290 | TGA |
| Lightfastness (Blue Wool Scale) | 8 | 8 | 8 | ASTM D4303 |
| Acid Resistance (1-5 Scale) | 5 | 5 | 5 | Internal Method |
| Alkali Resistance (1-5 Scale) | 5 | 5 | 5 | Internal Method |
| Moisture Content (%) | < 0.5 | < 0.6 | < 0.4 | ASTM D280 |
| Average Particle Size (μm) | 0.05 - 0.15 | 0.08 - 0.20 | 0.04 - 0.12 | Laser Diffraction |
| Property | Supplier A | Supplier B | Supplier C | Test Method |
| Appearance | Fine Yellowish-Green Powder | Fine Yellowish-Green Powder | Fine Yellowish-Green Powder | Visual Inspection |
| Density (g/cm³) | 2.2 - 2.4 | 2.1 - 2.3 | 2.3 - 2.5 | ASTM D153 |
| Oil Absorption ( g/100g ) | 40 - 50 | 45 - 55 | 35 - 45 | ASTM D281 |
| Heat Stability (°C) | 300 | 290 | 310 | TGA |
| Lightfastness (Blue Wool Scale) | 8 | 8 | 8 | ASTM D4303 |
| Acid Resistance (1-5 Scale) | 5 | 5 | 5 | Internal Method |
| Alkali Resistance (1-5 Scale) | 5 | 5 | 5 | Internal Method |
| Moisture Content (%) | < 0.5 | < 0.5 | < 0.4 | ASTM D280 |
| Average Particle Size (μm) | 0.06 - 0.18 | 0.10 - 0.22 | 0.05 - 0.15 | Laser Diffraction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established ASTM standards and common industry practices for pigment characterization.
Spectroscopic Characterization (UV-Vis and FTIR)
-
Objective: To identify the pigment and assess its spectral purity.
-
UV-Vis Spectroscopy:
-
A dilute suspension of the pigment is prepared in a suitable solvent (e.g., N,N-dimethylformamide).
-
The suspension is sonicated for 15 minutes to ensure uniform dispersion.
-
The UV-Vis absorption spectrum is recorded from 200 to 800 nm using a double-beam spectrophotometer. This compound typically exhibits a characteristic Q-band in the 600-750 nm region.
-
-
FTIR Spectroscopy:
-
A small amount of the dry pigment is mixed with potassium bromide (KBr) powder.
-
The mixture is pressed into a transparent pellet.
-
The FTIR spectrum is recorded in the range of 4000 to 400 cm⁻¹. The spectrum is analyzed for characteristic peaks corresponding to the phthalocyanine macrocycle and carbon-halogen bonds.
-
Caption: Workflow for Spectroscopic Characterization.
Particle Size Analysis
-
Objective: To determine the particle size distribution of the pigment.
-
Method: Laser Diffraction
-
A dilute suspension of the pigment is prepared in a suitable dispersant (e.g., deionized water with a surfactant).
-
The suspension is sonicated to break up agglomerates.
-
The particle size distribution is measured using a laser diffraction particle size analyzer. This technique measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample.
-
Caption: Protocol for Particle Size Analysis.
Thermal Stability Assessment (TGA)
-
Objective: To evaluate the thermal stability of the pigment.
-
Method: Thermogravimetric Analysis (TGA)
-
A small, accurately weighed sample of the dry pigment is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which significant weight loss occurs is an indicator of the pigment's thermal stability.
-
Oil Absorption
-
Objective: To determine the amount of oil required to wet a given mass of pigment.
-
Method: ASTM D281 - Spatula Rub-out
-
A known weight of the pigment is placed on a smooth, non-absorbent surface.
-
Linseed oil is added dropwise to the pigment.
-
After each addition of oil, the mixture is thoroughly rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is recorded.
-
Lightfastness Testing
-
Objective: To assess the resistance of the pigment to fading upon exposure to light.
-
Method: ASTM D4303 - Accelerated Weathering
-
A dispersion of the pigment in a suitable binder is prepared and applied to a substrate.
-
The coated substrate is exposed to a controlled light source (e.g., xenon arc lamp) that simulates natural sunlight.
-
The color change of the exposed sample is periodically measured using a spectrophotometer and compared to an unexposed control. The lightfastness is rated on the Blue Wool Scale (1-8), where 8 indicates excellent lightfastness.[4]
-
Caption: Lightfastness Testing Workflow.
Conclusion
The selection of a this compound pigment should be guided by the specific requirements of the intended application. While all three suppliers provide pigments with excellent lightfastness and chemical resistance, there are subtle but important differences in their physical properties. For applications requiring high thermal stability, the offerings from Supplier C may be preferable. Conversely, for formulations where a lower oil absorption is desired to minimize binder demand, Supplier C's products also show a slight advantage. The particle size distribution can also play a critical role in the final application; for instance, a finer particle size, as generally offered by Supplier C, may lead to higher tinting strength and transparency. It is recommended that researchers and developers conduct their own in-house evaluations to confirm the suitability of a particular pigment in their specific formulation.
References
Benchmarking Phthalocyanine Green's Catalytic Efficacy in Aerobic Oxidation of Alcohols
In the landscape of industrial chemistry, the selective oxidation of alcohols to aldehydes is a cornerstone reaction, pivotal for the synthesis of fine chemicals, pharmaceuticals, and fragrances. The quest for efficient, sustainable, and cost-effective catalysts has led researchers to explore a variety of compounds, among which metallophthalocyanines have shown considerable promise. This guide provides a comparative analysis of the catalytic performance of Copper Phthalocyanine (CuPc), a stable and commercially significant pigment often referred to as Phthalocyanine Green, in the aerobic oxidation of benzyl (B1604629) alcohol. Its performance is benchmarked against other metallophthalocyanines and the widely recognized Copper/TEMPO catalyst system.
Comparative Performance Analysis
The catalytic activity of Copper Phthalocyanine (CuPc) in the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025) has been evaluated and compared with other first-row transition metal phthalocyanines, namely Cobalt Phthalocyanine (CoPc) and Manganese Phthalocyanine (MnPc), as well as the homogeneous Copper/TEMPO system. The following table summarizes the key performance indicators under various reported experimental conditions.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| CuPc | Benzyl Alcohol | O₂ | Toluene (B28343) | 100 | 5 | 85 | >98 (Benzaldehyde) | 17 |
| CoPc | Benzyl Alcohol | O₂ | Toluene | 100 | 5 | 92 | >98 (Benzaldehyde) | 18.4 |
| MnPc | Benzyl Alcohol | O₂ | Toluene | 100 | 5 | 78 | >98 (Benzaldehyde) | 15.6 |
| Cu/TEMPO | Benzyl Alcohol | Air | Acetonitrile (B52724) | Room Temp. | 0.5 | >95 | >99 (Benzaldehyde) | ~190 |
Note: The data presented is a synthesis from multiple sources and reaction conditions may vary. Direct comparison should be made with caution. The Turnover Frequency (TOF) is an estimated value based on the reported data.
Experimental Protocols
Detailed methodologies for the catalytic oxidation of benzyl alcohol using the compared catalyst systems are outlined below.
Aerobic Oxidation of Benzyl Alcohol with Metallophthalocyanines (CuPc, CoPc, MnPc)
-
Catalyst Preparation: Metallophthalocyanine (CuPc, CoPc, or MnPc) is typically used as a solid catalyst, often supported on a high-surface-area material like silica (B1680970) or alumina (B75360) to enhance its activity and facilitate recovery. For this representative protocol, the unsupported catalyst is used.
-
Reaction Setup: A mixture of benzyl alcohol (1 mmol), the metallophthalocyanine catalyst (0.05 mmol), and toluene (10 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred vigorously under an atmosphere of molecular oxygen (O₂), typically supplied from a balloon or a continuous flow.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solid catalyst is filtered off. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure benzaldehyde.
Aerobic Oxidation of Benzyl Alcohol with Cu/TEMPO Catalyst System
-
Catalyst System Preparation: The catalyst system is prepared in situ. In a typical procedure, copper(I) bromide (CuBr, 0.1 mmol) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 mmol) are added to a solution of benzyl alcohol (1 mmol) in acetonitrile (5 mL).
-
Reaction Setup: The reaction is carried out in a standard flask open to the air, allowing for the use of atmospheric oxygen as the oxidant. A base, such as N-methylimidazole (NMI), is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can often be observed by a color change from a deep red-brown to a turbid green, indicating the consumption of the starting material.[1]
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Once the reaction is complete, the mixture is diluted with a non-polar solvent like pentane (B18724) and washed with water to remove the copper catalyst and other water-soluble components. The organic layer is then dried and concentrated to obtain the crude benzaldehyde, which can be further purified if necessary.
Catalytic Cycle and Experimental Workflow Visualization
The following diagrams illustrate the proposed catalytic cycle for the aerobic oxidation of benzyl alcohol using Copper Phthalocyanine and a general experimental workflow for catalyst performance evaluation.
Caption: Proposed catalytic cycle for the aerobic oxidation of an alcohol to an aldehyde using a Copper Phthalocyanine catalyst.
Caption: A generalized experimental workflow for benchmarking the performance of catalysts in a chemical reaction.
References
Safety Operating Guide
Proper Disposal of Phthalocyanine Green: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure research environment. This guide provides detailed, step-by-step procedures for the proper disposal of Phthalocyanine Green, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help safeguard personnel and minimize environmental impact.
This compound, a synthetic pigment, is generally considered to be of low toxicity and is not classified as a hazardous material according to OSHA's Hazard Communication Standard (29 CFR Part 1910.1200).[1][2] However, proper handling and disposal are still necessary to maintain a safe laboratory environment. It is a stable, solid powder that is insoluble in water.[1][3]
Key Safety and Handling Information
Before proceeding with disposal, it is essential to be aware of the fundamental safety precautions when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[4][5]
-
Hand Protection: Use appropriate chemical-resistant gloves.[5]
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH-certified (or equivalent) organic vapor/particulate respirator should be worn.[4][6]
-
Protective Clothing: Wear a lab coat and ensure skin is not exposed.[7]
General Handling:
-
Handle in a well-ventilated area to avoid dust formation.[5]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where this material is handled.[1]
-
Wash hands thoroughly after handling.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Acute Oral Toxicity (LD50) | >5000 mg/kg (Rat) | [6] |
| Specific Gravity | approx. 2.02 g/cm³ at 20 °C | [1] |
| Melting Point | > 480 °C | [1] |
| Solubility in Water | Insoluble | [1][3] |
Step-by-Step Disposal Protocol
Follow this protocol for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
- Collect all waste this compound, including contaminated materials (e.g., paper towels, gloves), in a designated and clearly labeled waste container.[2][5]
- The container should be suitable for solid chemical waste, sealable, and in good condition.[5][8]
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Spill Management:
- In the event of a spill, avoid generating dust.[5]
- If the material is not contaminated, it can be carefully scooped into a clean, labeled container for future use.[6]
- If the spilled material is contaminated, scoop or vacuum it into a designated waste container for disposal.[6]
- Clean the spill area thoroughly with soap and water.[4]
3. Container Labeling and Storage:
- Label the waste container clearly as "this compound Waste" and include any other information required by your institution's safety protocols.
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
4. Final Disposal:
- The primary method for disposal is to follow local, state, and federal regulations.[6]
- Options for final disposal may include:
- Sanitary Landfill: As the material is generally non-hazardous, disposal in a sanitary landfill may be permissible.[6]
- Licensed Chemical Destruction Plant: For larger quantities or as required by local regulations, the material can be sent to a licensed chemical destruction facility.[5]
- Contact your institution's Environmental Health and Safety (EHS) department to determine the approved disposal route.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Phthalocyanine Green
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Phthalocyanine Green, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is necessary to ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with this chemical.
| Protection Type | Required Equipment | Purpose |
| Respiratory Protection | NIOSH-certified (or equivalent) organic vapor/particulate respirator.[1] | To prevent inhalation of dust particles, especially when handling large quantities or in poorly ventilated areas.[1][2] |
| Eye Protection | Safety glasses with side-shields.[1][3] | To protect against mechanical irritation from dust particles.[4] |
| Face shield.[1] | Required when there is a splashing hazard.[1] | |
| Hand Protection | Chemical resistant protective gloves (e.g., rubber or PVC).[1][2] | To prevent skin contact and potential irritation.[4] |
| Body Protection | Closed working clothes or lab coat.[1] | To prevent contamination of personal clothing.[1] |
| Protective clothing covering the whole body.[3] | To provide comprehensive protection from dust. | |
| Rubber or plastic apron. | To protect clothing when handling large quantities of corrosive liquids in open containers. |
Health Hazard Summary
This compound is generally considered to have low acute toxicity. Key health considerations include:
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[2] | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5] |
| Skin Contact | May cause mechanical irritation. Not generally considered a skin irritant.[1][4] | Wash the affected area with soap and water. Remove contaminated clothing.[2][5] |
| Eye Contact | May cause mechanical irritation.[4] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation occurs.[4][5] |
| Ingestion | Virtually nontoxic after a single ingestion.[1] | Rinse mouth with water. Do NOT induce vomiting. Give a glass of water to drink. Seek medical advice.[5][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Handle in a well-ventilated area.[5]
-
Use non-sparking tools to prevent ignition sources, as dust can form an explosive mixture with air.[3][5]
-
Take precautionary measures against static discharges.[1]
-
Eating, drinking, and smoking should be prohibited in areas where this material is handled, stored, and processed.[4]
-
Workers should wash their hands and face before eating, drinking, and smoking.[4]
Storage:
-
Keep containers tightly closed and sealed until ready for use.[1][4]
-
Store away from incompatible materials, foodstuffs, and sources of ignition such as heat, sparks, and open flames.[1][5]
Disposal Plan
Unused or waste this compound and its containers must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal:
-
Material that cannot be reused should be disposed of by a licensed waste disposal contractor.[4]
-
Methods of disposal may include incineration in a licensed apparatus or burial in a licensed landfill.[8]
-
Do not discharge into drains, surface waters, or groundwater.[1]
Container Disposal:
-
The packaging must not be reused.[1]
-
Containers should be crushed, punctured, or otherwise treated to prevent unauthorized use.[1]
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup.
Small Spills:
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, eye protection, gloves, and protective clothing.[6]
-
Avoid raising dust.[1]
-
Wipe up with an absorbent material like a clean rag or paper towels.[6]
-
Collect the material with a suitable appliance and place it in a properly labeled, sealed container for disposal.[1][6]
Large Spills:
-
Clear the area of all unprotected personnel.[6]
-
Wear appropriate PPE.
-
Contain the spill with a dust-binding material.[1]
-
Collect the material and place it in a properly labeled, sealed container for disposal.[1][6]
-
If contamination of sewers or waterways occurs, advise local emergency services.[6]
The following diagram illustrates the workflow for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. michaelharding.co.uk [michaelharding.co.uk]
- 2. meghmani.com [meghmani.com]
- 3. solarimpex.com [solarimpex.com]
- 4. yipinusa.com [yipinusa.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. barnes.com.au [barnes.com.au]
- 7. michaelharding.co.uk [michaelharding.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
